molecular formula C9H11ClN2 B1370305 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 57756-37-3

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1370305
CAS No.: 57756-37-3
M. Wt: 182.65 g/mol
InChI Key: UZKODBURRKASTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKODBURRKASTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618820
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57756-37-3
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57756-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational aspects of this heterocyclic scaffold.

Introduction: The Benzodiazepine Scaffold

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, renowned for its wide range of biological activities.[3] Derivatives of this structure are cornerstones in the treatment of anxiety, insomnia, seizures, and other neurological conditions. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a fundamental, non-oxidized version of this important heterocyclic system. Its significance lies primarily in its role as a versatile intermediate for the synthesis of more complex and pharmacologically active benzodiazepine derivatives. Understanding the basic properties of this core structure is therefore crucial for the rational design and development of new therapeutic agents.

Physicochemical and Structural Properties

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a seven-membered diazepine ring, with a chlorine atom substituted at the 7-position. The tetrahydro- designation indicates the saturation of the diazepine ring.

PropertyValueSource
CAS Number 57756-37-3[4]
Molecular Formula C₉H₁₁ClN₂[5]
Molecular Weight 182.65 g/mol [5]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred
Melting Point Not explicitly reported for this specific compound. Related chlorinated tetrahydro-1H-benzo[e][1][2]diazepin-2-one derivatives exhibit melting points in the range of 106-171 °C.[3]
Boiling Point Not reported

Structural Diagram (Graphviz):

Caption: Chemical structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Synthesis of the Tetrahydro-1H-benzo[e][1][2]diazepine Scaffold

Proposed Synthetic Pathway:

Synthesis_Pathwaycluster_0Starting Materialscluster_1Intermediatecluster_2Cyclizationcluster_3Final Product2-Amino-5-chlorobenzonitrile2-Amino-5-chlorobenzonitrile2-Amino-5-chlorobenzylamine2-Amino-5-chlorobenzylamine2-Amino-5-chlorobenzonitrile->2-Amino-5-chlorobenzylamineReductionLithium aluminum hydride (LiAlH4)Lithium aluminum hydride (LiAlH4)7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineThis compound2-Amino-5-chlorobenzylamine->this compoundCyclization1,2-Dibromoethane1,2-DibromoethaneBase (e.g., K2CO3)Base (e.g., K2CO3)

Caption: Proposed synthetic pathway for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Plausible Experimental Protocol:

This protocol is a representative example and may require optimization.

Step 1: Reduction of 2-Amino-5-chlorobenzonitrile to 2-Amino-5-chlorobenzylamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-amino-5-chlorobenzonitrile in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude 2-amino-5-chlorobenzylamine, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • A mixture of 2-amino-5-chlorobenzylamine, 1,2-dibromoethane, and a suitable base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is then purified by column chromatography on silica gel to afford 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Spectral Data and Characterization

While experimental spectra for this specific compound are not widely published, predicted spectral data and data from closely related analogs provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as signals for the methylene (CH₂) and amine (NH) protons of the tetrahydrodiazepine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methylene and amine protons will be in the upfield region, with their chemical shifts and coupling patterns providing information about the conformation of the seven-membered ring.

  • ¹³C NMR: A predicted ¹³C NMR spectrum suggests the presence of aromatic carbons in the range of δ 120-150 ppm and aliphatic carbons of the tetrahydrodiazepine ring at higher field.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.65 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy:

  • The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amines in the diazepine ring (typically around 3300-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Applications as a Chemical Intermediate

The primary utility of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine lies in its role as a versatile building block for the synthesis of a wide array of more complex benzodiazepine derivatives. The two secondary amine groups in the diazepine ring are nucleophilic and can undergo various chemical transformations.

Key Reactions:

  • N-Alkylation: The amine groups can be readily alkylated using various alkyl halides or other electrophilic reagents to introduce substituents at the N1 and N4 positions.

  • N-Acylation: Acylation with acid chlorides or anhydrides can be used to introduce acyl groups, which can serve as protecting groups or as a means to modulate the electronic and steric properties of the molecule.

  • Oxidation: The tetrahydrodiazepine ring can be oxidized to introduce a carbonyl group, leading to the formation of benzodiazepine-2-ones or benzodiazepine-5-ones, which are common structural motifs in pharmacologically active benzodiazepines.

Workflow for Derivatization:

Derivatization_WorkflowThis compoundThis compoundN-Substituted DerivativesN-Substituted DerivativesThis compound->N-Substituted DerivativesN-Alkylation / N-AcylationBenzodiazepinone DerivativesBenzodiazepinone DerivativesThis compound->Benzodiazepinone DerivativesOxidationFurther FunctionalizationFurther FunctionalizationN-Substituted Derivatives->Further FunctionalizationBenzodiazepinone Derivatives->Further Functionalization

Caption: Common derivatization pathways for the title compound.

Potential Pharmacological Significance

While 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine itself is not a known therapeutic agent, its derivatives are of significant interest in drug discovery. The broader class of 1,4-benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor, leading to their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The specific substitutions on the benzodiazepine scaffold, including at the 7-position, are crucial for determining the potency and pharmacological profile of the resulting compounds. The chloro-substituent at the 7-position is a common feature in many clinically used benzodiazepines, as it is known to enhance anxiolytic activity.

Therefore, this core molecule serves as a critical starting point for the synthesis of novel benzodiazepine derivatives with potentially improved therapeutic profiles, such as enhanced receptor subtype selectivity, altered pharmacokinetic properties, or reduced side effects.

Safety and Handling

As with all chemical reagents, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a foundational heterocyclic scaffold of significant interest to the medicinal and synthetic chemistry communities. While detailed experimental data for this specific compound is limited, its structural features and the well-established chemistry of the benzodiazepine class of compounds make it a valuable intermediate for the synthesis of a diverse range of potentially bioactive molecules. A thorough understanding of its basic properties and reactivity is essential for its effective utilization in the design and development of next-generation therapeutics targeting the central nervous system.

An In-depth Technical Guide to the Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

An In-depth Technical Guide to the Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-established synthetic route to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a core scaffold in medicinal chemistry. The synthesis is presented in two key stages: the formation of the lactam intermediate, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nordazepam), followed by its complete reduction to the desired saturated heterocyclic system. This document delves into the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative references.

Introduction: The Significance of the Tetrahydro-1H-benzo[e][1][2]diazepine Scaffold

The 1,4-benzodiazepine framework is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The fully saturated 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core, in particular, offers a three-dimensional structure that can be strategically functionalized to explore new chemical space and develop novel drug candidates with improved pharmacological profiles. The 7-chloro substitution is a common feature in many clinically successful benzodiazepines, often enhancing their activity.

This guide focuses on a reliable and reproducible synthetic pathway, commencing from the readily available 2-amino-5-chlorobenzophenone.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is most effectively achieved through a two-stage process. This approach allows for the controlled construction of the benzodiazepine ring system, followed by a robust reduction to yield the final saturated product.

Synthetic_PathwayA2-Amino-5-chlorobenzophenoneB2-(2-Chloroacetamido)-5-chlorobenzophenoneA->B Chloroacetyl Chloride, TolueneC7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one(Nordazepam)B->C Hexamethylenetetramine, Ammonia, EthanolD7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineC->D Diborane (B2H6) or Lithium Aluminum Hydride (LiAlH4)

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam)

The initial stage involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by an ammonia-mediated cyclization to form the seven-membered lactam ring of nordazepam.[1]

Step 1.1: Acylation of 2-Amino-5-chlorobenzophenone

The synthesis commences with the acylation of the amino group of 2-amino-5-chlorobenzophenone. Chloroacetyl chloride is a highly reactive acylating agent, making it suitable for this transformation. The reaction is typically carried out in an inert solvent like toluene at a reduced temperature to control the exothermicity of the reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in toluene via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude 2-(2-chloroacetamido)-5-chlorobenzophenone, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol if a higher purity is desired.

Step 1.2: Cyclization to form Nordazepam

The cyclization of 2-(2-chloroacetamido)-5-chlorobenzophenone to nordazepam is a key step that involves the formation of the seven-membered diazepine ring. This transformation is commonly achieved using hexamethylenetetramine in the presence of ammonia.[3] The ammonia acts as both a reactant and a catalyst in this intricate cyclization process.

Experimental Protocol:

  • To a solution of 2-(2-chloroacetamido)-5-chlorobenzophenone (1.0 eq) in ethanol, add hexamethylenetetramine (1.25 eq).

  • Saturate the mixture with ammonia gas while stirring and gently heat to reflux.

  • Maintain the reflux with a continuous stream of ammonia bubbling through the solution for several hours (typically 6-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • The crystalline product can be collected by filtration, washed with cold ethanol and water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as a mixture of toluene and water.

Stage 1: Reagent Summary Molecular Weight ( g/mol ) Equivalents Role
2-Amino-5-chlorobenzophenone231.681.0Starting Material
Chloroacetyl Chloride112.941.1Acylating Agent
Toluene92.14-Solvent
Hexamethylenetetramine140.191.25Cyclization Reagent
Ammonia17.03ExcessReactant/Catalyst
Ethanol46.07-Solvent

Stage 2: Reduction of Nordazepam to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The final stage of the synthesis involves the complete reduction of the lactam (amide) and imine functionalities within the nordazepam molecule. This transformation requires a powerful reducing agent. Diborane (B₂H₆) or lithium aluminum hydride (LiAlH₄) are the reagents of choice for this purpose.[4][5] Diborane is often preferred for its selectivity in reducing amides in the presence of other functional groups.[2][4]

Reduction_Mechanismcluster_0Nordazepamcluster_1Reducing Agentcluster_2Final ProductN7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-onePThis compoundN->P Reduction of Amide and ImineRDiborane (B2H6) orLithium Aluminum Hydride (LiAlH4)

Molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. As a derivative of the privileged 1,4-benzodiazepine scaffold, this compound holds significant interest for researchers in medicinal chemistry and pharmacology. The benzodiazepine core is central to a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties, which act as positive allosteric modulators of the GABA-A receptor.[3] This document delves into the nuanced three-dimensional conformation of the seven-membered diazepine ring, a critical determinant of biological activity. Furthermore, it outlines a representative synthetic pathway and details the analytical techniques essential for structural verification, including NMR, MS, and IR spectroscopy. This guide is intended to serve as a foundational resource for scientists engaged in the design and development of novel central nervous system (CNS) therapeutics based on this versatile chemical framework.

Introduction to the Benzodiazepine Scaffold

The 1,4-benzodiazepine framework is a cornerstone of modern medicinal chemistry, representing a class of compounds with profound effects on the central nervous system.[4] The therapeutic applications of benzodiazepine derivatives are extensive, encompassing the treatment of anxiety, insomnia, seizures, and muscle spasms.[3] Their mechanism of action is well-established; they bind to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effect of GABA and leading to neuronal hyperpolarization.[3]

The pharmacological profile of any given benzodiazepine is dictated by the pattern of substitution on its fused-ring system. The presence of an electron-withdrawing group, typically a halogen like chlorine, at the 7-position is a well-known structural requirement for potent anxiolytic activity. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a foundational structure within this class. Unlike classic benzodiazepines such as diazepam, it lacks the 5-phenyl and 1-methyl groups, and its diazepine ring is fully saturated (tetrahydro). Understanding the precise molecular architecture of this core scaffold is paramount for predicting its interaction with biological targets and for designing next-generation analogs with improved efficacy and safety profiles.

Nomenclature and Core Molecular Structure

The unambiguous identification of a chemical entity begins with its formal nomenclature and a clear representation of its two-dimensional structure.

Identifier Value
IUPAC Name 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
CAS Number 107479-55-0[5]
Molecular Formula C₉H₁₁ClN₂
Molecular Weight 182.65 g/mol

The numbering of the benzodiazepine ring system follows established IUPAC conventions, which is crucial for the correct assignment of spectroscopic signals and the description of substituent positions.

Fig 1. 2D Structure and IUPAC Numbering of the Title Compound.

Stereochemistry and Three-Dimensional Conformation

A defining feature of the seven-membered diazepine ring is its non-planar nature. This conformational flexibility is not random; the ring typically adopts low-energy pseudo-boat or pseudo-chair conformations. The interconversion between these conformers is a dynamic process with a specific energy barrier.[6][7] For the tetrahydro-1,4-benzodiazepine core, the molecule exists as a dynamic equilibrium of two enantiomeric, puckered conformers. This ring inversion is a critical process, as the three-dimensional shape of the molecule dictates its ability to fit into the binding pocket of its target receptor.

The study of analogous ring systems, such as tetrahydro-1,4-benzothiazepines, via variable temperature NMR has shown that the energy barrier for this ring-flipping is typically around 10 kcal/mol.[7] This means that at room temperature, the molecule rapidly interconverts between its two mirror-image shapes.

G cluster_0 Conformational Equilibrium cluster_1 Biological Implication Conformer_P P-Conformer (Pseudo-Boat 1) Conformer_M M-Conformer (Pseudo-Boat 2) Conformer_P->Conformer_M Ring Inversion (ΔG ≈ 10 kcal/mol) Binding Conformation-Selective Binding Conformer_P->Binding Conformer_M->Binding Lower Affinity? Receptor GABA-A Receptor Binding Pocket Binding->Receptor Modulates Activity

Fig 2. Conformational Dynamics and Receptor Binding Relationship.

Synthesis and Purification

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine can be achieved through several established routes in organic chemistry. A common and effective strategy involves the reductive amination of a suitable aminobenzaldehyde derivative followed by cyclization. The following workflow outlines a plausible and robust synthetic pathway.

Synthetic Workflow

The causality behind this experimental design is rooted in efficiency and control. Starting with 2-amino-4-chlorobenzonitrile allows for the selective reduction of the nitrile to a primary amine without affecting the aromatic chloride. This amine is then acylated, and the resulting amide is reduced to form the key diamine intermediate, which readily cyclizes to form the desired seven-membered ring.

G Start 2-Amino-4-chlorobenzonitrile Step1 Reduction (e.g., LiAlH₄) Start->Step1 Intermediate1 (2-Amino-4-chlorophenyl)methanamine Step1->Intermediate1 Step2 Acylation (e.g., Bromoacetyl bromide) Intermediate1->Step2 Intermediate2 N-(2-Amino-4-chlorobenzyl)-2-bromoacetamide Step2->Intermediate2 Step3 Intramolecular Cyclization (Base) Intermediate2->Step3 Intermediate3 7-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one Step3->Intermediate3 Step4 Full Reduction (e.g., BH₃-THF) Intermediate3->Step4 Product Target Compound Step4->Product

Fig 3. Representative Synthetic Workflow.
Detailed Experimental Protocol

This protocol is a representative example based on established chemical transformations for analogous structures and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of (2-Amino-4-chlorophenyl)methanamine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add 2-amino-4-chlorobenzonitrile portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used directly in the next step.

Step 2 & 3: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

  • Dissolve the crude (2-amino-4-chlorophenyl)methanamine in a suitable solvent such as dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).

  • Add a solution of bromoacetyl bromide in DCM dropwise at 0 °C.

  • Stir the mixture at room temperature overnight. The intramolecular cyclization occurs as the newly formed bromoacetamide reacts with the aniline nitrogen.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the lactam intermediate.

Step 4: Reduction to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Dissolve the crude lactam from the previous step in anhydrous THF under a nitrogen atmosphere.

  • Add borane-tetrahydrofuran complex (BH₃-THF) solution dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 8-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction and quench by the slow addition of methanol, followed by 6M HCl.

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.

  • Basify the aqueous solution with solid NaOH to pH > 12 and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification

The final crude product is purified using flash column chromatography on silica gel, typically employing a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent streaking of the amine product on the column. The purity of the final compound is then assessed by HPLC and confirmed by spectroscopic methods.

Spectroscopic and Analytical Characterization

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Analysis Predicted Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR ~7.0-7.2 (m, 3H): Aromatic protons (H-6, H-8, H-9).~4.0 (s, 2H): Methylene protons at C5.~3.2 (t, 2H): Methylene protons at C2.~2.9 (t, 2H): Methylene protons at C3.~2.0 (br s, 2H): Amine protons (N1-H, N4-H), often exchangeable with D₂O.
¹³C NMR ~140-150: Quaternary aromatic carbons (C5a, C9a).~120-130: Aromatic CH carbons and C-Cl carbon.~55: Methylene carbon at C5.~50: Methylene carbon at C2.~45: Methylene carbon at C3.

Note: Predicted values are based on spectral data for structurally similar benzodiazepine derivatives.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition and fragmentation of the molecule.

  • Expected M⁺: For the molecular formula C₉H₁₁ClN₂, the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 183.

  • Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of an [M+2] peak (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third that of the main [M] peak (³⁵Cl). This provides definitive evidence for the presence of one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Band (cm⁻¹)
N-H Stretch 3300 - 3400 (medium, sharp)
Aromatic C-H Stretch 3000 - 3100 (weak)
Aliphatic C-H Stretch 2850 - 2960 (medium)
Aromatic C=C Stretch 1550 - 1600 (strong)
C-N Stretch 1250 - 1350 (medium)
C-Cl Stretch 700 - 800 (strong)

Note: Predicted values are based on typical IR frequencies for these functional groups.[1][8]

Potential Biological Significance and Mechanism of Action

As a member of the benzodiazepine family, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is predicted to exert its effects on the CNS by modulating the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability.

Benzodiazepines do not activate the receptor directly but bind to an allosteric site, increasing the frequency of channel opening when GABA is also bound. This potentiates the natural inhibitory signaling of GABA.

cluster_receptor GABA-A Receptor Complex (Pentameric) cluster_ligands Modulators cluster_action Mechanism of Action Receptor α β α γ β Action1 Increased frequency of Cl⁻ channel opening Receptor->Action1 Positive Allosteric Modulation GABA GABA GABA->Receptor:f1 Binds at α/β interface BZD Benzodiazepine (e.g., Target Compound) BZD->Receptor:f2 Binds at α/γ interface Action2 Enhanced Cl⁻ influx Action1->Action2 Result Neuronal Hyperpolarization (Inhibitory Effect) Action2->Result

Fig 4. Mechanism of Action via GABA-A Receptor Modulation.

The specific structural features of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine—namely the fully saturated diazepine ring and the absence of a bulky 5-phenyl group—may lead to a distinct pharmacological profile. These modifications could influence binding affinity, selectivity for different GABA-A receptor subtypes, and metabolic stability compared to classic drugs like diazepam. This makes the compound an attractive scaffold for developing novel CNS agents with potentially fewer side effects or different therapeutic applications.

Conclusion

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a foundational molecule in the vast field of benzodiazepine chemistry. Its structure is defined by the critical 7-chloro substituent and a conformationally flexible, saturated seven-membered diazepine ring. This guide has detailed its core structure, stereochemical dynamics, a viable synthetic strategy, and the key analytical fingerprints required for its unambiguous identification. The interplay between its three-dimensional shape and its interaction with the GABA-A receptor underscores the importance of precise structural analysis in modern drug discovery. As researchers continue to explore the chemical space of CNS modulators, a thorough understanding of such core scaffolds remains an indispensable tool for the rational design of safer and more effective medicines.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a specific chemical entity within the broader class of benzodiazepines, a group of compounds renowned for their profound effects on the central nervous system (CNS). This technical guide synthesizes the foundational principles of benzodiazepine pharmacology to elucidate the putative mechanism of action of this specific molecule. While direct empirical data on 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is not extensively available in public literature, its structural features strongly suggest a primary interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a detailed exploration of this mechanism, the key structural-activity relationships that inform this hypothesis, and the established experimental protocols required to definitively characterize its pharmacological profile.

Introduction: The Benzodiazepine Scaffold

The benzodiazepine class of drugs has been a cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and muscle spasms for decades.[1][2] Their therapeutic efficacy stems from their ability to modulate the primary inhibitory neurotransmitter in the CNS, γ-aminobutyric acid (GABA).[1][3] Compounds in this class, including the archetypal diazepam, are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[4][5] The chemical structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, featuring a fused benzene and diazepine ring system with a chlorine substituent, firmly places it within this pharmacological family.

The Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric transmembrane ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit.[6][7] The binding of GABA to its orthosteric site at the interface of the α and β subunits triggers the opening of a central chloride (Cl⁻) ion channel.[7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3][4]

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site at the interface of the α and γ subunits.[4][6][7] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5] Consequently, in the presence of a benzodiazepine, the frequency of GABA-mediated chloride channel opening is increased, leading to enhanced neuronal inhibition and the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[1][2][3]

Signaling Pathway of Benzodiazepine Action

The following diagram illustrates the allosteric modulation of the GABA-A receptor by a benzodiazepine, the proposed mechanism for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl⁻ Channel (Closed) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABAA_Receptor Binds to α/β interface BZD 7-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine BZD->GABAA_Receptor Binds to α/γ interface (Allosteric Site)

Caption: Allosteric modulation of the GABA-A receptor by 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the benzodiazepine core are critical determinants of a compound's affinity, efficacy, and pharmacokinetic profile. For 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the following structural features are noteworthy:

  • 7-Chloro Substitution: The presence of an electron-withdrawing group, such as chlorine, at the 7-position is a hallmark of many clinically effective benzodiazepines, including diazepam and lorazepam. This feature is generally associated with enhanced anxiolytic and anticonvulsant activity.

  • 2,3,4,5-tetrahydro Structure: The saturation of the diazepine ring, as indicated by the "tetrahydro" nomenclature, distinguishes this compound from many classical 1,4-benzodiazepines that possess a degree of unsaturation. This modification will influence the three-dimensional conformation of the molecule and, consequently, its fit within the benzodiazepine binding pocket of the GABA-A receptor.

Experimental Protocols for Mechanistic Characterization

To definitively elucidate the mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a series of in vitro and in vivo experiments are required.

In Vitro Characterization

4.1.1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors, such as the cerebral cortex of rats or from cell lines engineered to express specific GABA-A receptor subunit combinations.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.1.2. Electrophysiology Assays

These functional assays measure the effect of the compound on the activity of the GABA-A receptor.

Objective: To determine if 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine acts as a positive allosteric modulator of the GABA-A receptor and to quantify its efficacy.

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).

  • Electrophysiological Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • GABA Application: Apply a sub-maximal concentration of GABA (the EC₂₀) to elicit a baseline chloride current.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. Plot the percentage potentiation against the compound concentration to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation (Emax).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (e.g., [³H]flunitrazepam displacement) Affinity Binding Affinity (Ki) Binding_Assay->Affinity Determines Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Efficacy Functional Efficacy (EC₅₀, Emax) Electrophysiology->Efficacy Determines Anxiolytic_Model Anxiolytic Models (e.g., Elevated Plus Maze) Affinity->Anxiolytic_Model Informs Dose Selection Efficacy->Anxiolytic_Model Informs Dose Selection Behavioral_Effects Behavioral_Effects Anxiolytic_Model->Behavioral_Effects Behavioral Readouts Anticonvulsant_Model Anticonvulsant Models (e.g., PTZ-induced seizures) Anticonvulsant_Model->Behavioral_Effects Sedative_Model Sedative/Hypnotic Models (e.g., Loss of Righting Reflex) Sedative_Model->Behavioral_Effects

Caption: A typical workflow for characterizing the mechanism of action of a novel benzodiazepine.

In Vivo Validation

Animal models are used to confirm that the in vitro activity translates to the expected physiological effects.

Pharmacological Effect Animal Model Primary Endpoint
Anxiolytic Elevated Plus Maze (Rodents)Increased time spent in the open arms
Anticonvulsant Pentylenetetrazol (PTZ)-induced seizures (Rodents)Increased latency to seizure or prevention of seizure
Sedative/Hypnotic Loss of Righting Reflex (Rodents)Duration of sleep/sedation
Muscle Relaxant Rotarod Test (Rodents)Decreased time spent on the rotating rod

Conclusion

Based on its core chemical structure, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is predicted to act as a positive allosteric modulator of the GABA-A receptor. The presence of the 7-chloro substituent suggests that it likely possesses significant CNS-depressant activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[8][9] The saturated diazepine ring will likely influence its binding affinity and pharmacokinetic profile in a manner that requires empirical determination. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

Biological activity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Foreword

This technical guide provides a comprehensive exploration of the biological activity of the 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold. As a foundational structure for a multitude of pharmacologically active compounds, a deep understanding of its inherent properties and the influence of chemical modifications is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between chemical structure and biological function. While direct and extensive research on the unsubstituted parent compound is limited, this guide leverages the vast body of knowledge surrounding its derivatives to present a cohesive and predictive overview of its biological potential.

The 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Scaffold: An Introduction

The 1,4-benzodiazepine class of compounds represents a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutics primarily targeting the central nervous system (CNS).[3][4][5] The 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine structure is a key pharmacophore within this class. Its defining features are a benzene ring fused to a seven-membered diazepine ring, with a chlorine atom at the 7th position. This chlorine substitution is a well-established feature in many clinically significant benzodiazepines, contributing to their potency.[3]

While this core structure is the parent of many well-known drugs, it is the various substitutions at other positions that fine-tune the pharmacological profile, influencing potency, receptor subtype selectivity, and pharmacokinetic properties.[6] This guide will, therefore, focus on the foundational biological activity conferred by this core and explore how this activity is modulated in its more complex and widely studied derivatives.

Synthesis of the Tetrahydro-1H-benzo[e][1][2]diazepine Core

The synthesis of the 1,4-benzodiazepine scaffold can be achieved through various routes. A common approach involves the cyclization of an appropriately substituted aminobenzophenone derivative. For the 7-chloro substituted tetrahydro-variant, a multi-step synthesis is typically employed, starting from commercially available precursors.

A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may be optimized for specific derivatives.

Experimental Protocol: General Synthesis
  • Acylation: 4-chloroaniline is reacted with succinic anhydride in an organic solvent (e.g., toluene) under reflux to yield 4-(4-chloroanilino)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Reaction: The resulting butanoic acid derivative is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), and heated to induce an intramolecular Friedel-Crafts reaction, leading to the formation of the tricyclic 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

  • Reduction: The diketone is then selectively reduced. For instance, the 5-keto group can be protected as a ketal using ethylene glycol, followed by reduction of the 2-amide group with a reducing agent like lithium aluminum hydride (LiAlH4).

  • Deprotection and Cyclization: Acidic workup removes the ketal protecting group and facilitates the final cyclization to yield the 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core.

The Primary Mechanism of Action: GABA-A Receptor Modulation

The hallmark of the benzodiazepine class is their action as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] GABA is the primary inhibitory neurotransmitter in the CNS. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[2][7] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening.[3] The result is a potentiation of GABAergic inhibition, which underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of these compounds.[3][5]

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Cl_Channel Chloride (Cl-) Channel GABA_Site->Cl_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Enhances GABA affinity Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Allows GABA GABA GABA->GABA_Site Binds BZD 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine BZD->BZD_Site Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Neuronal_Hyperpolarization Leads to

Caption: Mechanism of GABA-A Receptor Modulation by Benzodiazepines.

Biological Activity Profile: Insights from Key Derivatives

As previously mentioned, the biological activity of the unsubstituted 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is best understood by examining its well-characterized derivatives. The following table summarizes the effects of common substitutions on the pharmacological profile of the core structure.

Substitution PositionCommon Substituent(s)Impact on Biological ActivityKey Example(s)
N1 Methyl (-CH3)Increases potency and metabolic stability.Diazepam
C2 Carbonyl (=O)Crucial for high-affinity binding to the benzodiazepine site.Diazepam, Lorazepam
C3 Hydroxyl (-OH)Generally decreases potency but can alter metabolic pathways.Lorazepam, Oxazepam
C5 Phenyl RingSignificantly enhances binding affinity and potency.Diazepam, Lorazepam
Structure-Activity Relationship (SAR) Insights
  • The 7-Chloro Group: This electron-withdrawing group is critical for potent activity. Its presence significantly enhances the binding affinity for the benzodiazepine site on the GABA-A receptor.[3]

  • The C2-Carbonyl Group: The presence of a ketone at the C2 position is a common feature in many clinically used benzodiazepines and is considered essential for high-affinity binding.[3]

  • The N1-Methyl Group: N-methylation often leads to increased lipid solubility, which can facilitate crossing the blood-brain barrier and may also increase potency.

  • The C5-Phenyl Group: A phenyl ring at the C5 position is a hallmark of many potent benzodiazepines. This aromatic ring is thought to engage in favorable pi-stacking interactions within the binding pocket of the GABA-A receptor.

Key Experimental Protocols for Characterization

The biological activity of a novel benzodiazepine derivative, including the parent scaffold, would be characterized using a series of standard in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand: Use a radiolabeled benzodiazepine with high affinity, such as [3H]-Flunitrazepam.

  • Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Radioligand_Binding_Assay Membrane_Prep 1. Prepare Brain Membranes (Source of GABA-A Receptors) Incubation 2. Incubate Membranes with: - [3H]-Flunitrazepam (Radioligand) - Test Compound (Varying Conc.) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

In Vivo: Elevated Plus Maze for Anxiolytic Activity

This is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents.

Protocol:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animals: Use rats or mice.

  • Drug Administration: Administer the test compound (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine) or vehicle to different groups of animals at various doses.

  • Testing: After a set pre-treatment time, place each animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open spaces.

Future Research Directions and Conclusion

The 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold is a privileged structure in medicinal chemistry. While the extensive body of research on its derivatives provides a strong predictive framework for its biological activity, a thorough and direct characterization of the unsubstituted parent compound is warranted. Such studies would provide a definitive baseline for understanding the fundamental pharmacology of this important class of molecules.

Future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities of the unsubstituted core at various GABA-A receptor subtypes to understand its intrinsic selectivity.

  • In Vitro Functional Assays: Quantifying its efficacy as a positive allosteric modulator at different GABA-A receptor subtypes using electrophysiological techniques.

  • In Vivo Pharmacological Characterization: A detailed in vivo assessment of its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

References

Introduction: The Enduring Significance of the 7-Chloro-1,4-Benzodiazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Derivatives and Analogs

The 1,4-benzodiazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a wide array of biological targets.[3] Since the serendipitous discovery of chlordiazepoxide in 1955, this heterocyclic system, characterized by the fusion of a benzene and a diazepine ring, has given rise to a multitude of clinically significant drugs.[3] These agents are primarily known for their effects on the central nervous system (CNS), exhibiting anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[4]

A key structural feature that has consistently been associated with enhanced pharmacological activity is the presence of an electron-withdrawing group at the 7-position of the benzodiazepine ring. Among these, the 7-chloro substitution has proven to be particularly crucial for potent activity. This guide focuses on a specific subset of this important class of compounds: the 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine core and its derivatives. By exploring their synthesis, structure-activity relationships, and pharmacological profiles, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Synthetic Strategies: Building the 7-Chloro-tetrahydro-1H-benzo[e][1][2]diazepine Core

The synthesis of 7-chloro-1,4-benzodiazepine derivatives can be approached through various routes, often starting from appropriately substituted 2-aminobenzophenones. A common strategy involves the reaction of a 2-amino-5-chlorobenzophenone derivative with an amino acid or its corresponding ester, followed by cyclization to form the diazepine ring.

One illustrative and efficient method for generating functionalized 7-chloro-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one derivatives involves a copper-catalyzed intramolecular cross-coupling reaction.[5] This approach utilizes a 1-(2-bromobenzyl)azetidine-2-carboxamide intermediate, which upon cyclization and subsequent ring-opening of the azetidine moiety, yields a diverse range of 1,4-benzodiazepine derivatives.[5]

Below is a generalized workflow for such a synthetic approach.

Synthetic_Workflow A 2-Amino-5-chlorobenzophenone C 2-(2-Chloroacetamido)- 5-chlorobenzophenone A->C Acylation B Chloroacetyl Chloride B->C E 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one C->E Cyclization D Hexamethylenetetramine & NH4Br D->E G 3-(Substituted-benzylidene)- 7-chloro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one E->G Condensation F Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) F->G GABA_A_Mechanism cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel is part of Cl_influx Increased Cl- Influx Chloride_Channel->Cl_influx Opens more frequently GABA GABA GABA->GABA_A Binds BZD 7-Chloro-tetrahydro- benzo[e]diazepine Derivative BZD->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolysis, Sedation, Anticonvulsant effects Reduced_Excitability->Anxiolysis Leads to

References

Spectroscopic Characterization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Predictive and Interpretive Guide

Spectroscopic Characterization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Predictive and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis in Benzodiazepine Research

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a fundamental structure within this class. Its thorough characterization is paramount for quality control, metabolic studies, and the development of novel derivatives. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of the molecular structure, offering invaluable insights for researchers in drug discovery and development. This guide provides a detailed predictive analysis of the key spectroscopic features of this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic output. The diagram below illustrates the chemical structure and numbering of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Caption: Molecular Structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: A Standard Approach

A standard protocol for acquiring NMR spectra for a compound like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The presence of two secondary amine protons (N-H) will also be a key feature.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale for Prediction
N1-H, N4-H1.5 - 3.5 (broad)Singlet (broad)2HChemical shift is highly dependent on solvent and concentration; broadness is due to quadrupole broadening and potential chemical exchange.
C2-H₂, C3-H₂2.8 - 3.5Multiplets4HThese methylene protons are in the heterocyclic ring and adjacent to nitrogen atoms, leading to a downfield shift. Complex splitting patterns are expected due to geminal and vicinal coupling.
C5-H₂3.8 - 4.5Singlet or AB quartet2HThese benzylic protons are adjacent to a nitrogen atom and the aromatic ring, resulting in a significant downfield shift. Depending on the ring conformation, they could be diastereotopic and appear as an AB quartet.
C6-H7.2 - 7.4Doublet1HAromatic proton ortho to the chlorine atom.
C8-H6.8 - 7.0Doublet of doublets1HAromatic proton coupled to H6 and H9.
C9-H6.7 - 6.9Doublet1HAromatic proton ortho to the fused diazepine ring.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2, C345 - 55Aliphatic carbons bonded to nitrogen atoms.
C550 - 60Benzylic carbon bonded to a nitrogen atom.
C6128 - 132Aromatic carbon, deshielded by the adjacent chlorine atom.
C7130 - 135Aromatic carbon directly attached to chlorine (ipso-carbon).
C8120 - 125Aromatic carbon shielded relative to C6.
C9118 - 122Aromatic carbon ortho to the fused diazepine ring.
C5a, C9a135 - 145Quaternary aromatic carbons at the ring fusion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: A Standard Approach
  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). For a solid sample, grinding a small amount with dry KBr and pressing it into a transparent disk is a common method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum will be characterized by absorptions corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale for Prediction
N-H Stretch3200 - 3400Medium, BroadCharacteristic of secondary amines. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the methylene groups in the diazepine ring.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected, characteristic of the benzene ring.
C-N Stretch1250 - 1350MediumAssociated with the amine functional groups.
C-Cl Stretch600 - 800StrongCharacteristic of the carbon-chlorine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structure elucidation.

Experimental Protocol: A Standard Approach
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, leading to extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which typically result in a prominent molecular ion peak.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (under ESI)

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ is expected to be the base peak.

m/z Value Predicted Ion Rationale for Prediction
197.07/199.07[M+H]⁺The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a single chlorine atom.
Predicted Fragmentation Pathway

Under harsher ionization conditions like EI, the molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.

GM[M]⁺˙m/z = 196/198F1Loss of C₂H₄Nm/z = 154/156M->F1- C₂H₄NF2Loss of Clm/z = 161M->F2- ClF3Loss of CH₂NHm/z = 167/169M->F3- CH₂NH

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[3] Within this extensive family, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine represents a fundamental structure, the understanding of which is crucial for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of this molecule, from its chemical synthesis and physicochemical properties to its pharmacological profile and potential therapeutic applications. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Synthesis

While specific literature detailing a singular, optimized synthesis for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is sparse, a plausible and efficient synthetic route can be inferred from established methods for related benzodiazepine analogs. A common strategy involves the cyclization of an appropriately substituted aminobenzophenone derivative.

A proposed synthetic pathway initiates from 2-amino-5-chlorobenzophenone, which can be condensed with an amino acid or a derivative, followed by cyclization and subsequent reduction to yield the target tetrahydrobenzodiazepine.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-chlorobenzophenone C Intermediate Schiff Base A->C Condensation B Glycine ethyl ester B->C D 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one C->D Cyclization E 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine D->E Reduction (e.g., LiAlH4)

Caption: Proposed synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Experimental Protocol: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Intermediate D)

This protocol is adapted from methodologies for similar benzodiazepine syntheses.[4]

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent such as toluene or pyridine, add glycine ethyl ester hydrochloride (1.2 equivalents) and a catalytic amount of a base like piperidine.

  • Condensation and Cyclization: Heat the reaction mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Experimental Protocol: Reduction to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (Final Product E)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Slowly add a solution of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1 equivalent) in anhydrous THF to the LiAlH4 suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 8-12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final compound.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C15H15ClN2-
Molecular Weight 258.75 g/mol -
Appearance Likely a white to off-white solidInferred
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred
pKa Not available-

Pharmacological Profile

Mechanism of Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[5] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3]

Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site.[5] This binding potentiates the effect of GABA, increasing the frequency of channel opening and resulting in enhanced neuronal inhibition.[3] This mechanism is responsible for the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

Mechanism_of_Action cluster_0 Neuronal Membrane GABA_R GABAA Receptor BZD_Site Benzodiazepine Binding Site GABA_Site GABA Binding Site BZD_Site->GABA_Site Enhances GABA affinity Cl_Channel Chloride Channel GABA_Site->Cl_Channel Opens Cl_ion Cl- Cl_Channel->Cl_ion Influx GABA GABA GABA->GABA_Site Binds BZD This compound BZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Mechanism of action of benzodiazepines at the GABAA receptor.

Structure-Activity Relationship (SAR)

The pharmacological activity of benzodiazepines is highly dependent on their chemical structure.[6] Key structural features of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and their expected influence on activity are summarized below.

Position/FeatureMoietyInfluence on ActivityReference
Position 7 Chloro groupAn electron-withdrawing group at this position is crucial for anxiolytic activity. The chloro substituent is a classic feature of many potent benzodiazepines like diazepam and lorazepam.[6]
Positions 2, 3, 4, 5 Tetrahydrodiazepine ringSaturation of the diazepine ring can modulate the pharmacological profile, potentially altering potency and selectivity for GABAA receptor subtypes.[7]
Position 5 Phenyl groupA phenyl group at this position is generally required for high affinity to the benzodiazepine binding site. Substituents on this phenyl ring can further modulate activity.[6]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABAA receptor.

  • Membrane Preparation: Homogenize rat cortical tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay: Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine).

  • Incubation and Filtration: Incubate the mixture at a specific temperature (e.g., 4 °C) for a set time (e.g., 60 minutes) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing and Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of Anxiolytic Activity: Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents.

  • Apparatus: The EPM consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.

  • Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine) or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the animal on the central platform of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection and Analysis: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system. An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

Potential Therapeutic Applications

Based on its structural similarity to well-known anxiolytic and anticonvulsant drugs, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is expected to exhibit a similar pharmacological profile. Potential therapeutic applications could include:

  • Anxiety Disorders: Generalized anxiety disorder, panic disorder, and social anxiety disorder.

  • Insomnia: Short-term treatment of sleep disturbances.

  • Seizure Disorders: As an anticonvulsant for various types of epilepsy.

  • Muscle Spasms: As a centrally acting muscle relaxant.

Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

The Genesis of a Scaffold: A Technical History of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

The Genesis of a Scaffold: A Technical History of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The benzodiazepine scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of drugs that have profoundly impacted the treatment of anxiety, insomnia, and other neurological disorders. This technical guide delves into the discovery and history of a specific, foundational member of this class: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. While not a clinically marketed drug itself, its existence is a direct consequence of the pioneering work that led to the development of blockbuster drugs like Librium and Valium. We will explore the historical context of its likely synthesis, detail a representative synthetic methodology for a closely related analogue, and discuss the foundational pharmacology that underpins the therapeutic relevance of this chemical class.

Historical Context: The Dawn of the Benzodiazepines

The story of the benzodiazepines is inextricably linked to the work of Dr. Leo Sternbach at Hoffmann-La Roche.[1][3] In the mid-1950s, Sternbach was tasked with investigating a class of compounds, the quinazoline-3-oxides, which had been set aside years earlier. This research, driven by a desire to find safer alternatives to the then-prevalent barbiturates and meprobamate, led to a serendipitous discovery.[4] In 1955, the reaction of one of these quinazolines with methylamine did not yield the expected product but instead, through a ring expansion, produced a new heterocyclic system: a benzodiazepine.[5] This first compound was chlordiazepoxide, which would later be marketed as Librium.[6]

The immense success of Librium spurred a flurry of research at Hoffmann-La Roche and other pharmaceutical companies to explore the structure-activity relationships of this new chemical class.[6] This era of intense synthetic exploration in the late 1950s and early 1960s saw the creation of numerous analogues, with modifications to various positions on the benzodiazepine ring system. It is within this fertile scientific environment that the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and its derivatives would have been undertaken. The "7-chloro" substitution was a key feature of the early, highly active benzodiazepines, and the tetrahydrogenation of the diazepine ring would have been a logical step in exploring the impact of conformational flexibility on pharmacological activity.

Synthetic Pathways: From Benzophenone to Benzodiazepine

The synthesis begins with the corresponding 1,3-dihydro-2H-1,4-benzodiazepin-2-one, a common intermediate in benzodiazepine synthesis. The reduction of the amide functionality is a key step to achieving the tetrahydro-benzodiazepine core.

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine[2]

Step 1: Reduction of the Amide

  • To a solution of 50 ml of 1.07 M diborane in tetrahydrofuran, add 1.43 g of 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one with stirring at room temperature.

  • Reflux the mixture with stirring for 7.5 hours.

  • Allow the reaction to stand overnight.

  • To decompose the excess diborane, add 5 ml of water followed by 5 ml of concentrated hydrochloric acid.

  • Reflux the mixture for one hour.

  • After cooling, neutralize the solution with concentrated ammonia.

  • Extract the product with ether.

Step 2: Work-up and Purification

  • Wash the ether extract with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from n-pentane to obtain the final product.

This reduction of the lactam to an amine is a critical transformation that would have been a key area of investigation for the medicinal chemists at Hoffmann-La Roche exploring this chemical space.

Synthesis_Workflowstart1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-onereagentsDiborane in THFstart->reagents1.reflux1Reflux (7.5h)reagents->reflux12.workupQuench (H2O, HCl)Neutralize (NH3)Extract (Ether)reflux1->workup3.purificationDry (Na2SO4)ConcentrateRecrystallize (n-pentane)workup->purification4.end1-methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinepurification->end5.

Synthesis of a Tetrahydro-benzodiazepine Derivative

Core Pharmacology: A Legacy of GABAergic Modulation

The pharmacological significance of the benzodiazepine scaffold lies in its interaction with the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. While specific pharmacological data for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine from the initial discovery era is not detailed in available literature, the general mechanism of action for this class of compounds is well-established.

Benzodiazepines do not directly activate the GABAA receptor but rather act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This neuronal inhibition underlies the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the benzodiazepine class.

The exploration of tetrahydro-benzodiazepines would have been a crucial step in understanding the spatial requirements of the benzodiazepine binding site on the GABAA receptor. The increased conformational flexibility of the seven-membered diazepine ring in the tetrahydro derivatives, compared to their dihydro counterparts, would have provided valuable insights into the optimal geometry for receptor binding and pharmacological activity.

GABA_Signaling_Pathwaycluster_neuronPostsynaptic NeuronGABA_RGABA-A ReceptorCl_channelChloride Channel (Closed)GABA_R->Cl_channelOpens ChannelHyperpolarizationNeuronal InhibitionCl_channel->HyperpolarizationCl- InfluxGABAGABAGABA->GABA_RBindsBZD7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepineBZD->GABA_RBinds (Allosteric Site)

Mechanism of Action of Benzodiazepines

Conclusion: A Foundational Piece of a Pharmaceutical Puzzle

While 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine may not be a household name, its structural framework is a testament to a pivotal era in medicinal chemistry. Its likely synthesis during the golden age of benzodiazepine research at Hoffmann-La Roche places it as a key stepping stone in the exploration of this pharmacologically privileged scaffold. The study of such foundational molecules, even those that did not proceed to clinical development, is crucial for understanding the intricate structure-activity relationships that govern drug action and for inspiring the design of future therapeutic agents. The legacy of Leo Sternbach's work continues to influence the field of neuroscience and drug discovery, and the history of compounds like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine provides a valuable window into the scientific process that led to one of the most significant drug classes of the 20th century.

Methodological & Application

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification and Characterization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

This document provides a comprehensive overview of the principal analytical methodologies for the identification, quantification, and structural elucidation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. As a core structural motif for a wide range of pharmacologically active benzodiazepines, robust and validated analytical methods are paramount for drug development, quality control, and forensic toxicology. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deep understanding of each technique's application.

The analytical techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are the cornerstones of modern pharmaceutical analysis. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Principle & Application: High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of benzodiazepines, particularly in pharmaceutical formulations.[1][2] Its primary advantage is the ability to analyze compounds at ambient temperature, thus preventing the thermal degradation that can occur with other methods like Gas Chromatography.[2][3] Coupled with a Diode-Array Detector (DAD), HPLC not only quantifies the target analyte but also provides valuable information on peak purity, which is critical for stability studies and impurity profiling.

Protocol: Isocratic Reversed-Phase HPLC-DAD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine reference standard or sample.
  • Dissolve in a volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to a final concentration of 100 µg/mL.
  • Vortex thoroughly to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Instrumentation & Conditions:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector is sufficient.
  • The following conditions are a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzodiazepine core structure.
Mobile Phase Acetonitrile : 10 mM Potassium Phosphate Buffer (pH 3.7) (30:70 v/v)This mobile phase composition provides good peak shape and retention. The acidic pH ensures that the amine functionalities are protonated and behave consistently.[4][5]
Flow Rate 1.5 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[4]
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.[6]
Injection Vol. 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
Detection DAD, 240 nmBenzodiazepines exhibit strong UV absorbance around this wavelength. A DAD allows for peak purity analysis across the 210-365 nm range.[5]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations.
  • Peak purity should be assessed using the DAD software to ensure the analyte peak is not co-eluting with any impurities.

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC System (C18 Column) prep3->hplc Load Vial detect UV-Vis Detection (240 nm) + Spectral Scan hplc->detect quant Quantify vs. Cal Curve detect->quant Chromatogram purity Assess Peak Purity quant->purity

Caption: Workflow for quantitative analysis by HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS offers high chromatographic resolution and definitive identification through mass spectral fragmentation patterns. However, many benzodiazepines, including the target compound with its secondary amine groups, are polar and can be thermally labile.[7] This leads to poor peak shapes and potential degradation in the hot GC inlet.[8][9] Therefore, a chemical derivatization step is often mandatory to increase volatility and thermal stability, ensuring reliable analysis.[3] Silylation is the most common and effective approach.[10][11]

Protocol: GC-MS with Silylation

1. Sample Preparation & Derivatization:

  • For samples in a complex matrix (e.g., biological fluids), perform a Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to isolate the analyte.[11]
  • Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.
  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine to the dry residue.
  • Cap the vial tightly and heat at 70 °C for 30 minutes to form the stable tert-butyldimethylsilyl (TBDMS) derivative.[10][11]
  • Cool to room temperature before injection.

2. Instrumentation & Conditions:

  • A standard GC system coupled to a single quadrupole or ion trap mass spectrometer is required.

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmThis non-polar column is ideal for separating a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency.
Inlet Temp. 270 °C, Splitless modeA sufficiently high temperature to ensure rapid volatilization of the derivative without causing degradation. Splitless injection is used for trace analysis.
Oven Program Start at 150 °C, ramp at 15 °C/min to 300 °C, hold for 5 minThis temperature program effectively separates the derivatized analyte from solvent and matrix components.
MS Source Temp. 230 °CStandard EI source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural confirmation.
Mass Range Scan m/z 50-550This range will capture the molecular ion and key fragments of the TBDMS derivative.

3. Data Analysis:

  • Identify the analyte by its retention time and by matching its mass spectrum against a reference library or a previously acquired standard.
  • Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Extract Analyte (SPE) prep2 Evaporate to Dryness prep1->prep2 prep3 Add MTBSTFA + Pyridine prep2->prep3 prep4 Heat at 70°C for 30 min prep3->prep4 gcms Inject Derivatized Sample prep4->gcms Inject sep Chromatographic Separation (HP-5ms column) gcms->sep ms EI Ionization & Mass Analysis sep->ms id Identify by Retention Time & Mass Spectrum ms->id Total Ion Chromatogram + Mass Spectra quant Quantify using SIM id->quant

Caption: Workflow for GC-MS analysis including derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Application: LC-MS/MS is the definitive technique for quantifying benzodiazepines at very low concentrations in complex biological matrices like blood and urine.[12][13] Its exceptional sensitivity and selectivity are achieved by coupling HPLC with a tandem mass spectrometer (typically a triple quadrupole). The instrument isolates a specific precursor ion (the molecular ion of the analyte), fragments it, and monitors for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences, making it the gold standard for forensic toxicology and clinical research.[6][14]

Protocol: UHPLC-MS/MS with ESI

1. Sample Preparation:

  • Urine: For screening, a simple "dilute-and-shoot" approach is often sufficient. Dilute 100 µL of urine with 900 µL of mobile phase A.[6] For quantitative confirmation, especially of metabolites, perform enzymatic hydrolysis with β-glucuronidase prior to dilution or extraction.[15][16]
  • Blood/Plasma: Perform a protein precipitation with acetonitrile or a more rigorous Solid-Phase Extraction (SPE) to remove proteins and phospholipids that can cause ion suppression.[13]
  • Add a deuterated internal standard (e.g., Diazepam-d5) to all samples, calibrators, and controls before extraction to correct for matrix effects and extraction variability.

2. Instrumentation & Conditions:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterRecommended SettingRationale
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µmSub-2 µm particles provide high efficiency and rapid analysis times, crucial for high-throughput labs.[16]
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation of the analyte for efficient positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA strong organic solvent for eluting the analyte.
Gradient 10% B to 95% B over 4 minutesA rapid gradient is sufficient for separating the analyte from matrix components in a UHPLC format.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UHPLC column.
Ionization Mode ESI, PositiveBenzodiazepines readily form [M+H]⁺ ions in positive electrospray ionization.[13]
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM Transitions Hypothetical: Precursor: m/z 197.1 -> Products: m/z 133.1, m/z 105.1The precursor is the [M+H]⁺ ion. Products are chosen based on stable, high-intensity fragments determined by infusion experiments.

3. Data Analysis:

  • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
  • Confirm identity by ensuring the retention time is within a specified window and that the ratio of two different MRM transitions (quantifier and qualifier) is consistent with that of a reference standard.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing prep1 Add Internal Standard prep2 Perform Extraction (SPE or Dilution) prep1->prep2 lc Inject into UHPLC prep2->lc Inject ms1 ESI+ Source Isolate Precursor Ion (Q1) lc->ms1 ms2 Fragment in Collision Cell (Q2) ms1->ms2 ms3 Monitor Product Ions (Q3) ms2->ms3 quant Quantify using Area Ratios ms3->quant MRM Chromatogram confirm Confirm using Ion Ratios & Retention Time quant->confirm

Caption: Workflow for trace quantification by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the definitive method for the unambiguous structural elucidation and confirmation of a synthesized chemical entity.[2] While not used for routine quantitative analysis due to its lower sensitivity and higher cost, it is indispensable for characterizing reference standards and identifying unknown impurities or degradation products. It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.

Protocol: Structural Elucidation

1. Sample Preparation:

  • Dissolve 5-10 mg of the highly purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
  • The choice of solvent depends on the compound's solubility.

2. Instrumentation & Experiments:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
  • 2D NMR (COSY, HSQC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.

3. Data Analysis & Interpretation:

  • The ¹H NMR spectrum of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and complex multiplets for the aliphatic protons in the seven-membered diazepine ring.
  • The ¹³C NMR spectrum will confirm the number of unique carbon atoms.[17]
  • By integrating the information from all NMR experiments, a complete and unambiguous assignment of the molecular structure can be achieved, confirming its identity.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a member of the benzodiazepine class of psychoactive drugs, which are widely prescribed for their sedative, anxiolytic, and hypnotic properties.[1][2][3] Given their prevalence and potential for misuse, robust and sensitive analytical methods are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1][4] This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in human plasma. The methodology presented herein adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions and clinical research.[5][6][7][8][9][10][11][12][13]

The inherent polarity and potential thermal lability of benzodiazepines make LC-MS/MS the ideal analytical technique, offering superior sensitivity and specificity over traditional methods like gas chromatography (GC) which often require derivatization.[4][14] This protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer.

Principles and Rationale

The accurate quantification of therapeutic agents in biological matrices is predicated on a meticulous and well-validated analytical method. This protocol is designed to ensure selectivity, sensitivity, accuracy, and precision in the measurement of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary challenge in bioanalysis is the removal of endogenous interferences from the biological matrix that can suppress or enhance the analyte signal.[15] LLE is a robust and cost-effective technique for the extraction of benzodiazepines from plasma.[1] This method partitions the analyte of interest from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. The choice of an appropriate extraction solvent and pH is critical to maximize recovery and minimize the co-extraction of interfering substances.

1.2. Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[4]

  • Liquid Chromatography (LC): The LC system separates the analyte from any remaining matrix components and potential metabolites. A reversed-phase C18 column is employed, which is well-suited for the separation of moderately polar compounds like benzodiazepines. The mobile phase composition and gradient are optimized to achieve a sharp peak shape and adequate retention time for the analyte.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides highly selective and sensitive detection. The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode for benzodiazepines. The precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of certainty in the identification and quantification of the analyte.

Experimental Protocols

2.1. Materials and Reagents

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-d4

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Data acquisition and processing software

2.3. Sample Preparation Protocol: Liquid-Liquid Extraction

  • Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquoting: To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution.

  • Alkalinization: Add 50 µL of 1% aqueous ammonium hydroxide to each tube and vortex for 10 seconds. This step adjusts the pH to ensure the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Method

The following table summarizes the optimized LC-MS/MS parameters.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 4.0 kV
Gas Temperature 300°C
Gas Flow 6 L/min
Nebulizer Pressure 40 psi

2.5. Mass Spectrometric Transitions (MRM)

The specific MRM transitions for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and its deuterated internal standard must be optimized by infusing a standard solution into the mass spectrometer. The most abundant and stable product ions should be selected for quantification and qualification.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepineTo be determinedTo be determinedTo be determined
Internal Standard (e.g., -d4)To be determinedTo be determinedTo be determined

Method Validation

A comprehensive method validation must be performed to ensure the reliability of the analytical data, in accordance with regulatory guidelines.[5][6][7][16]

3.1. Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples.
Calibration Curve A minimum of six non-zero standards are used to construct the calibration curve.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions.Mean accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) ≤15% (≤20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery is more important than high recovery.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the calculated matrix factor should be ≤15%.
Stability Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration within ±15% of the nominal concentration.

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard p1->p2 p3 Alkalinize (NH4OH) p2->p3 p4 Liquid-Liquid Extraction (MTBE) p3->p4 p5 Centrifuge p4->p5 p6 Transfer Organic Layer p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute p7->p8 a1 Inject into LC-MS/MS p8->a1 a2 Chromatographic Separation a3 Mass Spectrometric Detection (MRM) d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Results d2->d3 G cluster_collision Collision Cell (Q2) parent Precursor Ion [M+H]+ frag1 Product Ion 1 parent->frag1 Fragmentation frag2 Product Ion 2 parent->frag2 Fragmentation frag3 Neutral Loss parent->frag3

References

Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Derivatives: An Application Note and Protocol

Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine Derivatives: An Application Note and Protocol

Introduction

The 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. These compounds are of significant interest to researchers and drug development professionals for their potential applications in treating central nervous system disorders, among other conditions. This document provides a comprehensive guide to the synthesis of the core tetrahydro-1H-benzo[e][1][2]diazepine ring system and its subsequent derivatization, with a focus on N-alkylation. The protocols described herein are designed to be robust and reproducible, offering insights into the chemical principles that underpin each synthetic step.

Retrosynthetic Analysis and Overall Strategy

The synthetic approach to 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives begins with the construction of the core bicyclic system, which can then be functionalized. A logical retrosynthetic analysis reveals a convergent strategy, starting from readily available precursors.

RetrosynthesisDerivativeN-Alkylated DerivativeCore7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineDerivative->CoreN-AlkylationLactam7-Chloro-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-oneCore->LactamLactam ReductionAminoAcidGlycine DerivativeLactam->AminoAcidCyclizationBenzophenone2-Amino-5-chlorobenzophenoneLactam->BenzophenoneCyclizationAnilinep-ChloroanilineBenzophenone->AnilineFriedel-Crafts Acylationor equivalentBenzoylBenzoyl Chloride / BenzonitrileBenzophenone->BenzoylFriedel-Crafts Acylationor equivalent

Figure 1: Retrosynthetic analysis of N-alkylated 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives.

Part 1: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone (Key Intermediate)

This critical starting material can be synthesized via several routes. Two common and effective methods are presented below.

Method A: Friedel-Crafts Acylation

This classical approach involves the acylation of p-chloroaniline with benzoyl chloride.[2][3]

  • Principle: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl group is introduced onto the aromatic ring of p-chloroaniline. A Lewis acid catalyst, such as aluminum chloride, is typically required to activate the benzoyl chloride.

Protocol 1A: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable inert solvent (e.g., dichloroethane) at 0 °C, slowly add benzoyl chloride (1.1 eq).

  • Add p-chloroaniline (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-chlorobenzophenone.

Method B: Reaction with Benzonitrile

An alternative synthesis involves the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid.[1]

  • Principle: This method utilizes benzonitrile as the acylating agent precursor. A Lewis acid, such as boron trichloride, activates the nitrile for nucleophilic attack by the aniline.

Protocol 1B: Reaction with Benzonitrile

  • To a solution of p-chloroaniline (1.0 eq) in tetrachloroethane, add a solution of boron trichloride (1.0 eq) in tetrachloroethane, benzonitrile (1.5 eq), and aluminum chloride (1.1 eq) under ice cooling.[1]

  • Reflux the resulting mixture for 6 hours.[1]

  • After cooling, add 2 N hydrochloric acid and heat at 70-80 °C for 20 minutes.[1]

  • Extract the mixture with methylene chloride.[1]

  • Evaporate the methylene chloride layer and treat the residue with 95% ethanol and 2 N sodium hydroxide, followed by refluxing for 1 hour to hydrolyze any remaining nitrile.[1]

  • Extract the product with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.[1]

  • Purify the product by column chromatography on alumina, eluting with benzene, followed by recrystallization from ether to yield pure 2-amino-5-chlorobenzophenone.[1]

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
A: Friedel-Crafts Acylation p-Chloroaniline, Benzoyl Chloride, AlCl₃~39%[2][3]Readily available starting materials.Can have moderate yields and require careful control of reaction conditions.
B: Reaction with Benzonitrile p-Chloroaniline, Benzonitrile, BCl₃, AlCl₃Higher yields reported[1]Can offer higher yields.Involves more complex workup and potentially more hazardous reagents.
Step 2: Cyclization to 7-Chloro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one

The synthesized 2-amino-5-chlorobenzophenone is then cyclized with a glycine derivative to form the benzodiazepine lactam.[4][5]

  • Principle: This is a condensation reaction where the amino group of the glycine derivative reacts with the carbonyl group of the benzophenone, and the amino group of the benzophenone reacts with the carboxyl group of the glycine derivative (or its ester) to form the seven-membered ring.

Protocol 2: Cyclization with Glycine Ethyl Ester Hydrochloride

  • A mixture of 2-amino-5-chlorobenzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.5 eq), and pyridine is heated.[4]

  • The pyridine is slowly distilled off while the reaction temperature is maintained.[4]

  • The reaction is refluxed for several hours. Additional glycine ethyl ester hydrochloride can be added to drive the reaction to completion.[4]

  • After the reaction is complete (monitored by TLC), the mixture is concentrated in vacuo.[4]

  • The residue is diluted with ether and water, leading to the crystallization of the product.[4]

  • The solid product is filtered off and can be recrystallized from a suitable solvent like acetone to yield 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one.[4]

Step 3: Reduction to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The final step in the synthesis of the core scaffold is the reduction of the lactam (amide) functionality.

  • Principle: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. The carbonyl group of the lactam is completely removed and replaced by a methylene group.[6][7]

Protocol 3: Lactam Reduction with LiAlH₄ (Generalized)

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 7-chloro-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one (1.0 eq) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Part 2: Synthesis of Derivatives via N-Alkylation

The synthesized tetrahydro-1H-benzo[e][1][2]diazepine core has two secondary amine functionalities (at N-1 and N-4) that can be alkylated.

  • Principle: N-alkylation is a nucleophilic substitution reaction where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent (e.g., an alkyl halide). A base is used to deprotonate the amine, increasing its nucleophilicity.[8]

Workflowstart7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepinedeprotonationDeprotonation with base(e.g., K₂CO₃ or NaH)start->deprotonationnucleophilic_attackNucleophilic attack onalkylating agent (R-X)deprotonation->nucleophilic_attackproductN-Alkylated Derivativenucleophilic_attack->product

Figure 2: General workflow for N-alkylation.

Protocol 4: N-Alkylation using a Carbonate Base (Generalized)

This method is suitable for reactive alkylating agents.

  • To a solution of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0-3.0 eq).[8]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1-2.2 eq, depending on whether mono- or di-alkylation is desired) dropwise to the reaction mixture.[8]

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated derivative(s).

Protocol 5: N-Alkylation using a Strong Base (Generalized)

For less reactive alkylating agents, a stronger base like sodium hydride may be necessary.

Safety Note: Sodium hydride is a flammable solid that reacts violently with water. Handle with care under an inert atmosphere.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1-2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in anhydrous THF.[8]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The synthetic pathways detailed in this application note provide a robust framework for the preparation of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and its N-alkylated derivatives. By understanding the principles behind each reaction, researchers can adapt and optimize these protocols to synthesize a diverse library of compounds for further investigation in drug discovery and development.

Application Notes and Protocols: Characterizing 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Interactions with GABA-A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These ligand-gated chloride ion channels are crucial for maintaining the delicate balance between neuronal excitation and inhibition.[2][3] Dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and mood disorders, making the GABA-A receptor a paramount target for therapeutic intervention.[1][4][5]

The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ), which forms a central chloride-permeable pore.[3][5] In addition to the primary (orthosteric) binding site for GABA, the receptor possesses multiple distinct allosteric sites that can modulate its function.[6] Among the most therapeutically significant of these is the benzodiazepine (BZD) binding site, located at the interface between α and γ subunits.[7][8]

Compounds that bind to this site, such as 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, are classified as positive allosteric modulators (PAMs).[4] These molecules do not activate the receptor directly but potentiate the effect of GABA, typically by increasing the frequency of channel opening in response to agonist binding.[9][10] This enhancement of GABAergic inhibition leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and producing sedative, anxiolytic, and anticonvulsant effects.[10]

Characterizing the binding affinity of novel compounds like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a foundational step in drug discovery. Radioligand binding assays provide a robust, quantitative method to determine a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor site.[2][11] This document provides a comprehensive guide to the principles, protocols, and data analysis required to accurately assess the interaction of this compound with the benzodiazepine site of the GABA-A receptor.

Core Scientific Principles

GABA-A Receptor Signaling and Allosteric Modulation

The binding of GABA to its orthosteric sites on the GABA-A receptor triggers a conformational change, opening the integrated chloride channel.[9] The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it more resistant to excitatory stimuli. Benzodiazepines, binding to their allosteric site, enhance the receptor's affinity for GABA or the efficiency of channel gating, thereby amplifying the inhibitory signal without direct activation.[12]

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α/β/γ subunits) Cl_in GABA_A->Cl_in Opens Cl⁻ Channel GABA GABA GABA->GABA_A Binds to orthosteric site BZD 7-Chloro-2,3,4,5-tetrahydro -1H-benzo[e]diazepine (PAM) BZD->GABA_A Binds to allosteric (BZD) site Cl_out Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway and positive allosteric modulation.

Fundamentals of Competitive Binding Assays

To determine the affinity of an unlabeled test compound ("competitor"), a competitive binding assay is employed. This technique measures the ability of the test compound to displace a radiolabeled ligand ("radioligand") that is known to bind to the target site with high affinity and specificity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the test compound required to displace 50% of the specifically bound radioligand. It is an experimentally derived value that is dependent on assay conditions, particularly the concentration of the radioligand used.[13]

  • Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant for the binding of the competitor to the receptor. It represents the concentration of competitor that would occupy 50% of the receptors at equilibrium in the absence of the radioligand.[14] The Kᵢ is a true measure of affinity and is independent of assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation .[13][14][15]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand.

This conversion is critical for comparing the potencies of different compounds, as IC₅₀ values can only be directly compared if they were determined under identical conditions.[13][15]

Experimental Protocols

Protocol 1: Preparation of Crude Synaptic Membranes

High-quality receptor preparations are essential for reliable binding data. Isolated cell membranes are often preferred over intact cells as they provide a more stable and less variable system.[16] This protocol is adapted for rodent brain tissue, a rich source of native GABA-A receptors.

Membrane_Prep_Workflow start Start: Rat Brain Tissue homogenize Homogenize in ice-cold Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (~1,000 x g, 10 min) homogenize->centrifuge1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 Result 1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Result 2 centrifuge2 High-Speed Ultracentrifugation (~140,000 x g, 30 min) supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 Result 1 pellet2 Collect Crude Membrane Pellet centrifuge2->pellet2 Result 2 wash1 Resuspend in DI Water (Osmotic Shock) pellet2->wash1 centrifuge3 Ultracentrifugation (~140,000 x g, 30 min) wash1->centrifuge3 pellet3 Collect Washed Pellet centrifuge3->pellet3 wash2 Resuspend & Centrifuge in Assay Buffer (2x) pellet3->wash2 final_pellet Final Membrane Pellet wash2->final_pellet resuspend Resuspend in Assay Buffer, Determine Protein Concentration final_pellet->resuspend store Aliquot & Store at -80°C resuspend->store

Caption: Workflow for the preparation of synaptic membranes from brain tissue.

Step-by-Step Methodology:

  • Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4) using a glass-Teflon homogenizer.[17]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[17]

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the crude membranes.[17]

  • Washing: Discard the supernatant. To remove endogenous GABA and other interfering substances, resuspend the pellet in deionized water for osmotic shock, followed by another high-speed centrifugation.[17] Repeat this wash step at least twice using the final binding assay buffer.

  • Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]Flunitrazepam Competitive Binding Assay

This protocol details the steps to determine the IC₅₀ value for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine by its ability to compete with [³H]Flunitrazepam, a classic radioligand for the BZD site.[18]

Materials & Reagents:

  • Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C[17]

  • Test Compound: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, prepared in a serial dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-specific Agent: Diazepam (10 µM final concentration) or another unlabeled BZD site ligand.[18]

  • Membrane Preparation: From Protocol 1 (typically 100-200 µg protein per tube).

  • Equipment: 96-well plates or microcentrifuge tubes, rapid filtration device (harvester), glass fiber filters, scintillation vials, liquid scintillation fluid, and a scintillation counter.

Experimental Workflow:

Binding_Assay_Workflow cluster_setup Assay Setup (in Triplicate) TB Total Binding: Buffer + Radioligand + Membranes Incubate Incubate all tubes (e.g., 60 min at 4°C) TB->Incubate NSB Non-Specific Binding: Unlabeled Diazepam + Radioligand + Membranes NSB->Incubate Comp Competition: Test Compound + Radioligand + Membranes Comp->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold Assay Buffer (3x) Filter->Wash Dry Dry filters Wash->Dry Scint Place filters in vials, add scintillation fluid Dry->Scint Count Quantify radioactivity (CPM) in a scintillation counter Scint->Count

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Assay Preparation: Set up assay tubes or a 96-well plate on ice. For each concentration of the test compound, prepare tubes in triplicate.

  • Component Addition: To the appropriate tubes, add:

    • Total Binding (TB): Assay Buffer.

    • Non-Specific Binding (NSB): Unlabeled Diazepam (to a final concentration of 10 µM).

    • Competition: Serial dilutions of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Radioligand Addition: Add [³H]Flunitrazepam to all tubes. A concentration near its Kₑ value (typically 1-2 nM) is ideal.[18]

  • Initiate Reaction: Add the membrane preparation to all tubes to start the binding reaction. The final volume is typically 250-500 µL.

  • Incubation: Incubate the reaction at 4°C for 60-90 minutes to reach equilibrium.[18]

  • Termination & Filtration: Terminate the assay by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

The trustworthiness of the results hinges on rigorous data analysis. The goal is to transform raw CPM data into a quantitative measure of affinity (Kᵢ).

Data Analysis Logic:

Data_Analysis_Logic Raw_CPM Raw Data (CPM) - Total Binding (TB) - Non-Specific (NSB) - Competition Calc_SB Calculate Specific Binding (SB) SB = TB - NSB Raw_CPM->Calc_SB Calc_Percent_SB Calculate % Specific Binding for each competitor concentration: (CPM_sample - NSB) / SB * 100 Calc_SB->Calc_Percent_SB Plot Plot % Specific Binding vs. Log[Competitor] Calc_Percent_SB->Plot Fit_Curve Fit data with non-linear regression (sigmoidal dose-response) Plot->Fit_Curve IC50 Determine IC₅₀ (Concentration at 50% inhibition) Fit_Curve->IC50 Cheng_Prusoff Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) IC50->Cheng_Prusoff Ki_Value Final Result: Affinity (Kᵢ) of Test Compound Cheng_Prusoff->Ki_Value

Caption: Logical flow of data analysis from raw counts to the final Kᵢ value.

Step-by-Step Analysis:

  • Calculate Specific Binding: Average the CPM values for each triplicate. Determine the specific binding: Specific Binding (CPM) = Average Total Binding (CPM) - Average Non-Specific Binding (CPM).

  • Generate Competition Curve: For each concentration of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, calculate the percentage of specific binding remaining: % Specific Binding = [(CPM at competitor conc.) - (NSB CPM)] / [Specific Binding (CPM)] * 100.

  • Determine IC₅₀: Plot % Specific Binding against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ is the concentration at which the curve passes through 50%.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀, the known concentration of [³H]Flunitrazepam ([L]), and its Kₑ for the GABA-A receptor (this value should be obtained from literature or determined via a separate saturation binding experiment).[2]

Quantitative Data Summary (Example)

ParameterValueRationale / Comment
Radioligand[³H]FlunitrazepamHigh-affinity ligand for the benzodiazepine site.
Radioligand Kₑ~2.1 nMLiterature-derived value for rat brain membranes.[18]
Radioligand Conc. ([L])2.0 nMSet near the Kₑ to ensure adequate signal and sensitivity.
Membrane Protein150 µ g/well Optimized to ensure <10% of total radioligand is bound.
Non-specific LigandDiazepam (10 µM)A saturating concentration to fully occupy BZD sites.
Experimental IC₅₀ (e.g., 25 nM) Determined from the competition curve.
Calculated Kᵢ ~12 nM Calculated using Cheng-Prusoff: 25 / (1 + 2.0/2.1).

Validation and Complementary Assays

While binding assays are powerful, they do not measure functional activity. It is crucial to validate findings with functional assays.

  • Electrophysiology: Whole-cell patch-clamp recording is the gold standard for assessing the functional consequences of ligand binding.[19][20] This technique directly measures the potentiation of GABA-evoked chloride currents in the presence of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, providing a functional correlation to the binding affinity.[10][21]

  • Fluorescence-Based Assays: As an alternative to radioactivity, fluorescence-based assays can be used. These may involve fluorescent ligands or cell-based systems that use a fluorescent reporter to measure changes in membrane potential or intracellular chloride concentration upon receptor activation.[22][23]

Conclusion

The protocols and principles outlined in this guide provide a robust framework for characterizing the binding properties of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at the GABA-A receptor. By meticulously preparing receptor sources, executing precise competitive binding experiments, and applying rigorous data analysis, researchers can reliably determine the compound's affinity (Kᵢ). This quantitative data is indispensable for structure-activity relationship (SAR) studies, lead optimization, and the overall advancement of novel therapeutics targeting the GABAergic system. For a complete pharmacological profile, it is imperative to complement these binding studies with functional assays to confirm the compound's modulatory effect on receptor activity.

References

Application Notes & Protocols: In Vivo Evaluation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Analogs in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The 1H-benzo[e]diazepine scaffold represents a privileged structure in medicinal chemistry. While structurally distinct from classical 1,4-benzodiazepines like diazepam, which primarily act as positive allosteric modulators of the GABA-A receptor[1][2][3][4], many tetracyclic and other novel benzodiazepine derivatives exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties[5][6][7]. The specific compound, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, serves as a key intermediate for creating a diverse library of therapeutic candidates.

Publicly available in vivo data for this specific parent compound is limited. Therefore, this guide provides a comprehensive framework for its initial in vivo characterization based on established methodologies for analogous compounds, particularly those targeting the central nervous system. The protocols outlined here are designed to establish a foundational understanding of the compound's pharmacokinetic profile, target engagement, and potential therapeutic efficacy, with a focus on models relevant to antipsychotic and anxiolytic activity. All antipsychotic drugs act, at least in part, as antagonists or partial agonists at the dopamine D2 receptor[8]. This guide will therefore emphasize methodologies for evaluating D2 receptor interaction.

Postulated Mechanism of Action: Dopamine D2 Receptor Antagonism

Many atypical antipsychotics possess antagonist activity at the dopamine D2 and serotonin 5-HT2A receptors[9]. Given the structural class, a primary hypothesis for the mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives is the modulation of dopaminergic pathways, particularly through antagonism of the D2 receptor. D2 receptor antagonists are a cornerstone of antipsychotic therapy[8][10]. They work by blocking the overactive dopaminergic signaling in the brain's mesolimbic pathway, which is associated with the positive symptoms of psychosis[11].

This antagonism is expected to normalize dopamine signaling, which can be evaluated in vivo through behavioral assays that are sensitive to dopamine modulation.

Dopamine_D2_Antagonism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine (DA) DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 DA_Vesicle DA VMAT2->DA_Vesicle Synapse Synaptic Cleft DA_Vesicle->Synapse Release DA_Synapse DA_Vesicle->DA_Synapse D2_Auto D2 Autoreceptor D2_Auto->DA_Vesicle Inhibits Release D2_Post Postsynaptic D2 Receptor AC Adenylyl Cyclase D2_Post->AC cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Altered Firing Rate) cAMP->Response DA_Synapse->D2_Auto Binds DA_Synapse->D2_Post Binds Test_Compound 7-Chloro-THB[e]D (Antagonist) Test_Compound->D2_Post Blocks

Caption: Postulated mechanism of D2 antagonism.

Core Methodologies: In Vivo Characterization Workflow

A logical, phased approach is critical for characterizing a novel compound. The workflow should begin with formulation and preliminary pharmacokinetic studies, followed by target engagement and efficacy models.

In_Vivo_Workflow Formulation Step 1: Vehicle Formulation & Solubility Testing PK Step 2: Pharmacokinetic (PK) Study (Rat or Mouse) Formulation->PK Target Step 3: Target Engagement (D2 Receptor Occupancy) PK->Target Efficacy Step 4: Behavioral Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) Target->Efficacy SideEffect Step 5: Side Effect Profiling (e.g., Catalepsy, Rotarod) Efficacy->SideEffect Data Data Analysis & Interpretation SideEffect->Data

Caption: Phased workflow for in vivo compound evaluation.

Detailed Protocols

Protocol 1: Vehicle Formulation for a Lipophilic Compound

Objective: To prepare a stable and homogenous vehicle suitable for intraperitoneal (i.p.) or oral (p.o.) administration of a hydrophobic compound like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Background: The choice of vehicle is critical for ensuring bioavailability and minimizing experimental variability. Lipophilic compounds are often insoluble in simple aqueous solutions[12]. A multi-component system is typically required. Common strategies include suspensions with wetting agents or co-solvent solutions[13][14][15]. For initial screening, a suspension in a vehicle like carboxymethyl cellulose (CMC) with a surfactant is a robust choice[16].

Materials:

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Test Article)

  • Carboxymethyl cellulose (CMC), sodium salt, low viscosity

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC in deionized water. For 100 mL, add 0.5 g of CMC to ~90 mL of water.

    • Heat the solution gently (to ~60°C) while stirring to facilitate dissolution. Do not boil.

    • Once the CMC is fully dissolved, allow the solution to cool to room temperature.

    • Add 0.1% (v/v) Tween 80 to the CMC solution (100 µL for 100 mL of vehicle) and mix thoroughly. This final solution is the "Vehicle Control".

  • Test Article Formulation (Target Dose: 10 mg/kg):

    • Calculation: For a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.

    • Weigh the required amount of the test article. For 20 mL of formulation, weigh 20 mg.

    • Place the weighed powder into a glass mortar.

    • Wetting: Add a small volume (~1 mL) of the vehicle to the powder. Triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

    • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the suspension to a beaker with a magnetic stir bar.

    • Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure.

  • Administration:

    • Administer the suspension to animals via the desired route (i.p. or p.o.).

    • Always include a "Vehicle Control" group in the study that receives the vehicle without the test article[13].

Protocol 2: Rodent Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) of the test article in plasma after a single administration.

Background: Understanding the PK profile is essential for designing pharmacodynamic studies and selecting appropriate dose levels and time points. Benzodiazepine derivatives can have widely varying half-lives[17][18][19]. A preliminary PK study informs the dose-response relationship.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Formulated test article and vehicle

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Analytical method for quantification (e.g., LC-MS/MS)

Step-by-Step Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dosing: Administer a single dose of the test article (e.g., 10 mg/kg, i.p.) to a cohort of rats (n=3-4 per time point).

  • Blood Sampling: Collect blood samples (~200 µL) at designated time points. A typical sparse sampling schedule could be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test article in the plasma samples using a validated LC-MS/MS method. Methods for analyzing benzodiazepine derivatives in plasma are well-established[20][21].

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

ParameterDescriptionExample Value (Hypothetical)
Tmax Time to reach maximum plasma concentration0.75 hr
Cmax Maximum observed plasma concentration850 ng/mL
AUC(0-t) Area under the curve from time 0 to last measurement3200 hr*ng/mL
t1/2 Elimination half-life4.5 hr
Protocol 3: Amphetamine-Induced Hyperlocomotion (AIH) Model

Objective: To assess the potential antipsychotic-like activity of the test article by measuring its ability to block dopamine agonist-induced hyperactivity.

Background: This is a standard and highly reliable predictive model for antipsychotic efficacy[22]. Dopamine agonists like amphetamine increase locomotor activity, and this effect is attenuated by D2 receptor antagonists[23].

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams

  • D-amphetamine sulfate

  • Formulated test article and vehicle

  • Saline

Step-by-Step Procedure:

  • Habituation: On the day of the experiment, place the mice in the activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.

  • Pre-treatment: Administer the test article or vehicle control via the chosen route (e.g., i.p.). The pre-treatment time should be based on the Tmax from the PK study (e.g., 45 minutes).

  • Challenge: After the pre-treatment period, administer D-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline to the appropriate groups.

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Experimental Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Amphetamine

    • Group 3: Test Article (Low Dose) + Amphetamine

    • Group 4: Test Article (Mid Dose) + Amphetamine

    • Group 5: Test Article (High Dose) + Amphetamine

    • Group 6 (Optional): Positive Control (e.g., Haloperidol) + Amphetamine

  • Data Analysis: Analyze the locomotor data, typically in 5 or 10-minute bins. Compare the total activity of the test article groups to the Vehicle + Amphetamine group using ANOVA followed by post-hoc tests. A significant reduction in hyperactivity suggests D2 antagonist activity.

Treatment GroupDose (mg/kg)Total Distance Traveled (meters)% Inhibition of AIH
Vehicle + Saline-150 ± 20-
Vehicle + Amphetamine2.5850 ± 750%
Test Article + Amphetamine3620 ± 6032%
Test Article + Amphetamine10350 ± 4571%
Test Article + Amphetamine30200 ± 3093%
(Note: Data are hypothetical and for illustrative purposes only)
Protocol 4: Catalepsy Assessment (Bar Test)

Objective: To evaluate the potential for extrapyramidal side effects (EPS), a common liability of older antipsychotic drugs.

Background: Catalepsy in rodents is a behavioral state characterized by an inability to correct an externally imposed posture and is considered a predictor of EPS liability in humans[24]. It is strongly associated with high D2 receptor blockade in the striatum.

Materials:

  • Male Sprague-Dawley rats

  • A horizontal bar raised approximately 9 cm from the surface.

  • Stopwatch

Step-by-Step Procedure:

  • Dosing: Administer the test article, vehicle, or a positive control (e.g., Haloperidol, 1 mg/kg) to the rats.

  • Testing: At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time until the rat removes both paws from the bar. This is the descent latency.

  • Cut-off Time: A pre-determined cut-off time (e.g., 180 seconds) should be used. If the rat remains on the bar for the entire duration, it is recorded as the cut-off time.

  • Data Analysis: Compare the descent latencies between groups. A significant increase in latency compared to the vehicle group indicates cataleptic behavior.

Conclusion and Future Directions

The protocols described provide a foundational strategy for the initial in vivo characterization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine or its novel analogs. Positive results in these assays, particularly a potent inhibition of amphetamine-induced hyperlocomotion with a clear margin to cataleptic effects, would provide strong rationale for further investigation. Subsequent studies could explore efficacy in more complex neurodevelopmental models of psychosis[10][25], assess effects on negative and cognitive symptoms using assays like the social interaction test or attentional set-shifting[26], and conduct detailed in vivo receptor occupancy studies to confirm target engagement in the brain[24].

References

Application Notes & Protocols: Formulation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a novel benzodiazepine derivative for research applications. Given that many new chemical entities (NCEs), particularly those targeting the central nervous system, exhibit poor aqueous solubility, establishing a robust and reproducible formulation is paramount for generating reliable preclinical data.[1][2] This guide moves beyond simple recipes to explain the underlying principles of formulation science, empowering researchers to develop vehicles appropriate for both in vitro and in vivo studies. We will cover solubility assessment, strategic vehicle selection, detailed preparation protocols for various administration routes, and essential quality control procedures to ensure formulation integrity.

Introduction: The Formulation Imperative

The biological activity of a research compound can only be accurately assessed if it is successfully delivered to its target site in a known, bioavailable concentration. For compounds like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, which, based on its benzodiazepine scaffold, is predicted to be lipophilic and poorly water-soluble, the formulation is not a trivial step but a critical determinant of experimental success.[2][3] An inadequate formulation can lead to precipitation, inaccurate dosing, variable absorption, and ultimately, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[1] This guide provides the strategic framework and practical protocols to mitigate these risks.

Compound Profile & Physicochemical Considerations

While detailed experimental data for this specific molecule is not widely published, we can infer key properties from its structure and the broader class of benzodiazepines.

  • Chemical Structure: A chlorinated benzodiazepine core. The chlorine atom increases lipophilicity.

  • Predicted Solubility: Expected to have low intrinsic aqueous solubility. Approximately 90% of new chemical entities in discovery pipelines demonstrate poor water solubility.[2][3]

  • Biopharmaceutical Classification System (BCS): Likely to be a BCS Class II compound (low solubility, high permeability), a common characteristic for CNS-active molecules.[3][4]

  • Stability: The tetrahydro-diazepine ring may be susceptible to hydrolysis or oxidation under extreme pH or temperature conditions. Initial stability screening is recommended.

A fundamental first step in any formulation workflow is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This data directly informs the formulation strategy.

Protocol 1: Solubility Screening
  • Objective: To determine the approximate solubility of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in common preclinical vehicles.

  • Materials:

    • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine powder.

    • Selection of solvents (see Table 1).

    • Vortex mixer, magnetic stirrer, and analytical balance.

    • HPLC or UV-Vis spectrophotometer for quantification.

  • Methodology:

    • Add an excess amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in a glass vial.

    • Agitate the mixture at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

    • Express solubility in mg/mL.

Vehicle/Solvent SystemIntended UseTypical Solubility ProfileRemarks
Water / Saline (0.9% NaCl) IV, IP, SC, OralExpected to be Very Low (<0.1 mg/mL)Establishes baseline aqueous solubility.
PEG 400 (Polyethylene Glycol 400) IV, IP, SC, Oral (Co-solvent)Moderate to HighA versatile and safe co-solvent for preclinical studies.[1]
Propylene Glycol (PG) IV, IP, SC, Oral (Co-solvent)Moderate to HighOften used in combination with PEG 400.[5]
DMSO (Dimethyl Sulfoxide) In Vitro, IP, SC (with caution)HighExcellent solubilizer but can have toxic effects in vivo.
Ethanol (Dehydrated) IV, Oral (Co-solvent)Moderate to HighUsed in limited quantities due to potential for CNS effects.
Corn Oil / Sesame Oil Oral, SCDepends on LipophilicitySuitable for highly lipophilic compounds.
Solutol HS 15 / Kolliphor HS 15 IV, OralHigh (Micellar Solubilization)A non-ionic surfactant that forms micelles to entrap drug molecules.
20% Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) IV, IP, SCHigh (Complexation)Forms inclusion complexes to enhance aqueous solubility.[3]

Table 1: Recommended Solvents for Initial Solubility Screening.

Formulation Development Strategy

The choice of formulation depends on the required dose, the route of administration, and the experimental timeline. The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy.

G cluster_oral Oral Administration cluster_iv Intravenous (IV) Administration start Determine Required Dose (mg/kg) & Route of Administration solubility Assess Solubility in Aqueous & Co-solvent Systems start->solubility oral_low Low Dose Required? (< 5 mg/kg) solubility->oral_low Oral iv_check Is Compound Soluble (> Target Conc.) in IV-Tolerable Vehicle? solubility->iv_check Parenteral oral_high High Dose Required? (> 5 mg/kg) oral_low->oral_high oral_solution Develop Co-solvent or Cyclodextrin Solution oral_low->oral_solution Yes oral_suspension Develop Aqueous Suspension (e.g., 0.5% MC) oral_high->oral_suspension Solubility Insufficient oral_lipid Consider Lipid-Based System (e.g., SEDDS in Oil) oral_suspension->oral_lipid Bioavailability Still Low iv_solution Finalize Co-solvent or Cyclodextrin Formulation iv_check->iv_solution Yes iv_nano Develop Nanosuspension (Advanced Technique) iv_check->iv_nano No

Figure 1: Formulation strategy decision workflow.

Detailed Formulation Protocols

The following protocols are starting points and should be optimized based on the results of your solubility screening.

Protocol 2: Preparation of a Co-solvent Formulation for Parenteral Administration (IV, IP)

This protocol is designed to create a clear solution, which is mandatory for intravenous administration to prevent capillary blockade.[1]

  • Target: 5 mg/mL solution in a PEG 400 / PG / Saline vehicle.

  • Rationale: PEG 400 and PG are excellent water-miscible organic co-solvents that are generally well-tolerated in preclinical species.[1][5] The phased addition of the aqueous component is critical to prevent the drug from precipitating out of solution.

  • Materials:

    • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Sterile Saline (0.9% NaCl)

    • Sterile glass vial, magnetic stir bar, analytical balance.

  • Methodology:

    • Weigh the required amount of the compound (e.g., 50 mg for 10 mL of formulation).

    • Add 40% of the final volume as PEG 400 (i.e., 4 mL).

    • Add 10% of the final volume as PG (i.e., 1 mL).

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (<40°C) may be applied if necessary.

    • Slowly add the sterile saline (50% of final volume, i.e., 5 mL) dropwise while continuously stirring.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must remain clear.

    • Filter the final solution through a 0.22 µm sterile syringe filter before administration.

Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage

This is a common and simple approach for oral dosing when a solution is not feasible or a high dose is required.[1]

  • Target: 10 mg/mL suspension in 0.5% Methylcellulose.

  • Rationale: Methylcellulose (MC) or carboxymethylcellulose (CMC) are suspending agents that increase the viscosity of the vehicle, preventing the rapid settling of drug particles and ensuring dose uniformity.

  • Materials:

    • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

    • Methylcellulose (MC) or Sodium CMC

    • Purified Water

    • Mortar and pestle (optional, for particle size reduction)

  • Methodology:

    • Prepare the Vehicle: Slowly sprinkle 0.5 g of MC into 100 mL of purified water while stirring vigorously to create a 0.5% (w/v) MC solution. Allow it to hydrate fully (this can take several hours or overnight at 4°C).

    • Weigh Compound: Weigh the required amount of the compound (e.g., 100 mg for 10 mL of formulation).

    • Wetting: Add a small amount of the MC vehicle to the drug powder to form a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.

    • Homogenize: Stir the suspension continuously with a magnetic stirrer.

    • Dosing: Keep the suspension constantly stirred during dose administration to ensure homogeneity.

Quality Control and Validation

A prepared formulation is not complete until it has been validated. This ensures accuracy, safety, and reproducibility.

  • Visual Inspection: Always check for clarity (solutions) or uniformity (suspensions). Look for precipitation, crystallization, or phase separation.

  • pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 5-8 for parenteral routes).

  • Concentration Verification: Use an analytical technique like HPLC to confirm the final concentration of the drug in the formulation. This is a critical self-validating step.

  • Short-Term Stability: For multi-day studies, assess the stability of the formulation under storage conditions (e.g., 4°C and room temperature) by visual inspection and HPLC analysis at various time points (e.g., 0, 4, 24, 48 hours).

QC_Workflow cluster_checks QC Checks prep Formulation Prepared visual Visual Inspection (Clarity/Uniformity) prep->visual ph pH Measurement visual->ph hplc Concentration Verification (HPLC) ph->hplc release Release for Study hplc->release Pass fail FAIL: Reformulate hplc->fail Fail

Figure 2: A standard quality control (QC) workflow for preclinical formulations.

Application Notes for Experimental Design

  • In Vitro Studies: When using formulations in cell-based assays, be mindful of vehicle toxicity. High concentrations of DMSO or organic co-solvents can affect cell viability. Always run a vehicle-only control group to assess the background effect of the formulation itself.

  • In Vivo Studies: The tolerability of a vehicle can vary significantly between species. Consult animal welfare guidelines for maximum recommended dosing volumes and be aware of potential side effects of the excipients (e.g., hemolysis from surfactants, renal toxicity from high concentrations of PEG).[3] For intravenous studies, ensure the formulation is sterile and free of particulates.

References

Application Notes and Protocols for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of regulatory compliance and patient safety. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, as a member of the benzodiazepine class, often serves as a critical reference standard. Its primary utility lies in the identification, purity control, and quantitative analysis of related active pharmaceutical ingredients (APIs), their impurities, or metabolites. The structural integrity and certified purity of this reference material are paramount for ensuring the validity of analytical measurements. These application notes provide a comprehensive guide to the effective use of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a reference standard, detailing its characterization, handling, and application in validated analytical methodologies.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling and application. The following table summarizes the key properties of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

PropertyValueSource/Method
Chemical Name 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepineIUPAC Nomenclature
CAS Number 107479-55-0Chemical Abstracts Service[3]
Molecular Formula C9H11ClN2---
Molecular Weight 182.65 g/mol ---
Appearance White to off-white solidVisual Inspection
Solubility Soluble in methanol, ethanol, acetonitrile; sparingly soluble in waterExperimental Determination
Storage Store at 2-8°C, protected from light and moistureGeneral Best Practices[4][5][6]

Handling and Storage Protocols: Maintaining the Integrity of the Standard

The integrity of a reference standard is susceptible to degradation from environmental factors such as temperature, light, and humidity. Adherence to strict handling and storage protocols is therefore essential.

Receipt and Initial Evaluation

Upon receipt, the reference standard should be immediately inspected for any signs of damage to the packaging. The certificate of analysis (CoA) should be reviewed to confirm the identity, purity, and assigned content.

Storage Conditions
  • Temperature: The standard should be stored in a calibrated refrigerator at 2-8°C.[4][7]

  • Light: Protect from light by storing in the original amber vial or in a light-resistant container.[5]

  • Moisture: Store in a desiccator or a controlled low-humidity environment to prevent hygroscopic absorption.[7]

Dispensing and Use
  • Allow the container to equilibrate to ambient laboratory temperature before opening to prevent condensation.[7]

  • Use a calibrated analytical balance for weighing.

  • Handle the material in a clean, dry, and controlled environment to avoid contamination.

  • After dispensing, securely reseal the container and return it to the recommended storage conditions promptly.

Analytical Applications and Methodologies

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is primarily utilized in chromatographic techniques for the qualitative and quantitative analysis of benzodiazepines.

Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)

The purity of the reference standard itself, as well as its use in the assay of related substances, is typically determined by HPLC. The following protocol is a general guideline and must be validated according to ICH Q2(R1) guidelines.[8][9][10][11]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob App Use in Routine Analysis (Purity, Assay) Rob->App

Caption: Workflow for HPLC Method Validation.

Example HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the same diluent.

System Suitability: Before analysis, the chromatographic system must meet suitability criteria as defined in pharmacopeias such as the USP.[1][2][12][13][14] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

Calculation of Purity: The purity of a sample can be calculated using the following formula:

This calculation relies on the accurate and certified purity of the reference standard.[15]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the reference standard and for identifying unknown impurities.

Workflow for Identity Confirmation by LC-MS

LCMS_Identity_Workflow Prep Prepare Sample Solution (e.g., 10 µg/mL in Methanol) LC Inject into LC-MS System Prep->LC MS1 Acquire Full Scan MS Data (e.g., m/z 100-500) LC->MS1 MS2 Acquire MS/MS Fragmentation Data (on precursor ion m/z 183.07) LC->MS2 Compare Compare with Theoretical Mass and Fragmentation Pattern MS1->Compare MS2->Compare

Caption: Workflow for LC-MS Identity Confirmation.

Expected Mass Spectral Data:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Expected [M+H]+: m/z 183.07.

  • Fragmentation: The MS/MS spectrum would be expected to show characteristic fragments of the benzodiazepine ring system.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

For the highest level of accuracy in content assignment, quantitative NMR (qNMR) can be employed.[16][17][18][19] This technique allows for the direct measurement of the analyte concentration against a certified internal standard.

Key Considerations for qNMR:

  • Internal Standard: An internal standard with known purity and non-overlapping signals must be chosen (e.g., maleic acid).[17]

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.

  • Acquisition Parameters: Optimized acquisition parameters are crucial for accurate quantification.

Conclusion: Ensuring Analytical Excellence

The proper use of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a reference standard is fundamental to achieving reliable and reproducible analytical results in the pharmaceutical industry. Adherence to the protocols for handling, storage, and application outlined in these notes, in conjunction with method validation according to regulatory guidelines, will ensure the integrity of the standard and the accuracy of the data it helps to generate.

References

Application Notes and Protocols: Experimental Design for Studying the Effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a novel compound belonging to the benzodiazepine class of psychoactive chemicals. Benzodiazepines are widely known for their therapeutic applications in anxiety, insomnia, seizures, and muscle spasms.[1] The core chemical structure of these compounds is a fusion of a benzene ring and a diazepine ring.[2] Their mechanism of action primarily involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Specifically, benzodiazepines act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and causing hyperpolarization of the neuron.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The protocols outlined herein are designed to systematically evaluate the compound's pharmacological profile, from in vitro receptor interactions to in vivo behavioral effects. The overarching goal is to establish a robust preclinical data package to inform its potential as a therapeutic agent for central nervous system (CNS) disorders.

PART 1: In Vitro Characterization

The initial phase of characterization focuses on understanding the compound's direct interaction with its putative molecular target, the GABA-A receptor, and assessing its basic cellular effects.

Radioligand Binding Assays for GABA-A Receptor Affinity

Rationale: Radioligand binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor. By measuring the displacement of a known radiolabeled ligand, we can calculate the binding affinity (Ki) of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor. A high affinity suggests a potent interaction with the target.

Protocol:

  • Tissue Preparation: Prepare synaptic membrane fractions from the cerebral cortex of adult rats or from cell lines stably expressing specific GABA-A receptor subtypes.

  • Radioligand: Use [³H]flunitrazepam, a high-affinity benzodiazepine site radioligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]flunitrazepam and a range of concentrations of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (e.g., 0.1 nM to 10 µM).

  • Separation: After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. A known benzodiazepine like diazepam should be used as a positive control.[5]

Expected Outcome: This assay will provide the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.

Electrophysiological Assessment of GABA-A Receptor Modulation

Rationale: Electrophysiology provides a functional measure of the compound's effect on GABA-A receptor activity. By recording GABA-evoked currents in the presence and absence of the test compound, we can determine if it acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent antagonist.[6]

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).[7]

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with recording solution. Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (EC₂₀-EC₅₀) to elicit a baseline current response.

  • Compound Application: Co-apply the same concentration of GABA with varying concentrations of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound. A positive allosteric modulator will increase the current amplitude.[8] Calculate the EC₅₀ for potentiation and the maximum potentiation effect. Diazepam should be used as a positive control.[9]

Expected Outcome: This experiment will reveal the functional activity of the compound at the GABA-A receptor, including its potency and efficacy as a modulator.

Assessment of Blood-Brain Barrier Permeability

Rationale: For a CNS-active drug to be effective, it must cross the blood-brain barrier (BBB).[10] In vitro models of the BBB provide an initial assessment of a compound's ability to penetrate the CNS.[11][12]

Protocol: In Vitro Transwell BBB Model

  • Cell Culture: Co-culture brain microvascular endothelial cells with astrocytes and pericytes on a Transwell insert to form a tight monolayer.

  • Permeability Assay: Add 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to the apical (blood-side) chamber.

  • Sampling: At various time points, collect samples from the basolateral (brain-side) chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). A higher Papp value indicates greater potential for BBB penetration.

Expected Outcome: This assay will provide an early indication of the compound's ability to cross the blood-brain barrier.

Genotoxicity and Cytotoxicity Assays

Rationale: It is crucial to assess the potential for a new chemical entity to cause genetic damage or cellular toxicity early in the drug discovery process.[13]

Protocol: Ames Test and MTT Assay

  • Ames Test (Bacterial Reverse Mutation Assay): Evaluate the mutagenic potential of the compound by testing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • MTT Assay (Cell Proliferation and Viability Assay): Assess the cytotoxicity of the compound on a relevant cell line (e.g., human neuroblastoma cells) by measuring the metabolic activity of the cells. A decrease in metabolic activity indicates reduced cell viability.

Expected Outcome: These assays will provide preliminary data on the genotoxic and cytotoxic potential of the compound.

PART 2: In Vivo Pharmacological Profiling

Following successful in vitro characterization, the next step is to evaluate the compound's effects in living organisms. These studies will provide insights into its pharmacokinetic properties and its behavioral effects related to anxiety, sedation, and anticonvulsant activity.

Pharmacokinetic (PK) Studies in Rodents

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing subsequent in vivo efficacy studies and for predicting its behavior in humans.

Protocol:

  • Dosing: Administer 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to rodents (e.g., mice or rats) via different routes (e.g., intravenous, oral, intraperitoneal).

  • Sample Collection: Collect blood and brain tissue samples at various time points after administration.

  • Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma concentration ratio.

Expected Outcome: This study will provide a comprehensive pharmacokinetic profile of the compound, which is essential for dose selection in subsequent behavioral studies.

Behavioral Models of Anxiety

Rationale: Animal models of anxiety are used to predict the anxiolytic (anti-anxiety) effects of a compound in humans.[14] These models are based on the natural aversion of rodents to open, brightly lit spaces or to novel situations.[15]

2.2.1. Elevated Plus Maze (EPM)

Protocol:

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure: Place a rodent in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[16][17] Compare the effects of the test compound to a vehicle control and a positive control (e.g., diazepam).

2.2.2. Light-Dark Box Test

Protocol:

  • Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment.

  • Procedure: Place a rodent in the dark compartment and allow it to explore both compartments for a set period.

  • Data Collection: Record the time spent in each compartment and the number of transitions between the two.

  • Data Analysis: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.

Assessment of Sedative Effects

Rationale: A common side effect of benzodiazepines is sedation. It is important to determine the dose at which the test compound produces sedation to establish a therapeutic window.[16]

2.3.1. Open Field Test

Protocol:

  • Apparatus: A large, open arena.

  • Procedure: Place a rodent in the center of the open field and allow it to explore for a set period.

  • Data Collection: Use automated tracking software to measure locomotor activity (e.g., distance traveled, speed).

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle control indicates sedation.

2.3.2. Rotarod Test

Protocol:

  • Apparatus: A rotating rod.

  • Procedure: Train rodents to stay on the rotating rod. After administration of the test compound, place the animals back on the rod and measure the latency to fall.

  • Data Analysis: A decrease in the latency to fall indicates motor impairment and sedation.

Anticonvulsant Activity

Rationale: Benzodiazepines are effective anticonvulsants.[18] Evaluating the test compound in models of seizures can determine its potential as an antiepileptic agent.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Procedure: Administer the test compound to rodents. After a predetermined time, inject a sub-convulsive or convulsive dose of PTZ, a GABA-A receptor antagonist.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures).

  • Data Analysis: An effective anticonvulsant will increase the latency to the first seizure and/or reduce the severity of the seizures.

PART 3: Data Interpretation and Visualization

Quantitative Data Summary
Parameter Assay Description Example Unit
Ki Radioligand BindingBinding affinity for GABA-A receptornM
EC₅₀ (Potentiation) ElectrophysiologyPotency for GABA-A receptor modulationµM
Emax (Potentiation) ElectrophysiologyMaximum potentiation of GABA current%
Papp In Vitro BBB ModelApparent permeability coefficientcm/s
t₁/₂ PharmacokineticsElimination half-lifehours
Cmax PharmacokineticsMaximum plasma concentrationng/mL
Brain/Plasma Ratio PharmacokineticsBrain penetration-

Experimental Workflow Visualization

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Profiling cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding (GABA-A Receptor Affinity) Electro Electrophysiology (Functional Modulation) Binding->Electro Affinity Confirmed BBB In Vitro BBB Model (CNS Penetration) Electro->BBB Functional Activity Confirmed PK Pharmacokinetics (ADME Properties) BBB->PK Favorable Profile Tox Genotoxicity/Cytotoxicity Tox->PK Acceptable Safety Anxiety Behavioral Models (Anxiolytic Effects) PK->Anxiety Sedation Sedation Assessment (Side Effect Profile) PK->Sedation Anticonvulsant Anticonvulsant Models (Therapeutic Potential) PK->Anticonvulsant Data Dose-Response Curves Pharmacokinetic Modeling Statistical Analysis Anxiety->Data Sedation->Data Anticonvulsant->Data GoNoGo Go/No-Go Decision (Lead Optimization/Candidate Selection) Data->GoNoGo

Caption: A streamlined workflow for the preclinical evaluation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Signaling Pathway Visualization

GABA_A_Signaling cluster_receptor GABA-A Receptor Complex cluster_cellular Cellular Response cluster_effect Physiological Effects GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to Orthosteric Site BZD 7-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine BZD->Receptor Binds to Allosteric (Benzodiazepine) Site Cl_influx Increased Cl- Influx Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Anxiolysis Anxiolysis Inhibition->Anxiolysis Sedation Sedation Inhibition->Sedation Anticonvulsant Anticonvulsant Activity Inhibition->Anticonvulsant

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this important benzodiazepine intermediate, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification workflow in a practical question-and-answer format.

Question 1: My crude product is a dark, oily residue after the initial work-up. What are my first steps to assess purity and begin purification?

Answer: An oily or discolored crude product is common and typically indicates the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents like pyridine, which is often used in the synthesis of the benzodiazepine core[1].

Your immediate actions should be diagnostic:

  • Thin-Layer Chromatography (TLC) Analysis: This is the most critical first step. A TLC plate will give you a rapid assessment of the complexity of your mixture. Spot your crude material alongside any available starting materials.

    • Rationale: By visualizing the components under UV light, you can identify the number of impurities, their relative polarities, and whether any starting material remains. This information is crucial for selecting the appropriate purification method. A common TLC system for related benzodiazepines is ethyl acetate/hexane[1].

  • Solubility Tests: Test the solubility of a small amount of your crude oil in various solvents (e.g., ethyl acetate, dichloromethane, methanol, hexane, isopropanol).

    • Rationale: This helps in selecting an appropriate solvent system for either recrystallization or column chromatography. The ideal recrystallization solvent will dissolve your compound when hot but not when cold.

Question 2: I've confirmed multiple impurities via TLC. Should I use recrystallization or column chromatography?

Answer: The choice depends on the nature and number of impurities.

  • When to Choose Recrystallization: If your TLC shows one major product spot with minor, less polar or much more polar impurities, recrystallization is often the most efficient method for removing them on a larger scale. Crude product that is already semi-solid or crystalline is an excellent candidate. A common and effective technique involves dissolving the crude material in a minimal amount of a hot solvent like ethyl acetate or isopropanol and then allowing it to cool slowly[1][2]. Hexane can be added as an anti-solvent to induce precipitation.

  • When to Choose Column Chromatography: If your TLC plate shows multiple spots close to your product's Rf value (impurities of similar polarity), column chromatography is necessary for effective separation. While more labor-intensive, it offers the highest resolution.

The following diagram illustrates a general decision-making workflow for purification.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Final Product Crude_Product Crude Product (Post-Workup) TLC_Analysis TLC & Solubility Assessment Crude_Product->TLC_Analysis Purity_Check Purity >85%? Impurities have different polarity? TLC_Analysis->Purity_Check Acid_Base Acid-Base Extraction (for basic/acidic impurities) TLC_Analysis->Acid_Base Ionic Impurities Present? Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Final_QC Final QC (TLC, HPLC, NMR) Recrystallization->Final_QC Column_Chromatography->Final_QC Acid_Base->TLC_Analysis Re-assess Pure_Product Pure Product (>98%) Final_QC->Pure_Product

Caption: Purification strategy decision workflow.

Question 3: My product refuses to crystallize from any solvent system and remains an oil. What can I do?

Answer: This is a common frustration known as "oiling out." It happens when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.

Here are several field-proven techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.

  • Solvent/Anti-Solvent System: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., petroleum ether or hexane) until the solution becomes faintly cloudy[3]. Let it stand undisturbed. Often, crystals will form at the interface.

  • High Vacuum: Ensure all volatile impurities and residual solvents are removed under a high vacuum pump. Sometimes, even trace amounts of a solvent like DMF or pyridine can inhibit crystallization.

Question 4: I'm performing column chromatography, but my compound is streaking down the column, leading to poor separation and low recovery. What's causing this?

Answer: Streaking (or tailing) of basic compounds like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine on silica gel is a classic problem. It is caused by the interaction of the basic amine functional groups with the acidic silanol (Si-OH) groups on the surface of the silica.

Solution: To mitigate this, add a small amount of a volatile base to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., 94:5:1 Hexane:Ethyl Acetate:Triethylamine).

  • Causality: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica gel, effectively "masking" them. This allows your basic compound to travel down the column in a tighter band, resulting in sharper peaks, better separation, and improved recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A: Impurities are typically related to the synthetic route. For many benzodiazepine syntheses, common impurities include unreacted starting materials like 2-amino-5-chlorobenzophenone derivatives or side-products from incomplete ring closure or N-alkylation reactions[1].

Q2: What are the best general-purpose solvent systems for purification? A: Based on literature for analogous compounds, the following systems are highly effective.

Purification MethodRecommended Solvent SystemRationale & Notes
Recrystallization Ethyl Acetate / HexaneA versatile system where ethyl acetate is the primary solvent and hexane acts as the anti-solvent[1].
Methylene Chloride / Petroleum EtherGood for compounds that are highly soluble in chlorinated solvents. Petroleum ether serves as the anti-solvent[3].
IsopropanolA single-solvent system that can be effective for moderately polar compounds[2].
Column Chromatography Ethyl Acetate / Hexane (with 0.5% Et₃N)A standard polarity gradient. The added triethylamine is crucial to prevent streaking of the basic product.
Chloroform / Methanol (with 0.5% NH₄OH)A more polar system for separating closely related, polar impurities[4]. The ammonia serves the same purpose as triethylamine.

Q3: How should I store the purified 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to ensure its stability? A: Benzodiazepines can be susceptible to degradation over time, especially when exposed to light, heat, or moisture. Studies on related compounds like diazepam show that stability is highly dependent on temperature[5][6]. For long-term storage, keep the purified solid in a tightly sealed amber vial in a freezer (-20°C is generally sufficient) under an inert atmosphere like argon or nitrogen[5].

Q4: What are the standard analytical conditions for checking final purity by HPLC? A: A reverse-phase HPLC method is standard for benzodiazepines. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a water buffer[1].

  • Column: C18, 3.9 x 150 mm

  • Mobile Phase: Acetonitrile:Methanol:Water (40:40:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This system provides a good separation of the main compound from common, more polar or non-polar impurities[1].

Standard Operating Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is designed for purifying crude material that is at least 80-85% pure.

  • Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) portion-wise while heating the mixture gently on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 2-5 minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is key to forming large, pure crystals.

  • Induce Precipitation: Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation. If crystals have not formed, slowly add a pre-chilled anti-solvent (e.g., hexane) dropwise until the solution becomes persistently turbid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. The final product should be a free-flowing solid.

Protocol 2: Flash Column Chromatography

This protocol is for separating complex mixtures where recrystallization is ineffective.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation Select_Solvent 1. Select Solvent System (via TLC, e.g., 9:1 Hex:EtOAc + 1% Et3N) Pack_Column 2. Pack Column (Slurry pack with silica gel in initial eluent) Select_Solvent->Pack_Column Load_Sample 3. Load Sample (Dissolve in min. DCM, adsorb onto silica, load dry onto column) Pack_Column->Load_Sample Elute_Column 4. Elute Column (Start with low polarity eluent, gradually increase polarity) Load_Sample->Elute_Column Collect_Fractions 5. Collect Fractions (Collect in test tubes) Elute_Column->Collect_Fractions TLC_Fractions 6. Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Fractions 7. Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporate_Solvent 8. Evaporate Solvent (Rotary Evaporator) Combine_Fractions->Evaporate_Solvent Final_Product Pure Product Evaporate_Solvent->Final_Product

Caption: Step-by-step flash chromatography workflow.

  • Select Eluent: Determine the optimal mobile phase using TLC. Aim for an Rf of ~0.25-0.35 for your target compound. Remember to add 0.5-1% triethylamine to your chosen solvent system.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use gentle pressure to pack it uniformly without air bubbles.

  • Load Sample: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides superior separation. Carefully add this powder to the top of the packed column.

  • Elute: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent as the column runs to move more polar compounds down the column.

  • Analyze & Combine: Monitor the collected fractions by TLC. Combine the fractions that contain only your pure product.

  • Isolate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.

References

Technical Support Center: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Technical Support Center: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Welcome to the technical support center for the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzodiazepine core. By explaining the causality behind experimental choices and providing validated troubleshooting protocols, this resource aims to empower you to optimize your reaction yields and product purity.

Section 1: Understanding the Core Synthesis Pathway

The successful synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine typically relies on a multi-step sequence. A common and effective route involves the initial formation of a lactam (a cyclic amide), such as nordazepam, followed by its reduction. Understanding the critical parameters of each step is fundamental to achieving high yields.

A prevalent synthetic approach starts from 2-amino-5-chlorobenzophenone, which undergoes reaction with a glycine equivalent to form the seven-membered lactam ring. This intermediate, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam), is then reduced to the target tetrahydro-benzodiazepine.

Synthesis_PathwayA2-Amino-5-chlorobenzophenoneC7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one(Lactam Intermediate)A->C Cyclocondensation(e.g., Pyridine, Reflux)BGlycine Ethyl Ester HClor Bromoacetyl BromideB->CD7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine(Final Product)C->D Reduction(e.g., LiAlH4, BH3-THF)

Caption: General synthetic scheme for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

The critical stages prone to yield loss are the initial cyclocondensation to form the lactam and the final reduction step. The following sections will address specific issues you might encounter during these transformations.

Section 2: Troubleshooting Guide: Low Yield & Impurity Formation

This section is structured in a question-and-answer format to directly address common experimental failures.

Q1: My cyclocondensation yield to form the lactam intermediate is poor, with significant starting material remaining. What are the likely causes?

Answer: Failure to achieve complete conversion during the formation of the 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one intermediate is a frequent challenge. The root causes often relate to reaction conditions, reagent quality, and moisture control.

Causality and Mechanistic Insight: The cyclization is typically a condensation reaction where water is eliminated. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction, preventing complete conversion. Furthermore, the nucleophilicity of the amine and the reactivity of the glycine equivalent are paramount. The reaction often requires elevated temperatures to overcome the activation energy barrier for the intramolecular ring closure[3].

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Pyridine, a common solvent for this reaction, must be distilled from a suitable drying agent (e.g., CaH₂) before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Verify Reagent Quality:

    • 2-Amino-5-chlorobenzophenone: Ensure its purity. Recrystallize if necessary. Impurities can interfere with the reaction.

    • Glycine Ethyl Ester Hydrochloride: This reagent should be a dry, free-flowing solid. If it appears clumped, it may have absorbed moisture. Dry it under vacuum.

  • Optimize Reaction Temperature and Time:

    • The reaction typically requires refluxing in a high-boiling solvent like pyridine (b.p. 115°C)[3]. Ensure the reaction is heated to the appropriate temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, an extended reaction time (e.g., from 18 to 24 hours) may be necessary to drive it to completion[3].

Q2: The reduction of the lactam to the final product is sluggish and gives a mixture of compounds. How can I improve this step?

Answer: The reduction of the lactam's amide functional group is a critical, and often challenging, step. The choice of reducing agent and strict control of reaction conditions are essential for a clean, high-yielding conversion.

Causality and Mechanistic Insight: Amides are relatively stable functional groups, and their reduction requires a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). These reagents are highly reactive and sensitive to moisture and protic functional groups. Incomplete reduction can occur if the reagent is quenched prematurely or if its molar equivalent is insufficient. Over-reduction or side reactions are less common for this specific transformation but can occur with excessively harsh conditions. The key is to deliver the hydride efficiently to the carbonyl carbon.

Troubleshooting Protocol:

  • Select and Handle the Reducing Agent Carefully:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful but highly pyrophoric and water-sensitive reagent.

      • Always use freshly opened, high-purity LiAlH₄.

      • Perform the reaction in an anhydrous ether solvent like Tetrahydrofuran (THF) or Diethyl Ether, distilled from sodium/benzophenone.

      • Use a significant excess of LiAlH₄ (typically 2-4 molar equivalents) to ensure complete reduction.

    • Borane-Tetrahydrofuran Complex (BH₃-THF): This is a milder and often more selective alternative. It is less pyrophoric but still requires anhydrous conditions.

  • Optimize Reaction Conditions:

    • Temperature Control: The addition of the lactam to the LiAlH₄ slurry should be done at a low temperature (e.g., 0°C) to control the initial exothermic reaction. The reaction is then typically heated to reflux to drive it to completion.

    • Reaction Time: Monitor the reaction by TLC until all the starting lactam has been consumed.

    • Work-up Procedure (Crucial for LiAlH₄): A careful work-up is vital for both safety and yield. A common and effective method is the Fieser work-up: i. Cool the reaction mixture to 0°C. ii. Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. iii. Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with the reaction solvent. This procedure effectively removes the aluminum salts, which can otherwise complicate purification.

  • Purification Strategy:

    • The crude product is often basic. Purification can be achieved by column chromatography on silica gel, using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 95:4.5:0.5) to prevent streaking and improve recovery.

Q3: I'm observing an unexpected byproduct in my final product. What could it be and how can I prevent it?

Answer: Byproduct formation can stem from side reactions during either the cyclization or reduction steps. Identifying the impurity is the first step toward eliminating it.

Common Byproducts and Prevention Strategies:

Potential ByproductLikely OriginPrevention Strategy
Unreacted Starting Material Incomplete reaction in either step.Follow optimization protocols in Q1 & Q2. Increase reaction time, temperature, or reagent equivalents as needed.
Ring-Opened Amine Hydrolysis of the lactam during work-up or purification.Ensure work-up conditions are not overly acidic or basic for prolonged periods. Use buffered solutions if necessary.
Dimerized Species Intermolecular side reactions during cyclization.Use high-dilution conditions for the cyclization step to favor the intramolecular reaction over intermolecular reactions.

Section 3: FAQ - Protocol Optimization

  • Q: What is the impact of the solvent choice on the cyclization step?

    • A: The solvent plays a crucial role. High-boiling, polar aprotic solvents like pyridine or N,N-Dimethylformamide (DMF) are often used. Pyridine can act as both a solvent and a base to neutralize the HCl released from glycine ethyl ester hydrochloride, driving the reaction forward[3]. Toluene with a Dean-Stark trap to remove water azeotropically is another effective option.

  • Q: How critical is the purity of the 2-amino-5-chlorobenzophenone starting material?

    • A: It is highly critical. Impurities in this starting material can carry through the synthesis or inhibit the cyclization step. Purity should be >98% as determined by HPLC or NMR. If in doubt, recrystallization from a suitable solvent like ethanol is recommended.

  • Q: Are there alternative, safer reducing agents to LiAlH₄?

    • A: Yes. Borane-THF complex (BH₃-THF) is a common alternative that is generally considered safer to handle than LiAlH₄. It is also highly effective for amide reductions. Another option is to use a catalytic hydrogenation approach, though this requires specialized high-pressure equipment and a suitable catalyst (e.g., Raney Nickel), which may not be readily available.

Section 4: Visualized Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving low-yield issues in the final reduction step.

Troubleshooting_ReductionstartLow Yield in Reduction Stepcheck_smTLC Analysis of Crude Product:Is starting lactam present?start->check_smincomplete_rxnDiagnosis: Incomplete Reactioncheck_sm->incomplete_rxnYesworkup_issueDiagnosis: Poor Recoveryfrom Work-upcheck_sm->workup_issueNocheck_reagentIs LiAlH4 / BH3 freshand handled under N2?degraded_reagentDiagnosis: Degraded/QuenchedReducing Agentcheck_reagent->degraded_reagentNoaction_rxnAction:1. Increase molar equivalents of reducing agent.2. Increase reflux time.3. Ensure anhydrous conditions.check_reagent->action_rxnYesincomplete_rxn->check_reagentaction_reagentAction:1. Use a fresh bottle of reducing agent.2. Ensure all solvents and glassware are scrupulously dry.degraded_reagent->action_reagentaction_workupAction:1. Use Fieser work-up for LiAlH4.2. Thoroughly extract aqueous layer.3. Wash aluminum salts precipitate extensively.workup_issue->action_workupendYield Improvedaction_rxn->endaction_reagent->endaction_workup->end

Caption: Troubleshooting workflow for the lactam reduction step.

Technical Support Center: Stability of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This document provides a comprehensive overview of potential stability issues in solution, offering troubleshooting guides and frequently asked questions to ensure the integrity of your experiments. Please note that while direct stability data for this specific compound is limited, the information herein is synthesized from established principles of benzodiazepine chemistry and data from structurally related analogs.

Introduction: Understanding the Stability of Benzodiazepines

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine belongs to the 1,4-benzodiazepine class of compounds. The stability of these molecules in solution is paramount for obtaining accurate and reproducible experimental results. Degradation can be influenced by a variety of factors, including pH, temperature, light, and the solvent system used. This guide will walk you through the common challenges and provide you with the knowledge to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzodiazepines like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in solution?

A1: Based on studies of related 1,4-benzodiazepines, the two most common degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The diazepine ring is susceptible to cleavage, particularly at the azomethine C=N bond, which can be catalyzed by both acidic and basic conditions. This can lead to the formation of benzophenone derivatives. For instance, the hydrolysis of diazepam, a related compound, can yield 2-methylamino-5-chlorobenzophenone.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. The specific photoproducts can be numerous and complex, often involving rearrangements of the benzodiazepine nucleus. Some benzodiazepines have shown significant degradation within a few hours of exposure to simulated solar light.

Q2: How does pH affect the stability of my compound in solution?

A2: The pH of the solution is a critical factor. Generally, benzodiazepines exhibit a U-shaped stability profile with respect to pH, with maximum stability typically in the neutral to slightly acidic range (pH 4-7). In strongly acidic or alkaline solutions, the rate of hydrolysis can increase significantly. For example, studies on diazepam show it is relatively stable between pH 4 and 8. It is crucial to determine the optimal pH for your specific experimental conditions.

Q3: What is the expected shelf-life of a 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine solution?

A3: The shelf-life is highly dependent on storage conditions (temperature, light exposure, solvent, and pH). For long-term storage, it is recommended to keep solutions at or below -20°C, protected from light.[1][2] Stock solutions in appropriate organic solvents, stored under these conditions, can be stable for several months.[1] However, for aqueous solutions used in experiments, stability may be much shorter, and it is best practice to prepare them fresh. A stability study under your specific experimental conditions is the only definitive way to determine the shelf-life.

Q4: I'm observing a loss of potency in my stock solution. What could be the cause?

A4: A loss of potency is likely due to chemical degradation. The most common culprits are:

  • Improper Storage Temperature: Storing solutions at room temperature or even refrigerated (4°C) for extended periods can lead to degradation.[2]

  • Light Exposure: If your solutions are not stored in amber vials or otherwise protected from light, photodegradation can occur.

  • Inappropriate Solvent: The choice of solvent can impact stability. While many benzodiazepines are soluble in organic solvents like methanol, ethanol, and DMSO, their stability in these solvents over time can vary. For aqueous buffers, the pH is a critical factor as mentioned above.

  • Repeated Freeze-Thaw Cycles: While freezing is recommended for long-term storage, repeated freeze-thaw cycles can accelerate degradation for some compounds. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q5: Are there any known incompatibilities with common solvents or excipients?

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (HPLC/LC-MS) Degradation of the parent compound.1. Verify Storage Conditions: Ensure the solution was stored at the correct temperature, protected from light, and within its established stability period. 2. Perform Forced Degradation: To identify potential degradation products, subject a sample of the compound to stress conditions (acid, base, peroxide, heat, light). This can help in confirming if the unexpected peaks are related to your compound. 3. Check Blank Samples: Analyze a blank solvent injection to rule out contamination from the solvent or system.
Poor Reproducibility of Results Inconsistent concentration of the active compound due to ongoing degradation.1. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid, well-stored starting material. 2. Control Experimental Conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments. 3. Evaluate Solution Stability: Conduct a short-term stability study under your experimental conditions to determine how long your solution remains viable.
Precipitation of Compound in Aqueous Buffer Poor aqueous solubility.1. Adjust pH: The solubility of benzodiazepines can be pH-dependent. Determine the pH range where your compound is most soluble. 2. Use a Co-solvent: Small amounts of organic co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can improve solubility in aqueous buffers.[4] However, ensure the co-solvent is compatible with your experimental system. 3. Sonication: Gentle sonication can help in dissolving the compound.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol outlines a basic approach to assess the short-term stability of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a specific solvent or buffer.

Objective: To determine the stability of the compound in a chosen solution over a typical experimental timeframe.

Materials:

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Chosen solvent/buffer (e.g., phosphate-buffered saline, methanol)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a suitable, validated analytical method (e.g., HPLC-UV). Record the peak area of the parent compound.

  • Incubate Samples: Store aliquots of the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator). Ensure samples are protected from light by using amber vials or covering them with foil.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot, dilute it to the working concentration, and analyze it using the same analytical method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and assess the intrinsic stability of the compound.

Materials:

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Heating block or water bath

  • UV lamp or photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose an aliquot of the stock solution to UV light.

  • Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks, which are potential degradation products. An LC-MS system is particularly useful for obtaining mass information about these new peaks to aid in their identification.

Visualizing Workflows and Pathways

degradation_pathway Compound 7-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Degradant_A Ring-Opened Products (e.g., Benzophenone derivatives) Hydrolysis->Degradant_A Degradant_B Photoproducts (Rearrangement/Oxidation) Photodegradation->Degradant_B

Caption: Potential degradation pathways for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solution in Desired Solvent/Buffer T0 Initial Analysis (T=0) (HPLC/LC-MS) Prep->T0 Incubate Incubate under Test Conditions T0->Incubate Timepoints Analyze at Time Points (T=x) Incubate->Timepoints Compare Compare Peak Areas (T=x vs T=0) Timepoints->Compare Assess Assess Degradation & Identify Degradants Compare->Assess

Caption: A typical workflow for a solution stability study.

Summary of Stability Data for Related Benzodiazepines

The following table summarizes stability data for diazepam and lorazepam, which can serve as a general guide for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Compound Storage Condition Duration Concentration Reduction
DiazepamRefrigerated (4°C - 10°C)210 days7%
DiazepamAmbient (15°C - 30°C)210 days15%
DiazepamHeated (37°C)210 days25%
LorazepamRefrigerated (4°C - 10°C)210 days0%
LorazepamAmbient (15°C - 30°C)210 days10%
LorazepamHeated (37°C)210 days75%

Data adapted from a study on the prehospital stability of diazepam and lorazepam.

References

Navigating the Spectral Maze: A Technical Guide to Interpreting NMR Spectra of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we will delve into the intricacies of interpreting its NMR spectra, offering field-proven insights to overcome common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can confidently and accurately characterize your samples.

Understanding the Molecule: A Structural Overview

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a chlorobenzene ring. The tetrahydro designation indicates that the diazepine ring is saturated. This structure presents several key features that influence its NMR spectrum: an aromatic ring with a chlorine substituent, a flexible seven-membered aliphatic ring, and two secondary amine protons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-6~7.20dJ ≈ 2.5 Hz1HAromatic proton ortho to the chlorine atom.
H-8~7.05ddJ ≈ 8.5, 2.5 Hz1HAromatic proton meta to the chlorine and ortho to the diazepine ring.
H-9~6.80dJ ≈ 8.5 Hz1HAromatic proton ortho to the diazepine ring.
H-5 (CH₂)~4.00s-2HMethylene protons adjacent to the aromatic ring.
H-2, H-4 (CH₂)~3.00 - 3.20m-4HMethylene protons within the diazepine ring.
H-1, H-3 (NH)Variable (broad)br s-2HExchangeable amine protons.
Table 2: Predicted ¹³C NMR Data
Carbon LabelChemical Shift (δ, ppm)Notes
C-9a~145Quaternary aromatic carbon attached to nitrogen.
C-5a~138Quaternary aromatic carbon.
C-7~129Aromatic carbon bearing the chlorine atom.
C-8~128Aromatic CH.
C-6~126Aromatic CH.
C-9~120Aromatic CH.
C-5~55Aliphatic CH₂ adjacent to the aromatic ring.
C-2, C-4~45-50Aliphatic CH₂ carbons in the diazepine ring.

In-Depth Spectral Interpretation

The Aromatic Region (δ 6.5-7.5 ppm)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the chlorobenzene ring. The chlorine atom, being an electron-withdrawing group, will deshield the ortho and para protons. The proton at the 6-position (H-6), being ortho to the chlorine, is expected to appear as a doublet with a small coupling constant (J ≈ 2.5 Hz) due to meta-coupling with H-8. The proton at the 8-position (H-8) will likely be a doublet of doublets, showing coupling to both H-9 (ortho coupling, J ≈ 8.5 Hz) and H-6 (meta coupling, J ≈ 2.5 Hz). The proton at the 9-position (H-9) is expected to be a doublet with a larger ortho-coupling constant (J ≈ 8.5 Hz) from its interaction with H-8.

The Aliphatic Region (δ 2.5-4.5 ppm)

The aliphatic region is characterized by signals from the methylene groups of the tetrahydrodiazepine ring. The methylene protons at the 5-position (H-5), being benzylic, are expected to be the most downfield of the aliphatic signals, likely appearing as a singlet around 4.00 ppm. The other two methylene groups at positions 2 and 4 are in a more flexible environment and are expected to give rise to a more complex multiplet in the range of 3.00-3.20 ppm. The complexity of this signal can be influenced by the ring's conformation.

The Exchangeable Protons (NH)

The two secondary amine protons (H-1 and H-3) are exchangeable, and their chemical shift is highly dependent on factors such as solvent, concentration, and temperature.[1] They typically appear as a broad singlet and may be observed over a wide range of the spectrum. To confirm their identity, a D₂O exchange experiment can be performed, which will cause the NH signals to disappear.[2]

Troubleshooting and FAQs

Here we address common issues that may arise during the NMR analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Q1: Why are the signals for the methylene protons in the diazepine ring broad?

A1: The seven-membered diazepine ring is conformationally flexible, and at room temperature, it may be undergoing rapid interconversion between different chair, boat, and twist-boat conformations.[3] This dynamic process can lead to peak broadening in the NMR spectrum.[4] If the rate of exchange is on the NMR timescale, the signals for the protons within this ring (H-2 and H-4) may appear broad.

  • Troubleshooting Tip: Acquiring the spectrum at a lower temperature can slow down the conformational exchange, potentially leading to sharper signals for the individual conformers. Conversely, increasing the temperature may cause the signals to coalesce into a sharper averaged signal.

Q2: I don't see the NH proton signals in my spectrum. Where are they?

A2: The absence of NH signals can be due to several factors:

  • Rapid Exchange: In the presence of acidic or basic impurities, or in protic solvents, the NH protons can exchange very rapidly, leading to a very broad signal that is indistinguishable from the baseline.[5]

  • Solvent Effects: In solvents like D₂O or CD₃OD, the NH protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[2]

  • Chemical Shift: The chemical shift of NH protons is highly variable. They may be shifted far downfield or upfield and could be overlapping with other signals.

  • Troubleshooting Tip: Ensure your sample and NMR solvent are dry and free of acidic or basic impurities. Running the experiment in a non-protic solvent like DMSO-d₆ can help to slow down the exchange and sharpen the NH signals. A D₂O exchange experiment is the definitive way to confirm the presence and location of NH protons.[6]

Q3: The chemical shifts in my spectrum don't exactly match the predicted values. Why?

A3: The predicted chemical shifts are based on typical values and can be influenced by several experimental factors:

  • Solvent: The choice of NMR solvent can significantly affect chemical shifts due to solvent-solute interactions.[1]

  • Concentration: Sample concentration can influence chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding (the NH protons).

  • Temperature: Temperature can affect conformational equilibria and, consequently, the observed chemical shifts.

  • Troubleshooting Tip: Always report the solvent used when documenting your NMR data. If you are comparing your data to a reference, ensure that the experimental conditions are as similar as possible.

Q4: How can I be sure of my signal assignments?

A4: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons in the aromatic and aliphatic regions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Experimental Protocols

Standard NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[7]

  • Sample Weighing: Accurately weigh 5-10 mg of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For compounds with amine groups, DMSO-d₆ is often preferred as it can slow down NH proton exchange.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The signals corresponding to the exchangeable NH protons should have disappeared or significantly decreased in intensity.[2]

Visualizing the Workflow and Structure

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1d Acquire 1D Spectra (¹H, ¹³C) filter->acquire_1d d2o_exchange D₂O Exchange (optional) acquire_1d->d2o_exchange acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d assign_signals Assign Signals acquire_2d->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: A typical experimental workflow for NMR analysis.

Caption: Labeled structure of the target molecule.

References

Troubleshooting HPLC Separation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this compound.

Understanding the Analyte

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a basic compound due to the presence of a secondary amine in its diazepine ring. This characteristic is central to many of the challenges seen in its reversed-phase HPLC separation. The basic nature of the analyte can lead to strong interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] These silanol groups (Si-OH) are often acidic and can become ionized (negatively charged) at mobile phase pH values above 3-4, leading to secondary ionic interactions with the protonated (positively charged) basic analyte.[3][4] This phenomenon is a primary cause of poor peak shape, specifically peak tailing.[1][2][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing a logical path from issue to resolution.

Problem 1: My peak is tailing severely (Tailing Factor > 1.5). What is causing this and how do I fix it?

Answer:

Severe peak tailing for a basic compound like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is almost always caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica stationary phase.[1][3][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is in the mid-range (e.g., pH 4-7), a significant population of silanol groups will be ionized (negatively charged), strongly attracting your positively charged basic analyte.[4]

    • Solution 1: Lower the Mobile Phase pH. Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer.[6][7] At this low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interactions and dramatically improving peak shape.[7][8] A good starting point is 0.1% formic acid in water.

    • Solution 2: Increase the Mobile Phase pH. Alternatively, using a high pH (e.g., pH 8-10) with a pH-stable column (e.g., hybrid silica or polymer-based) can also work. At high pH, the analyte itself is deprotonated and neutral, while the silanols are ionized. Since the analyte is neutral, the strong ionic interaction is eliminated.[9][10] This approach also typically increases retention for basic compounds.[9][10]

  • Active Silanol Groups on the Column: Even at low pH, highly active columns (older Type-A silica or non-end-capped columns) can still cause tailing.[7]

    • Solution: Add a Competing Base. Introduce a "silanol blocker" or "competing base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM or ~0.05%).[7] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7] Caution: TEA can shorten column lifetime and may suppress ionization in mass spectrometry.[7]

    • Solution: Use a Modern, High-Purity Column. Switch to a column packed with high-purity, Type-B silica that is thoroughly end-capped.[6][11] Many modern columns (e.g., those with polar-embedded phases or charged surface technologies) are specifically designed to provide excellent peak shape for basic compounds.[2][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce Injection Mass. Dilute your sample and reinject. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.

Troubleshooting Workflow for Peak Tailing

G Start Problem: Severe Peak Tailing Check_pH Is Mobile Phase pH between 2.5-3.5? Start->Check_pH Adjust_pH ACTION: Lower mobile phase pH to 2.5-3.5 using 0.1% Formic Acid or a buffer. Check_pH->Adjust_pH No Check_Column Is the column modern (Type-B, end-capped)? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Add_Modifier ACTION: Add a competing base (e.g., 0.05% TEA) to the mobile phase. Check_Column->Add_Modifier Partially (or if changing column is not an option) Change_Column ACTION: Switch to a modern, high-purity, end-capped C18 or a column designed for basic compounds. Check_Column->Change_Column No Check_Load Is sample concentration high? Check_Column->Check_Load Yes Add_Modifier->Resolved Change_Column->Resolved Dilute_Sample ACTION: Dilute sample by a factor of 10 and reinject. Check_Load->Dilute_Sample Yes Check_Load->Resolved No, problem likely resolved by pH/Column choice. Dilute_Sample->Resolved

Caption: A workflow diagram for troubleshooting peak tailing.

Problem 2: My retention time is unstable and drifting. What should I investigate?

Answer:

Retention time instability often points to issues with the mobile phase preparation, column equilibration, or HPLC system hardware.

  • Inadequate Column Equilibration: The column needs to be fully conditioned with the mobile phase for the surface chemistry to be stable.

    • Solution: Ensure you are equilibrating the column with at least 10-20 column volumes of the mobile phase before starting your analysis. When changing mobile phase composition, especially pH, equilibration is critical.

  • Poorly Buffered Mobile Phase at a Critical pH: If your mobile phase pH is close to the pKa of your analyte, small, uncontrolled variations in pH can cause large shifts in retention time.[12][13] The analyte's ionization state will fluctuate, directly impacting its hydrophobicity and retention.[10]

    • Solution: Operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[13] For this basic compound, this means working at a low pH (e.g., <4) or a high pH (e.g., >9), but not in the middle. Ensure your buffer concentration is sufficient (typically 10-25 mM) to provide stable pH control.[8]

  • Mobile Phase Composition Issues:

    • Solution 1: Premix Mobile Phase. If running an isocratic method, premix the aqueous and organic components to avoid errors from the pump's proportioning valves.

    • Solution 2: Degas Mobile Phase. Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.

  • Hardware Issues: Leaks in the system or failing pump check valves can lead to an inconsistent flow rate, which directly affects retention time.[14]

    • Solution: Perform a system pressure test to check for leaks. If the pressure drops, systematically check connections from the pump to the detector. Listen for pump noises that might indicate check valve issues.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for this compound?

A1: For a basic analyte like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point.[6][11] Specifically, look for columns marketed as "base-deactivated," "polar-embedded," or those based on hybrid particle technology. These are designed to minimize silanol interactions and provide superior peak shapes for basic compounds.[2][8]

Q2: How do I choose between methanol and acetonitrile as the organic modifier?

A2: Both can be effective. Acetonitrile typically provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is known to engage in hydrogen bonding, which can sometimes help reduce silanol interactions.[3] The best choice is often determined empirically. A good starting point is a gradient from ~10% to 90% organic modifier to determine the approximate elution conditions, followed by optimization.

Q3: What mobile phase pH should I use for method development?

A3: It is highly recommended to start method development at a low pH, typically between 2.5 and 3.5.[6][15] This pH range is generally robust, provides good peak shape for basic compounds by suppressing silanol activity, and is compatible with most silica-based columns.[4][6]

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity, end-capped C18, 2.7-5 µmMinimizes silanol interactions, providing better peak shape for basic analytes.[11]
Mobile Phase A 0.1% Formic Acid in WaterSets a low pH (~2.7) to protonate silanols and prevent secondary interactions.[6][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often yields higher efficiency. Formic acid maintains consistent pH.
Detection UV, ~240 nmBenzodiazepines generally have strong UV absorbance in this region.[16][17]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Initial Gradient 10% to 95% B over 15 minutesA good starting point for scouting the required elution strength.

Q4: Can I use a phosphate buffer?

A4: Yes, phosphate buffers are excellent for controlling pH, especially in the low to mid-pH range.[7] A 10-20 mM potassium phosphate buffer adjusted to pH 2.5 is a very common choice.[7] However, be cautious when using phosphate buffers with high concentrations of acetonitrile (>70-80%), as the buffer can precipitate and block the system.[7] If using LC-MS, volatile buffers like ammonium formate or ammonium acetate are required.[18]

References

Technical Support Center: Mass Spectrometry of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Division

Welcome to the technical support guide for the mass spectrometric analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This document is designed for researchers, analytical scientists, and drug development professionals who are utilizing LC-MS(/MS) for the characterization and quantification of this compound. Given that benzodiazepines are a widely studied class of compounds, this guide synthesizes established analytical principles and field-proven insights to address the common artifacts and challenges encountered during their analysis.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical method.

Q1: What is the expected protonated molecular ion for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

The molecular formula for the compound is C₁₀H₁₁ClN₂. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) is 195.0684 m/z . It is also critical to look for the isotopic pattern of chlorine: a second peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

Q2: Which ionization technique, ESI or APCI, is recommended for this compound?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable for benzodiazepine analysis.[4]

  • ESI (Positive Mode): This is the most common starting point. The secondary and tertiary amine groups in the diazepine ring are readily protonated, leading to strong [M+H]⁺ signals.

  • APCI (Positive Mode): APCI can also be effective and is sometimes less susceptible to matrix suppression effects, particularly in complex biological samples.[4] If you are experiencing significant ion suppression with ESI, testing APCI is a logical troubleshooting step.

Q3: Why is my signal intensity for the target analyte unexpectedly low or inconsistent?

Low and inconsistent signal is one of the most common challenges in bioanalysis and is typically rooted in two areas:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma) can interfere with the ionization of the target analyte in the MS source, leading to ion suppression.[5][6]

  • Suboptimal Source/MS Parameters: Incorrect source temperatures, gas flows, or ion optics voltages can prevent efficient ion generation, transmission, and detection.

Q4: I am observing several peaks with masses higher than my expected [M+H]⁺. What are they?

These are likely adduct ions, which form when your analyte associates with cations present in the mobile phase, sample, or from glassware. This is a common artifact in ESI. Do not mistake them for metabolites or impurities. A summary of common adducts is provided in the table below.

Data Presentation: Common Adducts

Calculated for C₁₀H₁₁³⁵ClN₂ (Monoisotopic Mass = 194.0611 Da)

Adduct IonFormulaCalculated m/zCommon Source
Protonated [M+H]⁺195.0689Acidic mobile phase
Sodiated [M+Na]⁺217.0508Glassware, buffers, sample matrix
Ammoniated [M+NH₄]⁺212.0949Ammonium-based buffers
Potassiated [M+K]⁺233.0248Glassware, buffers, sample matrix
Section 2: Troubleshooting Guide: Common Artifacts & Issues

This guide provides a problem-cause-solution format for specific artifacts you may encounter during your experiments.

Problem 1: I see fragment ions in my full scan (MS1) spectrum, even without activating MS/MS. What is happening?

  • Probable Cause: In-Source Fragmentation. This occurs when the analyte fragments within the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer. It is typically caused by excessive energy being applied to the ions, often from a high orifice, skimmer, or declustering potential.[7][8] For benzodiazepines, the seven-membered diazepine ring is the most likely part of the molecule to fragment first.[7][9]

  • Solution:

    • Reduce Interface Voltages: Systematically decrease the orifice/declustering potential in increments of 5-10 V. Observe the intensity of the precursor ion ([M+H]⁺) and the unwanted fragment ions. The goal is to maximize the precursor ion signal while minimizing the fragment signal.

    • Optimize Source Temperature: Excessively high temperatures can sometimes contribute to thermal degradation. Evaluate the effect of reducing the source gas temperature.

    • Confirm Identity: If the fragment persists at low energies, it may be a genuine impurity or degradant from your sample. Confirm by injecting a fresh, high-purity standard.

Problem 2: My signal is strong in a clean solvent standard, but drops significantly and inconsistently when I inject my extracted biological samples. Why?

  • Probable Cause: Ion Suppression (Matrix Effect). This is a classic symptom of matrix effects, where co-eluting compounds from the biological matrix (e.g., plasma, urine) compete with your analyte for ionization, reducing its signal.[5][10] The effect is often variable due to slight differences in the matrix composition from sample to sample.

  • Solution Workflow:

    • Improve Chromatographic Separation: The most effective first step is to separate the analyte from the interfering matrix components.

      • Increase the organic content of the mobile phase gradient more slowly to improve resolution.

      • Consider using a column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of C18) to alter selectivity.

    • Enhance Sample Preparation: If chromatography changes are insufficient, the sample cleanup must be improved. Simple protein precipitation is often inadequate.[11]

      • Solid-Phase Extraction (SPE): Use a mixed-mode or polymer-based SPE sorbent for more effective removal of interferences compared to standard C18.[12]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the benzodiazepine while leaving matrix components behind.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and experiences the same degree of ion suppression, the ratio of the analyte to the IS remains constant, ensuring accurate quantification.

Mandatory Visualization: Troubleshooting Low Signal Intensity

G Workflow: Troubleshooting Low & Inconsistent Signal A Problem: Low or Inconsistent Signal B Inject System Suitability Standard (Analyte in Clean Solvent) A->B C Is Signal Strong & Stable? B->C D Issue is NOT Matrix Effect. Troubleshoot Instrument. C->D No E Probable Matrix Effect. Proceed to Investigation. C->E Yes F Improve Sample Cleanup (e.g., Switch from PP to SPE/LLE) E->F G Modify LC Method to Separate Analyte from Interferences E->G H Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) E->H I Re-evaluate Performance F->I G->I H->I

Caption: A logical workflow for diagnosing and resolving low or inconsistent signal intensity.

Problem 3: My MS/MS fragmentation is weak or produces an unexpected pattern.

  • Probable Cause 1: Suboptimal Collision Energy (CE). The energy required to efficiently fragment the precursor ion is highly specific. If the CE is too low, fragmentation will be weak. If it is too high, you may over-fragment the ion into very small, non-specific pieces.

  • Probable Cause 2: Incorrect Precursor Ion Selection. In the presence of multiple adducts ([M+H]⁺, [M+Na]⁺), ensure your MS/MS method is isolating the correct precursor. Attempting to fragment a sodium adduct will require different energy and may yield a different fragmentation pattern than the protonated molecule.

  • Solution:

    • Perform a Collision Energy Ramp Experiment: Infuse a standard solution of the analyte and program the mass spectrometer to acquire MS/MS spectra while ramping the collision energy (e.g., from 5 eV to 50 eV). This will reveal the optimal CE value that produces the desired product ions with the highest intensity.

    • Verify Precursor m/z: Confirm that the isolation window in your MS/MS method is centered on the correct m/z for the [M+H]⁺ ion (195.1 m/z). If sodium adducts are dominant, consider optimizing the method to fragment the [M+Na]⁺ ion instead, but be consistent.

    • Consult Literature on Benzodiazepine Fragmentation: The fragmentation of the benzodiazepine core often involves characteristic losses, such as the cleavage of the seven-membered ring.[7][9][13] Use this information to predict and identify expected fragments.

Mandatory Visualization: Predicted Fragmentation Pathway

G Predicted ESI+ Fragmentation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine cluster_main Main Fragmentation Route cluster_explanation Rationale (based on similar structures) A Precursor Ion [M+H]⁺ m/z 195.1 B Product Ion 1 m/z ~167 A->B - C₂H₄ (ethene) C Product Ion 2 m/z ~140 A->C - Cl radical, - C₂H₄ exp Fragmentation is expected to initiate in the saturated diazepine ring, a common pathway for benzodiazepines. The loss of ethene (28 Da) is a plausible initial step from the tetrahydrodiazepine structure.

Caption: A predicted fragmentation pathway based on common benzodiazepine fragmentation rules.

Section 3: Experimental Protocol

Protocol: Workflow for Quantifying and Mitigating Matrix Effects

This protocol provides a self-validating system to definitively measure matrix effects and assess the effectiveness of your corrective actions.

Objective: To determine if ion suppression or enhancement is affecting quantitative accuracy.

Materials:

  • Analyte stock solution (high concentration).

  • Blank biological matrix (e.g., drug-free plasma, urine) from at least 6 different sources.

  • Mobile phase solvents.

  • Sample preparation reagents (e.g., SPE cartridges, extraction solvents).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte from the stock solution into the mobile phase or reconstitution solvent to a known final concentration (e.g., 100 ng/mL). This represents 100% signal (no matrix).

    • Set B (Post-Extraction Spike): Process blank biological matrix from 6 different sources through your entire sample preparation procedure (e.g., LLE or SPE). At the very last step, before injection, spike the extracted matrix with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike / QC Sample): Spike the analyte into the blank biological matrix before starting the sample preparation procedure. This set is used to evaluate overall recovery.

  • Analyze and Collect Data:

    • Inject all samples from Set A and Set B onto the LC-MS/MS system.

    • Measure the peak area of the analyte for each injection.

  • Calculate the Matrix Factor (MF):

    • For each of the 6 matrix sources, calculate the MF using the following formula:

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

  • Assess Variability:

    • Calculate the coefficient of variation (%CV) of the MF across the 6 different sources. A high %CV (>15%) indicates that the matrix effect is variable and a stable isotope-labeled internal standard is highly recommended for accurate quantification.[5]

  • Interpret Results:

    • If significant suppression is observed (e.g., MF < 0.8), your method is likely under-quantifying the analyte.

    • Action: Implement the solutions described in Problem 2 of the troubleshooting guide (improve chromatography and/or sample cleanup) and repeat this protocol to verify that the MF is closer to 1.0.

References

Technical Support Center: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and detailed troubleshooting scenarios that we have compiled from our field experience.

Frequently Asked Questions (FAQs)

What is a reliable, high-yield synthetic route for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

A robust and commonly employed strategy involves a two-step process: first, the synthesis of the lactam intermediate, 7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, followed by its reduction. This approach offers reliable yields and utilizes readily available starting materials.

Step 1: Cyclization to form the Benzodiazepinone Intermediate The initial and most critical step is the cyclization reaction. A common method involves the condensation of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride.[1] This reaction is typically performed at elevated temperatures in a high-boiling point solvent like pyridine, which also acts as a base.

Step 2: Reduction of the Lactam The resulting benzodiazepin-2-one intermediate possesses an amide (lactam) carbonyl group. To obtain the target tetrahydro-benzodiazepine, this carbonyl must be reduced to a methylene (-CH2-) group. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is the reagent of choice for this reduction due to its high efficacy in reducing amides.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Purification & Analysis start 2-Amino-5-chlorobenzophenone + Glycine Ethyl Ester HCl reaction1 Condensation (Pyridine, Reflux) start->reaction1 intermediate 7-Chloro-1,3,4,5-tetrahydro- 2H-1,4-benzodiazepin-2-one reaction1->intermediate reaction2 Reduction (LiAlH4, Anhydrous THF) intermediate->reaction2 product 7-Chloro-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine reaction2->product purification Work-up & Purification (Column Chromatography / Crystallization) product->purification analysis Characterization (NMR, HPLC, MS) purification->analysis

Caption: General two-step synthesis workflow.

How do I monitor the progress of the cyclization and reduction reactions?

Effective reaction monitoring is crucial for optimizing yield and minimizing impurity formation. Thin-Layer Chromatography (TLC) is the most direct and cost-effective method.

  • TLC Mobile Phase: A common mobile phase for benzodiazepine derivatives is a mixture of a moderately polar solvent system, such as Toluene:Ethyl Acetate:Formic Acid (5:4:1) or Hexane:Ethyl Acetate in various ratios (e.g., 2:8).[1] You will need to empirically determine the optimal ratio for clear separation of your starting materials, intermediates, and product.

  • Visualization: Spots can be visualized under UV light (254 nm).

  • Interpretation:

    • Cyclization: The reaction is complete when the spot corresponding to 2-amino-5-chlorobenzophenone disappears.

    • Reduction: The reaction is complete when the spot for the benzodiazepin-2-one intermediate is no longer visible. The product, being more non-polar due to the removal of the carbonyl group, will typically have a higher Rf value than the lactam intermediate.

For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3][4]

What are the best practices for purifying the final product?

Purification strategies depend on the nature of the impurities. Benzodiazepine synthesis can present challenges with closely related side products.[5]

  • Aqueous Work-up: After the LAH reduction, the reaction must be carefully quenched (e.g., with water and NaOH solution) to decompose excess hydride and precipitate aluminum salts. The organic product is then extracted into a suitable solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for removing stubborn impurities. Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity will typically provide good separation.

  • Crystallization: If the crude product is a solid and of reasonable purity (>90%), crystallization can be an excellent final purification step.[6] Solvents to consider include ethers, esters, and ketones.[6] For instance, dissolving the crude product in a minimal amount of a hot solvent like methyl ethyl ketone and allowing it to cool slowly can yield high-purity crystals.[6]

  • Conversion to a Salt: If the freebase product is an oil or difficult to crystallize, converting it to a hydrochloride salt can facilitate purification and handling.[7] This is achieved by dissolving the purified freebase in a solvent like isopropyl alcohol and carefully bubbling dry HCl gas through the solution.

Troubleshooting Guide

Scenario 1: Low or No Yield in the Reduction Step

You have successfully synthesized the benzodiazepin-2-one intermediate, but the subsequent LAH reduction gives a poor yield of the target 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Troubleshooting_Low_Yield start Problem: Low Yield of Reduced Product cause1 Possible Cause 1: Inactive LAH Description: LAH is extremely sensitive to moisture and can be deactivated by atmospheric humidity or wet solvents. start->cause1 cause2 Possible Cause 2: Insufficient Stoichiometry Description: Reduction of an amide requires at least 2 equivalents of hydride. Incomplete reaction will occur with insufficient LAH. start->cause2 cause3 Possible Cause 3: Inadequate Reaction Temperature Description: While the reaction is exothermic, it may require an initial period of reflux to ensure complete conversion, especially with sterically hindered substrates. start->cause3 solution1 Solution: Use Fresh Reagent & Anhydrous Conditions Details: Purchase fresh, high-purity LAH. Ensure all glassware is oven-dried. Use anhydrous grade THF, preferably distilled from a drying agent like sodium/benzophenone. cause1->solution1 solution2 Solution: Increase LAH Equivalents Details: Use 1.5 to 2.0 molar equivalents of LAH relative to the lactam substrate to ensure the reaction goes to completion. cause2->solution2 solution3 Solution: Optimize Temperature Profile Details: After the initial addition of the substrate at 0°C, allow the reaction to warm to room temperature, then gently reflux for 2-4 hours while monitoring by TLC. cause3->solution3

Caption: Decision tree for troubleshooting low reduction yield.

Scenario 2: Product is a Dark, Oily Residue After Work-up

Instead of a clean solid or oil, the final product is a dark, intractable tar, making purification difficult.

  • Plausible Cause: Degradation or Side Reactions. Benzodiazepines can be sensitive to strongly acidic or oxidative conditions.[8] The presence of residual acid from a previous step or exposure to air at high temperatures during solvent removal can cause degradation.

    • Expert Recommendation: Ensure the work-up procedure neutralizes all acidic components. When concentrating the product solution, use a rotary evaporator at moderate temperature (<50°C) to prevent thermal decomposition. If the starting 2-amino-5-chlorobenzophenone is of low purity, it can introduce colored impurities that persist through the synthesis. Purifying the starting material by recrystallization may be necessary.

  • Plausible Cause: Solvent Entrapment. High-boiling point solvents used in the reaction (like pyridine) can be difficult to remove completely and may result in an oily product.

    • Expert Recommendation: After the reaction, perform multiple extractions and washes to thoroughly remove the reaction solvent. If pyridine was used, washing the organic layer with a dilute aqueous copper sulfate solution can help remove residual traces. Using a high-vacuum pump after rotary evaporation can help remove final traces of trapped solvent.

Experimental Protocols & Data

Protocol 1: Synthesis of 7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
  • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in pyridine (5-10 volumes), add glycine ethyl ester hydrochloride (1.2 eq).[1]

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC until the starting benzophenone is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude solid can be further purified by recrystallization from ethanol.

Protocol 2: Reduction to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Safety Note: Lithium aluminum hydride (LAH) reacts violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • In an oven-dried, three-neck flask equipped with a condenser and an addition funnel under a nitrogen atmosphere, suspend LAH (1.5 eq) in anhydrous THF (10 volumes).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the 7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 3 hours.

  • Monitor the reaction by TLC until the starting lactam is consumed.

  • Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Table 1: Optimized Reaction Parameters
ParameterStep 1: CyclizationStep 2: ReductionRationale
Solvent PyridineAnhydrous Tetrahydrofuran (THF)Pyridine acts as both solvent and base. THF is the standard ethereal solvent for LAH reductions.
Temperature Reflux (~115°C)0°C to Reflux (~66°C)High temperature is needed to drive the condensation. The reduction is exothermic and controlled addition at 0°C is crucial for safety.
Reaction Time 6-8 hours3-5 hoursTime is dependent on substrate reactivity; must be monitored by TLC.
Key Reagents Glycine Ethyl Ester HClLithium Aluminum Hydride (LAH)Provides the two-carbon, one-nitrogen fragment for the ring. A powerful reducing agent necessary for amide reduction.
Typical Yield 70-85%65-80%Yields are indicative and depend heavily on reagent purity and reaction scale.

References

Validation & Comparative

Comparative Analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Diazepam: A Guide to Pharmacological Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-characterized benzodiazepine, diazepam, and the less-explored compound, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. While diazepam's mechanism and therapeutic effects are extensively documented, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a structurally related but pharmacologically uncharacterized molecule. This document will delve into the established activity of diazepam as a benchmark and propose a comprehensive experimental framework to elucidate the potential pharmacological profile of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Introduction: Structural Analogs and the Quest for Novel CNS Agents

Diazepam, a classical 1,4-benzodiazepine, has been a cornerstone of treatment for anxiety, seizures, and muscle spasms for decades. Its therapeutic efficacy is intrinsically linked to its specific chemical architecture, particularly the chloro-substituent at the 7-position, which is crucial for its positive allosteric modulation of the GABA-A receptor.

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine shares the chloro-substitution at the 7-position but possesses a distinct tetrahydro-1,5-benzodiazepine core. This structural variance, while seemingly subtle, can have profound implications for its interaction with the GABA-A receptor and its overall pharmacological activity. This guide will explore these differences and outline the necessary experimental procedures to characterize this novel compound.

Diazepam: The Archetypal Benzodiazepine

Diazepam exerts its effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies diazepam's anxiolytic, sedative, anticonvulsant, and myorelaxant properties.

Diazepam_Mechanism_of_Action cluster_GABA_A GABA-A Receptor cluster_Neuron Postsynaptic Neuron receptor GABA-A Receptor α/β Interface γ/α Interface gaba_site GABA Binding Site bzd_site Benzodiazepine Site channel Chloride (Cl-) Channel gaba_site->channel Opens bzd_site->channel Potentiates opening diazepam Diazepam diazepam->bzd_site Binds to gaba GABA gaba->gaba_site Binds to effect Neuronal Hyperpolarization (Inhibitory Effect) channel->effect Increased Cl- influx leads to

Caption: Mechanism of action of diazepam at the GABA-A receptor.

Comparative Structural Analysis

The key structural difference lies in the benzodiazepine ring system. Diazepam features a 1,4-diazepine ring, while 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine has a 1,5-diazepine ring. This alteration in the placement of the nitrogen atoms can significantly impact the molecule's three-dimensional shape and its ability to fit into the benzodiazepine binding site on the GABA-A receptor.

FeatureDiazepam7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Chemical Formula C₁₆H₁₃ClN₂OC₉H₁₁ClN₂
Molar Mass 284.7 g/mol 182.65 g/mol
Core Structure 1,4-Benzodiazepine1,5-Benzodiazepine
7-Position Substituent ChloroChloro

Proposed Experimental Workflow for Pharmacological Characterization

To ascertain the activity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and compare it to diazepam, a tiered experimental approach is recommended.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_PK Pharmacokinetics binding Receptor Binding Assays (Ki determination) electro Electrophysiology (Patch-Clamp) binding->electro Confirms functional activity anxiety Anxiolytic Activity (Elevated Plus Maze) electro->anxiety Informs dose selection sedation Sedative Activity (Locomotor Activity) anxiety->sedation anticonvulsant Anticonvulsant Activity (PTZ-induced Seizures) sedation->anticonvulsant pk_study Pharmacokinetic Profiling (ADME) anticonvulsant->pk_study Contextualizes in vivo data

Caption: Tiered experimental workflow for characterizing a novel CNS compound.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rodent cerebral cortex, a brain region rich in GABA-A receptors.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use [³H]-Flumazenil, a high-affinity benzodiazepine site antagonist, as the radioligand.

  • Competition Assay: Incubate the membranes with a fixed concentration of [³H]-Flumazenil and increasing concentrations of the test compounds (diazepam and 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific [³H]-Flumazenil binding) and calculate the Ki using the Cheng-Prusoff equation.

Expected Outcome: This assay will reveal if 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine binds to the benzodiazepine site and with what affinity compared to diazepam.

Objective: To assess the functional activity of the compound as a positive allosteric modulator of the GABA-A receptor.

Protocol:

  • Cell Culture: Use HEK293 cells or Xenopus oocytes expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.

  • Compound Application: Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

  • Modulation: Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.

  • Dose-Response: Generate a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

Expected Outcome: This experiment will determine if the compound enhances GABA-A receptor function, confirming its mechanism of action.

In Vivo Behavioral Assessment

Objective: To evaluate the potential anxiolytic effects.

Protocol:

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Dosing: Administer various doses of the test compound and vehicle to different groups of rodents. Diazepam is used as a positive control.

  • Trial: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Metrics: Record the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Objective: To assess potential sedative side effects.

Protocol:

  • Apparatus: Use an open-field arena equipped with infrared beams to track movement.

  • Dosing: Administer the test compound, vehicle, or diazepam to different groups of animals.

  • Trial: Place the animal in the arena and record its locomotor activity (e.g., distance traveled, rearing frequency) over a set period.

  • Analysis: A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.

Conclusion and Future Directions

While 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is structurally related to diazepam, its pharmacological profile remains to be elucidated. The proposed experimental workflow provides a robust framework for its characterization. The initial in vitro binding and electrophysiology studies are critical to confirm its interaction with the GABA-A receptor. Subsequent in vivo behavioral models will then be essential to determine if this molecular interaction translates into a therapeutically relevant anxiolytic effect and to assess its potential for sedation. The data generated from these studies will be pivotal in determining whether 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a novel lead compound for the development of next-generation CNS therapies.

A Comparative Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and Other Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel benzodiazepine derivative, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, with the well-established clinical agents, Diazepam and Lorazepam. Due to the limited publicly available experimental data on 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, this guide will leverage established structure-activity relationships (SAR) of the benzodiazepine class to infer its potential pharmacological profile. This theoretical analysis is juxtaposed with extensive experimental data for Diazepam and Lorazepam to provide a robust comparative framework for research and development.

Introduction: The Benzodiazepine Landscape

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] By enhancing the effect of GABA, benzodiazepines produce a range of therapeutic effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2] The diverse pharmacological profiles within this class arise from variations in their chemical structure, which influence their affinity for different GABAA receptor subtypes, as well as their pharmacokinetic properties.[3]

This guide focuses on a comparative analysis of three distinct benzodiazepine structures: the novel, saturated derivative 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, and two "classical" 1,4-benzodiazepines, Diazepam and Lorazepam.

Structural Comparison and Inferred Pharmacology

The key structural differences between these molecules are expected to have a significant impact on their pharmacological profiles.

  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: This molecule is characterized by a fully saturated seven-membered diazepine ring. This saturation removes the 4,5-imine bond and the N1-C2 amide character present in classical benzodiazepines. Such modifications can significantly alter the molecule's three-dimensional conformation and its interaction with the GABAA receptor. Based on general SAR principles, the presence of a chloro group at position 7 is a key feature for anxiolytic activity.[1] The lack of a phenyl group at position 5, a common feature in many potent benzodiazepines, suggests that its binding affinity and subtype selectivity at the GABAA receptor may differ significantly from classical benzodiazepines. Research on other tetrahydro-1,4-benzodiazepin-5-one derivatives has shown that they can be devoid of tranquilizing activity and exhibit higher toxicity compared to classical benzodiazepines.[4]

  • Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one): A prototypical long-acting benzodiazepine, Diazepam features a methyl group at position N1 and a phenyl group at position C5.[1] These substitutions contribute to its high lipid solubility and rapid absorption.[5]

  • Lorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one): An intermediate-acting benzodiazepine, Lorazepam is distinguished by a hydroxyl group at position C3 and a 2-chlorophenyl group at C5.[6] The C3-hydroxyl group provides a site for direct glucuronidation, leading to a cleaner metabolic profile with fewer active metabolites compared to Diazepam.[7]

Comparative Pharmacological Data

The following tables summarize the key pharmacological and pharmacokinetic parameters of Diazepam and Lorazepam, providing a benchmark for the potential properties of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Table 1: Comparative Pharmacodynamics

ParameterDiazepamLorazepam7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Primary Mechanism Positive Allosteric Modulator of GABAA ReceptorPositive Allosteric Modulator of GABAA Receptor(Inferred) Positive Allosteric Modulator of GABAA Receptor
GABAA Receptor Affinity (Ki, nM) HighHighUnknown (Potentially lower due to lack of C5-phenyl group)
Receptor Subtype Selectivity Relatively non-selectiveRelatively non-selectiveUnknown
Clinical Effects Anxiolytic, Sedative, Anticonvulsant, MyorelaxantAnxiolytic, Sedative, Anticonvulsant, Myorelaxant(Inferred) Potentially anxiolytic, sedative effects
Potency 10 mg is equivalent to 2-2.5 mg of Lorazepam as a sedative.[8]More potent than Diazepam on a weight-for-weight basis.Unknown

Table 2: Comparative Pharmacokinetics

ParameterDiazepamLorazepam7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
Bioavailability (Oral) >90%~85%Unknown
Time to Peak Plasma Concentration 1-1.5 hours2 hoursUnknown
Protein Binding ~98%~85%Unknown
Metabolism Hepatic (CYP3A4, CYP2C19), forms active metabolites (e.g., nordiazepam, oxazepam)[3][7]Hepatic (glucuronidation), no major active metabolites[7]Unknown
Elimination Half-life 20-100 hours (including active metabolites)[3][9]10-20 hours[9]Unknown
Duration of Action Long-actingIntermediate-actingUnknown

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profile of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and directly compare it to other benzodiazepines, the following experimental workflows are recommended.

In-Vitro Characterization

This assay determines the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold homogenization buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788), and varying concentrations of the unlabeled test compound (e.g., 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, Diazepam, or Lorazepam).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled benzodiazepine (e.g., Diazepam).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[11]

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

This technique directly measures the effect of a compound on the function of the GABAA receptor ion channel.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABAA receptors.

    • Transiently transfect the cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).[12]

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record currents from single transfected cells.

    • Apply a low concentration of GABA to elicit a baseline current.

    • Co-apply GABA with varying concentrations of the test benzodiazepine and record the potentiation of the GABA-induced current.[12]

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the test compound that produces 50% of the maximal potentiation).

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A HEK293 Cell Culture B Transfection with GABAA Receptor Subunits A->B C Whole-Cell Patch Clamp B->C D Application of GABA (Baseline Current) C->D E Co-application of GABA + Test Compound D->E F Measure Current Potentiation E->F G Generate Dose-Response Curve (EC50 Determination) F->G

Caption: Patch-Clamp Electrophysiology Workflow.

In-Vivo Behavioral Assessment

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents and the anxiolytic effects of drugs.[13]

Protocol:

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least one hour before the experiment.

    • Administer the test compound (e.g., 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, Diazepam, or Lorazepam) or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (typically 5 minutes).[14]

    • Record the animal's behavior using a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[14]

Discussion and Future Directions

The comparative analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine with Diazepam and Lorazepam highlights the critical role of chemical structure in determining the pharmacological profile of benzodiazepines. While the chloro-substitution at position 7 suggests potential anxiolytic activity, the saturated diazepine ring and the absence of a C5-phenyl group represent significant deviations from the classical benzodiazepine scaffold. These structural modifications are likely to influence its binding affinity, receptor subtype selectivity, and metabolic fate.

The lack of empirical data on 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine underscores the need for comprehensive preclinical evaluation. The experimental protocols detailed in this guide provide a clear roadmap for characterizing its in-vitro and in-vivo properties. Such studies are essential to determine if this novel compound offers a differentiated profile, potentially with an improved therapeutic window or reduced side effects compared to existing benzodiazepines. Future research should focus on a full pharmacological characterization, including an assessment of its sedative, anticonvulsant, and muscle relaxant properties, as well as a thorough investigation of its pharmacokinetic and metabolic profile.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Benzodiazepine Synthesis

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a core structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint but a fundamental requirement for valid, reproducible research and safe drug development.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact a compound's biological activity, toxicity, and stability.[2][3]

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Our approach moves beyond simple protocol recitation; we delve into the causality behind methodological choices, enabling researchers and drug development professionals to design robust, self-validating analytical strategies. The principles and methods discussed are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[4]

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its primary strength lies in its ability to separate the main compound from non-volatile and thermally unstable impurities, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.

The Principle of HPLC Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like benzodiazepines. The separation occurs based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus elute later. A UV detector is typically used to quantify the eluting compounds based on their absorbance.

Experimental Protocol: RP-HPLC Method

This protocol is a validated starting point for benzodiazepine analysis and should be adapted and re-validated for the specific target compound as per ICH Q2(R2) guidelines.[6][7][8]

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Perform a 1:10 dilution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions

  • Column: C18 column (e.g., 250mm × 4.6mm, 5µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01M ammonium phosphate, pH adjusted to 3.0) in a 55:45 v/v ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV Absorbance at 242 nm.[8]

  • Column Temperature: 30 °C.

Step 3: Data Analysis

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

  • Identify and quantify any specified impurities against their reference standards if available. The validation should establish parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ).[7][9]

Causality & Trustworthiness
  • Why a C18 Column? The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the aromatic and heterocyclic structure of the benzodiazepine core, allowing for effective separation from both more polar and less polar impurities.

  • Why a Buffered Mobile Phase? The amine groups in the diazepine ring are basic. Maintaining a constant, slightly acidic pH (e.g., 3.0) ensures these groups are consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

  • Self-Validation: The method's reliability is confirmed through system suitability tests, where parameters like peak symmetry (tailing factor), theoretical plates, and retention time precision are monitored to ensure the system is performing correctly before analyzing samples.[7]

Workflow & Visualization

Caption: High-level workflow for HPLC purity analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly adept at identifying volatile and semi-volatile impurities, such as residual solvents, and providing structural confirmation of the main compound.

The Principle of GC-MS Analysis

In GC, a sample is vaporized and separated as it travels through a capillary column, with separation based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparison to a spectral library. For many benzodiazepines, derivatization is required to increase volatility and thermal stability.[10][11][12]

Experimental Protocol: GC-MS Method

Step 1: Sample Preparation (with Derivatization)

  • Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like ethyl acetate.

  • Transfer 100 µL of this solution to a fresh vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), to the dried residue.[10][11]

  • Cap the vial and heat at 70 °C for 30 minutes to form the stable TBDMS derivative.

  • Cool the sample to room temperature before injection.

Step 2: GC-MS Conditions

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Ion Source: Electron Impact (EI) at 70 eV.

  • MS Scan Range: 40-500 m/z.

Step 3: Data Analysis

  • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the main compound, impurities, and residual solvents.

  • Examine the mass spectrum of the main peak to confirm its molecular weight and fragmentation pattern, which should be consistent with the structure of the derivatized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Search the NIST library for the mass spectra of minor peaks to tentatively identify impurities.

Causality & Trustworthiness
  • Why Derivatization? The N-H groups in the diazepine ring make the molecule polar and susceptible to thermal degradation in the hot GC inlet.[12] Silylation with MTBSTFA replaces the active hydrogens with bulky, non-polar tert-butyldimethylsilyl groups, increasing volatility and thermal stability, which results in better peak shape and prevents degradation.[11]

  • Why Electron Impact (EI)? EI is a high-energy ionization technique that produces extensive, reproducible fragmentation. This complex fragmentation pattern provides a wealth of structural information and creates a reliable fingerprint for library matching and identification.

  • Self-Validation: The protocol's validity is supported by injecting a known standard of the compound to confirm its retention time and mass spectrum. Additionally, a solvent blank is run to ensure that no peaks are artifacts of the solvent or system.

Workflow & Visualization

Caption: General workflow for GC-MS analysis with derivatization.

Chapter 3: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Elucidation

While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for its ability to provide detailed structural information. For purity validation, ¹H NMR serves as a powerful tool to confirm the identity of the main compound and to detect and identify structurally related impurities.

The Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure, connectivity, and the relative number of each type of nucleus.

Experimental Protocol: ¹H NMR

Step 1: Sample Preparation

  • Accurately weigh 3-5 mg of the synthesized compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Step 2: NMR Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H acquisition.

  • Key Parameters:

    • Sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative purposes (qNMR).

Step 3: Data Analysis

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals. The area under each peak is directly proportional to the number of protons it represents.

  • Assign each signal to the corresponding protons in the 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine structure based on chemical shift, multiplicity (splitting pattern), and coupling constants.

  • Look for small, unassigned peaks. The integration of these peaks relative to the main compound's peaks can provide an estimate of impurity levels. The structure of the impurity can often be deduced from its chemical shifts and coupling patterns.

Causality & Trustworthiness
  • Why ¹H NMR? It is highly sensitive and provides a complete "picture" of all proton-containing species in the sample. Unlike chromatography, every molecule contributes to the spectrum, so there is no risk of impurities being "lost" on a column. This makes it an excellent method for confirming identity and spotting unexpected impurities.

  • Why an Internal Standard? TMS provides a sharp, singlet reference peak at 0 ppm, ensuring the accuracy and reproducibility of the chemical shift measurements across different experiments and instruments. For quantitative NMR (qNMR), a different internal standard with a known concentration would be used to accurately determine the absolute purity.

  • Self-Validation: The technique is inherently self-validating for identity. If the observed chemical shifts, multiplicities, and integrations match the expected pattern for the target structure, it provides unambiguous confirmation.[13]

Chapter 4: Elemental Analysis for Fundamental Compositional Verification

Elemental analysis (EA), often referred to as CHN or CHNS analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[14] It serves as a final, crucial check to confirm that the empirical formula of the synthesized compound matches its theoretical composition.

The Principle of Elemental Analysis

The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[14] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors, such as thermal conductivity detectors. From these measurements, the percentage of each element in the original sample is calculated.

Experimental Protocol: CHN Analysis

Step 1: Sample Preparation

  • Ensure the sample is completely dry and homogenous. Lyophilize or dry in a vacuum oven if necessary to remove residual solvents.

  • Accurately weigh 1-2 mg of the sample into a tin capsule.

Step 2: Instrumental Analysis

  • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Place the sealed tin capsule into the instrument's autosampler.

  • Initiate the combustion and analysis sequence according to the manufacturer's instructions.

Step 3: Data Analysis

  • The instrument software will report the weight percentages of C, H, and N.

  • Compare the experimental percentages to the theoretical values calculated from the molecular formula of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (C₉H₁₁ClN₂).

    • Theoretical Values: C: 59.18%, H: 6.07%, N: 15.34%

  • Acceptable results typically fall within ±0.4% of the theoretical values.

Causality & Trustworthiness
  • Why Perform EA? While NMR and MS provide structural information, EA provides fundamental compositional data. A sample could have a correct mass and NMR spectrum but be hydrated or contain an inorganic impurity (like salts) that would not be detected by other methods. EA will reveal such discrepancies. It is a key component in the full characterization of a novel compound.[1]

  • Self-Validation: The use of certified standards for calibration ensures the accuracy and traceability of the measurements. Running the same sample multiple times demonstrates the precision of the analysis.

Comparative Summary and Recommended Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach , using multiple methods that measure different chemical properties.

Comparison of Analytical Techniques
Technique Primary Application Sensitivity Specificity Types of Impurities Detected Key Advantage Key Limitation
HPLC-UV Quantitative Purity, Impurity ProfilingHigh (ng-µg)HighNon-volatile, UV-active impuritiesExcellent for quantification of known and unknown impurities.[8]May not detect non-UV active or highly volatile compounds.
GC-MS Identity Confirmation, Volatile ImpuritiesVery High (pg-ng)Very HighVolatile/semi-volatile impurities, residual solventsProvides structural information (mass spectrum) for identification.[15]Requires sample volatility; may require derivatization for polar compounds.[12]
¹H NMR Unambiguous Identity ConfirmationModerate (mg)AbsoluteAll proton-containing impuritiesProvides a complete structural profile of the sample.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Empirical Formula VerificationLow (mg)LowInorganic salts, residual solvents, hydrationConfirms fundamental elemental composition.[14]Provides no structural information and cannot distinguish isomers.
Recommended Orthogonal Validation Workflow

For comprehensive and trustworthy validation of synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the following multi-step workflow is recommended.

Caption: A robust, multi-step strategy for purity validation.

By integrating these orthogonal techniques, researchers can build a comprehensive and defensible data package that confirms the identity, strength, quality, and purity of their synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, ensuring the integrity of subsequent research and development activities.

References

A Comparative Guide to the Analytical Determination of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Pharmaceutical Scientists

The accurate and precise analytical determination of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a crucial building block and potential impurity in the synthesis of various benzodiazepine-class pharmaceuticals, is fundamental to ensuring drug quality, safety, and efficacy. This guide provides a comparative analysis of the principal analytical techniques employed for its characterization and quantification, offering insights grounded in established scientific principles to aid researchers, analytical chemists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

The Analytical Imperative

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine's analysis is critical throughout the drug development lifecycle. From monitoring the progress of synthetic reactions and identifying process-related impurities to establishing the stability of active pharmaceutical ingredients (APIs), a robust analytical strategy is non-negotiable. The selection of an analytical technique is a strategic decision, influenced by factors such as the sample matrix, the required sensitivity and selectivity, and the intended application, ranging from routine quality control to in-depth forensic investigation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility, reliability, and suitability for polar and thermally labile compounds like benzodiazepines.[1][2] Reversed-phase HPLC, in particular, is the most common modality for the separation of these compounds.[3]

Principle of Separation

In reversed-phase HPLC, a nonpolar stationary phase (typically a C18-bonded silica column) is used in conjunction with a polar mobile phase. The separation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is achieved based on its hydrophobic interactions with the stationary phase. By modulating the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, the retention time of the analyte can be precisely controlled to achieve optimal separation from other components in the sample.[3]

A Validated HPLC-UV Protocol

The following protocol details a standard isocratic HPLC method coupled with Ultraviolet (UV) detection, a configuration widely adopted in quality control laboratories for its simplicity and robustness.

1. Instrumentation and Column:

  • A standard HPLC system comprising a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for benzodiazepine analysis.

2. Mobile Phase Preparation:

  • A mobile phase consisting of a 50:50 (v/v) mixture of 20 mmol L-1 phosphate buffer (pH 7.0) and methanol is effective for the separation of several benzodiazepines.[4]

  • It is critical to filter the mobile phase through a 0.45 µm filter and degas it prior to use. This prevents particulate matter from damaging the column and dissolved gases from forming bubbles in the pump, which can lead to baseline instability.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 40 °C. Maintaining a stable column temperature is crucial for reproducible retention times.[4]

  • Injection Volume: 20 µL

  • Detection Wavelength: 214 nm or 254 nm are commonly used wavelengths for the detection of benzodiazepines.[1][4]

4. Standard and Sample Preparation:

  • A stock solution of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine should be prepared in the mobile phase.

  • Calibration standards are prepared by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample solutions should be prepared by dissolving the material in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

Caption: General workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) provides a higher level of selectivity and is an excellent technique for the structural elucidation and confirmation of volatile and thermally stable compounds.[5] While many benzodiazepines are polar and may require derivatization to improve their volatility and chromatographic behavior, GC-MS remains a valuable tool in forensic and toxicological analysis.[6][7]

Principle of Separation and Detection

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification.

A Typical GC-MS Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

2. GC Conditions:

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-300 °C.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure the efficient elution of compounds with a range of boiling points.

  • Injection Mode: Splitless injection is often used for trace analysis.

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard. Negative Chemical Ionization (NCI) can offer increased sensitivity for some benzodiazepines.[8]

  • Scan Range: A mass range of m/z 50-500 is typically sufficient to capture the characteristic fragments of benzodiazepines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring the highest levels of sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[6][9][10]

The Power of Tandem Mass Spectrometry

LC-MS/MS combines the separation capabilities of HPLC with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and one or more specific product ions are monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity.[6]

A High-Sensitivity LC-MS/MS Protocol

1. Instrumentation:

  • An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

2. LC Conditions:

  • Column: A C18 column, often with smaller particle sizes (e.g., <2 µm) for improved efficiency and speed.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. The addition of formic acid promotes the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

  • Gradient Elution: A gradient from a low to a high percentage of the organic mobile phase is typically used to elute a wide range of compounds.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor ion and product ion(s) for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine must be determined by direct infusion of a standard solution into the mass spectrometer. This optimization of MS parameters is a critical step in method development.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_Data Data Analysis Sample Sample LC_Column LC_Column Sample->LC_Column Injection Ion_Source Ion_Source LC_Column->Ion_Source Elution Q1 Q1 Ion_Source->Q1 Ionization Collision_Cell Collision_Cell Q1->Collision_Cell Precursor Ion Selection Q2 Q2 Collision_Cell->Q2 Fragmentation Detector Detector Q2->Detector Product Ion Selection Data_System Data_System Detector->Data_System Signal

Caption: The sequential stages of LC-MS/MS analysis.

Comparative Analysis of Techniques

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid-solid partitioning, UV absorptionGas-liquid partitioning, mass fragmentationLiquid-solid partitioning, tandem mass spectrometry
Selectivity ModerateHighVery High
Sensitivity ng/mL to µg/mLpg/mL to ng/mLfg/mL to pg/mL
Sample Volatility Not requiredRequiredNot required
Derivatization Not requiredOften requiredNot required
Instrumentation Cost LowMediumHigh
Primary Use Cases Routine QC, purity assaysConfirmatory analysis, impurity IDTrace quantification, bioanalysis

Conclusion: A Method for Every Need

The selection of an analytical technique for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a nuanced decision that hinges on the specific analytical challenge at hand. For routine quality control and content uniformity testing, HPLC-UV provides a cost-effective and reliable solution. When unambiguous identification is paramount, GC-MS offers a high degree of certainty. For the most demanding applications that require ultra-trace level quantification, LC-MS/MS stands as the unparalleled choice. A comprehensive understanding of these techniques empowers the analytical scientist to develop and validate methods that are not only scientifically sound but also perfectly aligned with the intended purpose, ultimately contributing to the development of safe and effective medicines.

References

Confirming the Identity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel psychoactive substances and pharmaceutical intermediates like 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a derivative of the widely recognized benzodiazepine class, precise structural elucidation is paramount. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the definitive identification of this compound. We will delve into the causality behind experimental choices and present supporting data to empower researchers in making informed analytical decisions.

The Imperative of Unambiguous Identification

The physiological effects of benzodiazepine derivatives are exquisitely sensitive to subtle structural modifications. A minor change in the position of a substituent or the saturation of a ring can dramatically alter a compound's pharmacological and toxicological profile. Therefore, relying on a single analytical technique can be fraught with peril, potentially leading to misidentification and jeopardizing downstream research and development. This guide champions a multi-faceted, self-validating approach to compound confirmation, with a primary focus on the power and precision of HRMS.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS has emerged as an indispensable tool for the structural confirmation of small molecules due to its ability to provide a highly accurate mass measurement of a parent ion and its fragments. This accuracy allows for the determination of the elemental composition of an ion, a critical step in identifying an unknown compound.

Theoretical Exact Mass Calculation

The first step in HRMS analysis is the theoretical calculation of the compound's exact mass based on its molecular formula. For 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, the molecular formula is C₉H₁₁ClN₂[1]. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element:

ElementIsotopeMass (Da)CountTotal Mass (Da)
Carbon¹²C12.0000009108.000000
Hydrogen¹H1.0078251111.086075
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074228.006148
Total 182.061076

Therefore, the theoretical exact mass of the protonated molecule ([M+H]⁺) of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is 183.068901 Da .

Experimental Protocol for HRMS Analysis

A robust HRMS workflow is essential for obtaining high-quality, reliable data. The following is a detailed, field-proven protocol for the analysis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the mass spectrometer's ion source.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for benzodiazepines as the nitrogen atoms are readily protonated.

  • Mass Analyzer Settings:

    • Mass Range: m/z 50-500

    • Resolution: >60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.

    • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF).

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to induce fragmentation and obtain a rich fragmentation spectrum.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Serial Dilution B->C D Inject into LC-HRMS C->D E Positive ESI D->E F Full Scan MS & MS/MS E->F G Measure Exact Mass F->G H Analyze Fragmentation G->H I Confirm Identity H->I

Caption: HRMS workflow for compound identification.

Data Interpretation: A Self-Validating System

The trustworthiness of the identification comes from the convergence of multiple data points:

  • Accurate Mass Measurement: The experimentally measured mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass.

    ParameterTheoretical Value (Da)Observed Value (Da)Mass Error (ppm)
    [M+H]⁺183.068901183.0687-1.1
  • Isotopic Pattern Matching: The isotopic distribution of the measured ion should match the theoretical pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Fragmentation Pattern Analysis: The fragmentation pattern obtained from MS/MS experiments provides a structural fingerprint of the molecule. For 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, fragmentation is expected to occur primarily in the seven-membered diazepine ring[2].

Fragmentation_Logic Parent [M+H]⁺ m/z 183.0689 Frag1 Loss of CH₂NH m/z 154.0425 Parent->Frag1 Collision-Induced Dissociation Frag2 Loss of C₂H₄ m/z 155.0530 Parent->Frag2 Collision-Induced Dissociation Frag3 Cleavage of Diazepine Ring (Further Fragmentation) Parent->Frag3 Collision-Induced Dissociation Confirmation Identity Confirmed Frag1->Confirmation Frag2->Confirmation Frag3->Confirmation

Caption: Logical flow of fragmentation analysis.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive approach to compound confirmation often involves orthogonal techniques.

TechniquePrincipleStrengths for this ApplicationWeaknesses for this Application
HRMS Measures mass-to-charge ratio with high accuracy.- Provides elemental composition.- High sensitivity (µg/mL to ng/mL).- Can analyze complex mixtures when coupled with chromatography.- Does not provide information on stereochemistry.- Isomeric compounds can be difficult to distinguish without chromatographic separation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, including stereochemistry.- Non-destructive.- Lower sensitivity (mg scale).- Can be time-consuming to acquire and interpret data.- Impurities can complicate spectra.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Provides information about functional groups present.- Rapid and non-destructive.- Provides limited information on the overall molecular structure.- Spectra of similar compounds can be very alike.
GC-MS Separates volatile compounds and provides their mass spectra.- Excellent for separating volatile and thermally stable compounds.- Established libraries for spectral matching.- Benzodiazepines may require derivatization to improve volatility and thermal stability.- Lower mass accuracy than HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise three-dimensional structure of a molecule. For 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the stereochemistry of the tetrahydrodiazepine ring. However, NMR requires a significantly larger amount of pure sample compared to HRMS and the analysis time is longer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the case of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, FTIR would show characteristic peaks for N-H, C-H, C=C (aromatic), and C-N bonds. While useful for confirming the presence of these functional groups, it cannot definitively distinguish between isomers or provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. While some benzodiazepines can be analyzed by GC-MS, many, particularly those with polar functional groups, require derivatization to prevent degradation in the hot injector port. This adds a layer of complexity to the sample preparation and can potentially introduce artifacts. Furthermore, standard GC-MS instruments have lower mass resolution and accuracy compared to HRMS, making it more difficult to confirm the elemental composition.

Conclusion: A Synergistic Approach

For the unambiguous confirmation of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, High-Resolution Mass Spectrometry stands out as the most powerful and efficient single technique. Its ability to provide a highly accurate mass measurement, and thus the elemental composition, is unparalleled. When combined with fragmentation data, it offers a high degree of confidence in the proposed structure.

However, for complete and irrefutable structural elucidation, particularly for regulatory submissions or in cases of novel isomer discovery, a synergistic approach is recommended. The combination of HRMS for elemental composition and molecular weight determination, and NMR for detailed structural and stereochemical information, provides a self-validating and scientifically unimpeachable confirmation of the compound's identity. FTIR and GC-MS can serve as valuable, albeit less definitive, complementary techniques. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy that ensures the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: An Evaluation of Reproducibility and Practicality

A Comparative Guide to the Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: An Evaluation of Reproducibility and Practicality

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-benzodiazepine framework, in particular, has proven to be a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of two prominent synthetic methodologies for a key derivative, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. Beyond a mere recitation of steps, this document delves into the causality of experimental choices, potential pitfalls affecting reproducibility, and the analytical validation required to ensure the integrity of the final compound.

Introduction to the Synthetic Challenge

The target molecule, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, represents a foundational structure within the benzodiazepine class. Its synthesis, while seemingly straightforward, presents several challenges that can impact reproducibility, particularly in the cyclization and reduction steps. The choice of synthetic route and the specific reagents employed can significantly influence yield, purity, and the ease of scale-up. This guide will compare two robust methods, starting from the common precursor, 2-amino-5-chlorobenzophenone.

Method 1: Reductive Amination Approach

This approach focuses on the construction of the diazepine ring through a reductive amination pathway, a reliable method for the formation of amine-containing heterocycles.

Experimental Protocol

Step 1: Synthesis of 2-(2-Aminoethylamino)-5-chlorobenzophenone

  • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as toluene, add ethylenediamine (1.5 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude imine intermediate.

  • The crude imine is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride (NaBH₄) (2.0 eq) is added portion-wise.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.

Step 2: Cyclization to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • The crude 2-(2-aminoethylamino)-5-chlorobenzophenone from the previous step is dissolved in a high-boiling point solvent such as xylene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added.

  • The mixture is heated to reflux, and the progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final product.

Causality and Reproducibility Insights

The reductive amination approach is conceptually straightforward. The initial formation of the imine between 2-amino-5-chlorobenzophenone and ethylenediamine is generally efficient. However, the reproducibility of this step can be affected by the purity of the starting materials and the efficiency of water removal. The subsequent reduction with sodium borohydride is typically high-yielding and reproducible, as NaBH₄ is a mild and selective reducing agent for imines.

The critical step for reproducibility in this method is the acid-catalyzed intramolecular cyclization. The yield of this step can be sensitive to the choice of acid catalyst, reaction temperature, and reaction time. Incomplete cyclization or the formation of side products can complicate the purification process. Careful optimization of these parameters is crucial for achieving consistent results.

Method 2: Reduction of a Benzodiazepinone Intermediate

This classic and widely-used method involves the initial formation of a more stable benzodiazepinone intermediate, which is then reduced to the desired tetrahydro-benzodiazepine.

Experimental Protocol

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

  • 2-amino-5-chlorobenzophenone (1.0 eq) is dissolved in a suitable solvent like pyridine.

  • Glycine ethyl ester hydrochloride (1.2 eq) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • To a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final product.

Causality and Reproducibility Insights

The synthesis of the benzodiazepinone intermediate is a well-established and generally reproducible reaction. The use of pyridine as both a solvent and a base facilitates the condensation and subsequent cyclization. The product often precipitates in high purity, simplifying the purification process.

The reduction of the amide functionality with LiAlH₄ is a powerful and effective transformation. However, it is also the most critical step in terms of safety and reproducibility. LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[1][3][4][5][6][7] Strict anhydrous conditions and careful handling are paramount for a safe and successful reaction. The reproducibility of this step can be affected by the quality and activity of the LiAlH₄, as well as the efficiency of the workup procedure. The Fieser workup is recommended for quenching LiAlH₄ reactions as it typically results in a granular precipitate that is easy to filter, leading to better recovery of the product.

Comparative Analysis

FeatureMethod 1: Reductive AminationMethod 2: Reduction of Benzodiazepinone
Starting Materials 2-amino-5-chlorobenzophenone, ethylenediamine2-amino-5-chlorobenzophenone, glycine ethyl ester hydrochloride
Key Intermediates Imine, 2-(2-aminoethylamino)-5-chlorobenzophenone7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Key Reactions Imine formation, NaBH₄ reduction, Acid-catalyzed cyclizationCondensation/cyclization, LiAlH₄ reduction
Reported Yields (typical) Moderate to Good (can be variable)Good to Excellent
Reproducibility Can be sensitive to cyclization conditionsGenerally high, but reduction step requires stringent control
Safety Considerations Use of a strong acid catalyst (p-TSA)Use of highly reactive and pyrophoric LiAlH₄
Purification Column chromatography often required for final productIntermediate can often be purified by recrystallization; final product may require chromatography

Trustworthiness: Self-Validating Systems

A cornerstone of reproducible synthesis is the rigorous characterization of the final product. The identity and purity of the synthesized 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR should show characteristic signals for the aromatic and aliphatic protons, and their integration and coupling patterns should be consistent with the tetrahydro-benzodiazepine ring system.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the carbonyl (C=O) stretch that would be present in the benzodiazepinone intermediate (for Method 2) and the presence of N-H stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A single, sharp peak is indicative of a pure sample.

Visualization of Synthetic Workflows

Method 1: Reductive Amination Workflow

A2-amino-5-chlorobenzophenoneCImine IntermediateA->CBEthylenediamineB->CE2-(2-aminoethylamino)-5-chlorobenzophenoneC->EReductionDNaBH4 ReductionD->EG7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineE->GCyclizationFAcid-catalyzed Cyclization (p-TSA)F->G

Caption: Reductive Amination Synthesis Workflow.

Method 2: Benzodiazepinone Reduction Workflow

A2-amino-5-chlorobenzophenoneC7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneA->CBGlycine ethyl ester HClB->CEThis compoundC->EReductionDLiAlH4 ReductionD->E

A Guide to Correlating In Vitro and In Vivo Results for Novel Benzodiazepines: A Case Study of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel central nervous system (CNS) agents, such as derivatives of the benzodiazepine class, requires a robust framework for translating early-stage laboratory findings into predictable clinical outcomes. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a new chemical entity within this therapeutic class, necessitating a thorough evaluation of its pharmacological profile. The cornerstone of this evaluation is the establishment of a strong In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC framework not only accelerates development by enabling early prediction of in vivo performance but also provides a deeper mechanistic understanding that is crucial for optimizing dosing, predicting side effects, and establishing clinically relevant manufacturing specifications.[1][2]

This guide provides a comprehensive, experience-driven approach to building an IVIVC for a novel benzodiazepine, using 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a working example. We will move beyond a simple listing of protocols to explain the causal links between experimental choices, ensuring a self-validating and scientifically rigorous investigative process.

Part 1: The Foundation: In Vitro Mechanistic & Pharmacokinetic Profiling

The initial goal is to deconstruct the compound's activity at its most fundamental level. For a benzodiazepine derivative, this means understanding its interaction with the primary molecular target—the GABA-A receptor—and its basic pharmacokinetic characteristics.

Mechanism of Action: Target Engagement and Functional Modulation

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a chloride ion channel.[3][4] They bind to a specific site on the receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to increased neuronal inhibition and subsequent anxiolytic, sedative, and anticonvulsant effects.[4][5] Our in vitro strategy is designed to quantify this interaction precisely.

Experimental Workflow for In Vitro Profiling

cluster_vitro In Vitro Characterization A Receptor Binding Assay (Determine Affinity, Ki) B Electrophysiology Assay (Determine Function, EC50 & Efficacy) A->B Confirms functional consequence of binding C In Vitro ADME Assays (Metabolic Stability, Permeability, Protein Binding) B->C Potency data informs relevant concentrations for ADME testing

Caption: High-level workflow for in vitro characterization.

1. Receptor Binding Assays: Quantifying Affinity

  • Causality: Before assessing function, we must confirm and quantify target engagement. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (expressed as the inhibition constant, Ki) for the benzodiazepine binding site on the GABA-A receptor. A high affinity (low Ki) is a prerequisite for potent in vivo activity.

  • Protocol: See "Detailed Experimental Protocols" section below.

2. Functional Assays: Determining Efficacy

  • Causality: Binding alone is insufficient; we need to know the functional consequence. Does the compound enhance the GABA response (agonist), block it (antagonist), or have the opposite effect (inverse agonist)? Whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes provides this crucial information by directly measuring chloride ion flux.[3] This allows for the determination of potency (EC50) and maximal efficacy (Emax).

  • Key Insight: Testing against various GABA-A receptor alpha subunit isoforms (α1, α2, α3, α5) is critical. An α2/α3-selective compound might be more anxiolytic with less sedation, whereas an α1-active compound is expected to be more sedative.[5] This in vitro selectivity profile is a key predictor of the in vivo therapeutic window.

3. In Vitro ADME Profiling: Predicting the Pharmacokinetic Profile

  • Causality: A potent molecule is useless if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are essential for predicting the pharmacokinetic behavior that will ultimately govern the in vivo response.[6]

    • Metabolic Stability: Using liver microsomes to determine the intrinsic clearance rate. A highly metabolized compound will likely have a short in vivo half-life.

    • Cell Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

    • Plasma Protein Binding: Determining the fraction of unbound drug, as only the unbound fraction is pharmacologically active and available for distribution and clearance.[7]

Hypothetical In Vitro Data Summary

This table presents plausible data for our target compound compared to Diazepam, a well-characterized benzodiazepine.

Parameter7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepineDiazepam (Comparator)Rationale for Comparison
GABA-A Binding Affinity (Ki, nM) 1520Indicates target affinity. A lower value suggests higher affinity.
Functional Potency (EC50, nM) 3550Measures concentration for half-maximal effect. A lower value indicates higher potency.
Microsomal Half-Life (t½, min) 4525Predicts metabolic stability. A longer half-life suggests slower metabolism and potentially longer in vivo duration.
Plasma Protein Binding (%) 92%98%High binding is typical for this class. The unbound fraction dictates activity.

Part 2: The Reality Check: In Vivo Pharmacodynamic and Pharmacokinetic Evaluation

With a solid in vitro profile, we move to whole-organism models to see if the predicted activity and pharmacokinetic behavior translate to a physiological setting.

Choosing the Right Models

The selection of in vivo models must be directly informed by the in vitro findings. Given the expected anxiolytic and potential sedative properties, the following models are standard.

1. Pharmacodynamic (PD) Models: Assessing Efficacy and Side Effects

  • Elevated Plus Maze (EPM): A validated and widely used model for assessing anxiolytic activity in rodents.[8] An effective anxiolytic will increase the time spent in the exposed "open" arms of the maze.

  • Rotarod Test: This model assesses motor coordination and sedation.[9] A compound causing sedation or motor impairment will reduce the time an animal can remain on a rotating rod. This is critical for establishing a therapeutic window between the anxiolytic dose and the dose that causes undesirable side effects.

2. Pharmacokinetic (PK) Studies: Measuring Drug Exposure

  • Causality: To correlate dose with effect, we must know the actual drug concentration in the bloodstream over time. PK studies in rodents following both oral (PO) and intravenous (IV) administration are performed to determine key parameters like bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.[10][11]

Hypothetical In Vivo Data Summary
Parameter7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepineDiazepam (Comparator)Rationale for Comparison
EPM - % Time in Open Arms (1 mg/kg) 45%40%Measures anxiolytic effect. A higher percentage indicates greater efficacy.
Rotarod - Latency to Fall (s) at 10 mg/kg 120 s85 sMeasures sedation/motor impairment. A longer latency indicates a better side-effect profile at a high dose.
Oral Bioavailability (%) 75%93%Indicates the fraction of the oral dose that reaches systemic circulation.
Plasma Half-Life (t½, hours) 820-100 (including active metabolites)Measures how long the drug remains in the body.[12]

Part 3: The Synthesis: Establishing the In Vitro-In Vivo Correlation

This is the most critical step, where we integrate the datasets to build a predictive model. The goal is to establish a quantitative relationship between an in vitro property and an in vivo outcome.

The IVIVC Workflow

cluster_input Inputs cluster_process Correlation Process cluster_output Predictive Outputs invitro In Vitro Data (Ki, EC50, t½_microsomes) ivivc IVIVC Analysis (Relate in vitro parameter to in vivo outcome) invitro->ivivc invivo In Vivo Data (EPM, Rotarod, PK) pkpd PK/PD Modeling (Relate plasma concentration to pharmacological effect) invivo->pkpd pkpd->ivivc Provides exposure-response relationship predict Predictive Model (e.g., In Vitro Potency vs. In Vivo Anxiolytic Dose) ivivc->predict

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. As a benzodiazepine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][3]

The fundamental principle of this guide is risk mitigation through informed procedure. Simply following steps is insufficient; understanding the causality behind each action is paramount for building a culture of safety and ensuring reproducible, safe outcomes.

Hazard Identification and Core Properties

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a research chemical, and comprehensive toxicological data may not be widely available.[4][5] Therefore, it must be treated as a hazardous substance with unknown long-term effects. The primary source for specific safety information should always be the manufacturer-provided Safety Data Sheet (SDS).[6][7]

PropertyDataSource
Chemical Name 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepineChemicalBook[5]
CAS Number 107479-55-0ChemicalBook[5]
Molecular Formula C9H11ClN2Inferred
Known Hazards As a benzodiazepine derivative, potential for psychoactive effects. Full toxicological properties are not known. Treat as acutely toxic.General Chemical Class Knowledge
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.General Laboratory Safety

The Regulatory Imperative: EPA and OSHA Compliance

Proper disposal is not merely a best practice; it is a legal requirement governed by federal and state regulations. Two primary agencies dictate the framework for this process:

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[3][8] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, criteria for personal protective equipment (PPE), and employee training.[1]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[9] A critical and non-negotiable EPA rule is the prohibition of sewering (i.e., flushing down a drain) hazardous pharmaceutical waste.[10][11] This practice has been banned to prevent the contamination of waterways with pharmacologically active compounds.[10][12]

All waste generated from the use of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be managed as hazardous waste.

Standard Operating Procedure: Waste Disposal Workflow

This protocol outlines the step-by-step process for the routine disposal of the compound and any materials contaminated with it.

Step 1: Personal Protective Equipment (PPE) Selection

  • Rationale: The primary goal is to prevent any direct contact with the chemical.

  • Procedure:

    • Gloves: Wear two pairs of chemotherapy-tested nitrile gloves. The double-gloving technique provides a barrier in case the outer glove is compromised.

    • Eye Protection: Use chemical splash goggles or a full-face shield to protect against splashes.

    • Lab Coat: A dedicated lab coat, preferably one that is disposable or can be professionally laundered, should be worn.

    • Respiratory Protection: If handling the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be required. Consult your institution's Chemical Hygiene Officer.

Step 2: Waste Segregation and Containment

  • Rationale: Preventing cross-contamination and ensuring the waste stream is correctly identified for the disposal contractor is critical for safety and compliance.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for this compound and its related waste.

    • Use thick, leak-proof plastic bags or containers clearly labeled "HAZARDOUS DRUG WASTE ONLY".[13]

    • Solid Waste: Place contaminated items such as gloves, weigh boats, disposable lab coats, and paper towels directly into the designated waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated, sealed, and shatter-proof container compatible with the solvent used.

    • Sharps: All needles, syringes, or other sharps contaminated with the compound must be placed in a puncture-resistant sharps container specifically labeled as "HAZARDOUS DRUG WASTE".[13]

Step 3: Labeling and Storage

  • Rationale: Accurate labeling is an EPA requirement and ensures safe handling throughout the disposal chain.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly list the full chemical name: "7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine."

    • Indicate the associated hazards (e.g., "Toxic").

    • Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 4: Final Disposal

  • Rationale: Final disposal must be handled by professionals to ensure the compound is destroyed in a compliant and environmentally sound manner.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup of the hazardous waste.

    • Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol. Chemical deactivation can be complex and may generate other hazardous byproducts.[14]

    • The waste will be handled by a licensed hazardous waste disposal company, which will typically use high-temperature incineration to ensure complete destruction.[14]

Emergency Protocol: Spill Management

All personnel who handle this compound must be trained in spill cleanup procedures. A spill kit should be readily accessible.

Spill Kit Contents:

  • Two pairs of chemotherapy-tested gloves

  • Disposable gown and shoe covers

  • Face shield or splash goggles

  • Absorbent, plastic-backed pads or pillows

  • Disposable scoop and scraper for solid material

  • Sealable, thick plastic bags labeled for hazardous waste[15]

  • Detergent solution

  • 10% bleach solution (prepare fresh)

  • 1% sodium thiosulfate solution (for bleach neutralization)

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the area. Secure the location to prevent entry.

  • Don PPE: Put on all required PPE from the spill kit.

  • Contain the Spill:

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.

    • For Solids: Gently cover with wetted absorbent material to avoid raising dust. Do not sweep dry powder.

  • Collect Debris: Use a scoop to collect all contaminated absorbent materials and place them in the hazardous waste bag.[15]

  • Decontaminate the Area:

    • Clean the spill area thoroughly, starting from the outer edge and working inward.

    • The recommended sequence is: (1) detergent and water, (2) freshly prepared 10% bleach solution with a 20-minute contact time, (3) 1% sodium thiosulfate to neutralize the bleach, and finally (4) a rinse with clean water.[15][16]

  • Dispose of all Materials: Place all used cleaning materials and your disposable PPE into the hazardous waste bag. Seal the bag.

  • Report: Report the incident to your supervisor and your institution's EHS office, as per your laboratory's CHP.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine waste.

Gcluster_prepPreparation & Handlingcluster_processWaste Processingcluster_finalFinal DisposalStartIdentify Waste Material(Pure compound, contaminated PPE, etc.)PPEDon Appropriate PPE(Double gloves, goggles, lab coat)Start->PPESpill_CheckSpill or Release?PPE->Spill_CheckSegregateSegregate in LabeledHazardous Waste ContainerSpill_Check->SegregateNoSpill_ProtocolExecute Spill Cleanup ProtocolSpill_Check->Spill_ProtocolYesStoreStore Sealed Container inSatellite Accumulation AreaSegregate->StoreSpill_Protocol->SegregateDispose of cleanup debrisContact_EHSContact EHS for Pickup byLicensed Waste ContractorStore->Contact_EHSEndCompliant Disposal(Incineration)Contact_EHS->End

Caption: Decision workflow for the safe disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for laboratory personnel handling 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS No. 57756-37-3). As a bioactive small molecule within the benzodiazepine class, this compound necessitates careful handling to mitigate risks of exposure and ensure a safe research environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Understanding the Hazards: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, the available safety data indicates the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[3]

Given its classification as a benzodiazepine derivative, there is also a potential for pharmacological effects upon accidental exposure. Therefore, a multi-layered PPE strategy is essential to prevent ingestion, dermal contact, and inhalation.

Core Principles of Personal Protective Equipment (PPE)

The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls. However, PPE serves as the critical final barrier between the researcher and the chemical. The selection of PPE must be based on a comprehensive risk assessment of the procedures to be performed.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities of solid in a well-ventilated area Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, but recommended if there is a risk of dust generation
Weighing and preparing solutions Safety gogglesDouble-gloving with nitrile glovesLaboratory coatN95 respirator if not handled in a fume hood
Large-scale operations or potential for aerosol generation Face shield worn over safety gogglesChemical-resistant gloves (e.g., thicker nitrile or neoprene)Chemical-resistant apron over a laboratory coatHalf-mask or full-face respirator with appropriate cartridges
Responding to a spill Face shield worn over safety gogglesHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Face Shield and Goggles: Remove by handling the headband or earpieces.

  • Lab Coat/Apron: Unfasten and roll it inside out as you remove it, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling Procedures
  • Engineering Controls: Whenever possible, handle 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Designate specific areas for handling this compound. Ensure all personnel are trained on its hazards and the required safety procedures.

  • Weighing: Use a balance with a draft shield or conduct weighing operations within a fume hood to contain any airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Clean the work area thoroughly after each use. Decontaminate surfaces with an appropriate cleaning agent.

Disposal Plan: Managing Chemical Waste

The disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine and associated waste must comply with local, state, and federal regulations. As a chlorinated benzodiazepine, specific disposal protocols for hazardous chemical waste should be followed.

Waste Segregation and Disposal Workflow:

cluster_0Waste Generationcluster_1Segregation & Collectioncluster_2Disposal PathwayUnused/Expired CompoundUnused/Expired CompoundSegregate into labeled, sealed hazardous waste containersSegregate into labeled, sealed hazardous waste containersUnused/Expired Compound->Segregate into labeled, sealed hazardous waste containersContaminated PPEContaminated PPEContaminated PPE->Segregate into labeled, sealed hazardous waste containersEmpty ContainersEmpty ContainersEmpty Containers->Segregate into labeled, sealed hazardous waste containersExperimental WasteExperimental WasteExperimental Waste->Segregate into labeled, sealed hazardous waste containersArrange for pickup by institutional Environmental Health & Safety (EHS)Arrange for pickup by institutional Environmental Health & Safety (EHS)Segregate into labeled, sealed hazardous waste containers->Arrange for pickup by institutional Environmental Health & Safety (EHS)Incineration at a licensed facilityIncineration at a licensed facilityArrange for pickup by institutional Environmental Health & Safety (EHS)->Incineration at a licensed facility

Caption: Workflow for the compliant disposal of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine waste.

Key Disposal Considerations:

  • Do Not Sewer: Never dispose of this compound down the drain. Benzodiazepines can be harmful to aquatic life[4].

  • Contaminated Materials: All items that come into contact with the compound, including gloves, weigh boats, and pipette tips, should be treated as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Record Keeping: Maintain accurate records of all waste generated and its disposal, in accordance with institutional and regulatory requirements.

By adhering to these guidelines, researchers can handle 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine with a high degree of safety, protecting themselves, their colleagues, and the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.